Product packaging for Drimentine C(Cat. No.:)

Drimentine C

Cat. No.: B1140457
M. Wt: 487.7 g/mol
InChI Key: FIEHMEZFTNYYIF-RJBXWAARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Drimentine C has been reported in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41N3O2 B1140457 Drimentine C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEHMEZFTNYYIF-RJBXWAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Drimentine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The drimentine alkaloids are a class of complex meroterpenoid natural products exhibiting a unique molecular architecture that fuses a drimane-type sesquiterpenoid, a pyrroloindoline moiety derived from tryptophan, and a diketopiperazine unit. Possessing intriguing, albeit moderate, cytotoxic and antibacterial activities, these molecules have garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the biosynthesis of drimentine alkaloids, detailing the key enzymatic steps, precursor molecules, and the genetic machinery responsible for their assembly. The content herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, facilitating a deeper understanding of this fascinating biosynthetic pathway and enabling future research and bioengineering efforts.

Introduction

The drimentine alkaloids, isolated from actinomycete strains such as Streptomyces sp. CHQ-64, represent a captivating example of convergent biosynthesis in natural product chemistry.[1] Their intricate tetracyclic structure is assembled from three distinct building blocks: a drimane sesquiterpenoid, L-tryptophan, and a second amino acid (e.g., L-valine or L-leucine) that forms a diketopiperazine ring.[2] This guide will dissect the biosynthetic pathway, focusing on the enzymatic transformations and the underlying genetic organization.

The Convergent Biosynthetic Pathway of Drimentine Alkaloids

The biosynthesis of drimentine alkaloids is not a linear process but rather a convergent one, where major structural components are synthesized separately before their final assembly. The three key biosynthetic modules are:

  • Module 1: Biosynthesis of the Drimane Sesquiterpenoid Core

  • Module 2: Formation of the Diketopiperazine Moiety

  • Module 3: Assembly and Cyclization to the Drimentine Scaffold

The genetic blueprint for this intricate synthesis is encoded within a biosynthetic gene cluster (BGC), referred to as the dmt cluster in Streptomyces sp. CHQ-64.[2]

Module 1: Formation of the Drimane Core - The Role of Drimenol Synthase

The drimane sesquiterpenoid component of drimentine alkaloids originates from the universal precursor for isoprenoids, farnesyl pyrophosphate (FPP). The key enzyme in this transformation is drimenol synthase , a type of terpene cyclase.

Drimenol synthase catalyzes the cyclization of the linear FPP molecule into the bicyclic alcohol, drimenol. This reaction proceeds through a series of carbocationic intermediates, initiated by the protonation of a double bond in FPP. In many bacteria and fungi, drimenol synthases are bifunctional enzymes, often possessing a haloacid dehalogenase (HAD)-like domain in addition to the terpene cyclase domain.[3]

While the specific drimenol synthase from the dmt cluster has not been characterized in isolation with kinetic data, studies on homologous enzymes provide valuable insights. For instance, the drimenol synthase from the marine bacterium Aquimarina spongiae (AsDMS) has been biochemically characterized.

Table 1: Kinetic Parameters of Drimenol Synthase from Aquimarina spongiae (AsDMS)

ParameterValueReference
KM (for FPP)29 ± 2.2 µM[4]
kcatNot Reported
Optimal pHNot Reported
Optimal TemperatureNot Reported

Note: This data is for a homologous enzyme and may not be identical to the drimenol synthase in the drimentine pathway.

Module 2: Diketopiperazine Formation - A Non-Ribosomal Peptide Synthetase-like Mechanism

The diketopiperazine moiety of drimentine alkaloids is formed from two amino acids, one of which is always L-tryptophan. The second amino acid varies, leading to the diversity of the drimentine family (e.g., L-valine in drimentine G, L-leucine in drimentine A).

The formation of the diketopiperazine ring is catalyzed by a cyclodipeptide synthase (CDPS) , a class of enzymes that utilize aminoacyl-tRNAs as substrates, hijacking them from primary metabolism.

Within the dmt gene cluster, the gene dmtB1 encodes a CDPS responsible for the synthesis of cyclo(L-Trp-L-Xaa), where Xaa can be valine, proline, leucine, isoleucine, or alanine.

Module 3: Assembly and Final Cyclization

The final steps of drimentine biosynthesis involve the elegant coupling of the drimane unit and the diketopiperazine, followed by a series of cyclizations to form the characteristic pyrroloindoline ring system. This complex assembly is orchestrated by a prenyltransferase and a terpene cyclase.

The first step in the assembly is the attachment of a prenyl group (in this case, the entire farnesyl group from FPP) to the indole ring of the tryptophan moiety within the diketopiperazine. This reaction is catalyzed by a phytoene-synthase-like family prenyltransferase , encoded by the gene dmtC1. This enzyme facilitates the joining of the two major precursors.

Following prenylation, the farnesylated diketopiperazine undergoes a series of cyclization reactions to form the final drimentine scaffold. This crucial step is catalyzed by a membrane terpene cyclase , encoded by the gene dmtA1. This enzyme is responsible for the formation of the pyrroloindoline ring system through an intramolecular cyclization cascade.

Experimental Protocols

Detailed experimental protocols are essential for the functional characterization of the enzymes involved in drimentine biosynthesis. The following sections provide generalized methodologies based on studies of homologous enzyme systems.

Heterologous Expression and Purification of Biosynthetic Enzymes
  • Host Organisms: Escherichia coli strains such as BL21(DE3) are commonly used for the expression of soluble enzymes like DmtB1 and DmtC1. For membrane-bound enzymes like DmtA1, yeast expression systems (Saccharomyces cerevisiae) or cell-free protein synthesis systems may be more suitable.

  • Expression Vectors: pET series vectors (e.g., pET-28a) with an N- or C-terminal polyhistidine tag are frequently used for ease of purification.

  • Culture and Induction:

    • Transform the expression host with the plasmid containing the gene of interest.

    • Grow the culture in a suitable medium (e.g., LB for E. coli, YPD for yeast) at an appropriate temperature (e.g., 37°C for E. coli) to an optimal cell density (OD600 of 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli with a pET vector) and continue cultivation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column with a wash buffer containing a moderate concentration of imidazole (e.g., 20-50 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Assess protein purity by SDS-PAGE.

In Vitro Enzyme Assays
  • Reaction Mixture: A typical reaction mixture would contain purified DmtB1 enzyme, the required aminoacyl-tRNAs (e.g., Trp-tRNA and Val-tRNA), a suitable buffer (e.g., Tris-HCl or HEPES), and MgCl2.

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Quench the reaction, for example, by adding an organic solvent like ethyl acetate.

    • Extract the cyclodipeptide product with the organic solvent.

    • Analyze the extract by HPLC-MS to identify and quantify the product.

  • Reaction Mixture: The assay mixture should contain purified DmtC1, the diketopiperazine substrate (e.g., cyclo(L-Trp-L-Val)), farnesyl pyrophosphate (FPP), a buffer, and a divalent metal ion cofactor (typically Mg2+).

  • Procedure:

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the prenylated product.

    • Analyze the product by HPLC-MS.

  • Reaction Mixture: This assay requires the farnesylated diketopiperazine substrate produced by DmtC1, the purified DmtA1 enzyme (potentially in a reconstituted membrane system if it is a membrane protein), and a suitable buffer with any necessary cofactors.

  • Procedure:

    • Incubate the reaction mixture.

    • Extract the drimentine product.

    • Analyze by HPLC-MS and compare with an authentic standard of the expected drimentine alkaloid.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues. While the specific regulation of the dmt gene cluster has not been elucidated in detail, general principles of antibiotic biosynthesis regulation in Streptomyces are likely to apply.

  • Pathway-Specific Regulators: Many biosynthetic gene clusters in Streptomyces contain one or more pathway-specific regulatory genes, often of the SARP (Streptomyces Antibiotic Regulatory Protein) family. These regulators directly control the expression of the biosynthetic genes within the cluster.

  • Global Regulators: The expression of secondary metabolite gene clusters is also influenced by global regulatory networks that respond to factors such as nutrient availability (e.g., phosphate limitation), growth phase, and cell density.

  • Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, are often involved in sensing environmental signals and transducing them to regulate gene expression, including that of antibiotic biosynthetic gene clusters.

Visualizations

Biosynthetic Pathway of Drimentine G

drimentine_biosynthesis cluster_module1 Module 1: Drimane Core Formation cluster_module2 Module 2: Diketopiperazine Formation cluster_assembly Module 3: Assembly and Cyclization FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase DrimentineG Drimentine G Trp_tRNA L-Tryptophanyl-tRNA DKP cyclo(L-Trp-L-Val) Trp_tRNA->DKP DmtB1 (CDPS) Val_tRNA L-Valyl-tRNA Val_tRNA->DKP DmtB1 (CDPS) Prenyl_DKP Farnesylated DKP DKP->Prenyl_DKP DmtC1 (Prenyltransferase) Prenyl_DKP->DrimentineG DmtA1 (Terpene Cyclase) FPP2 FPP FPP2->Prenyl_DKP

Caption: Overview of the convergent biosynthetic pathway of Drimentine G.

Experimental Workflow for Enzyme Characterization

enzyme_characterization_workflow start Gene of Interest (e.g., dmtB1) cloning Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., in E. coli) cloning->expression purification Protein Purification (e.g., IMAC) expression->purification assay In Vitro Enzyme Assay purification->assay analysis Product Analysis (HPLC-MS) assay->analysis end Functional Characterization analysis->end

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Regulatory Cascade in Streptomyces

streptomyces_regulation Environmental_Signals Environmental Signals (Nutrient Limitation, etc.) Global_Regulators Global Regulators (e.g., PhoP/PhoR) Environmental_Signals->Global_Regulators activates/represses SARP Pathway-Specific Regulator (e.g., SARP) Global_Regulators->SARP activates/represses dmt_cluster dmt Biosynthetic Gene Cluster SARP->dmt_cluster activates Drimentine_Alkaloids Drimentine Alkaloids dmt_cluster->Drimentine_Alkaloids produces

Caption: A simplified model for the regulation of the drimentine biosynthetic gene cluster.

Conclusion

The biosynthesis of drimentine alkaloids is a remarkable example of nature's ability to construct complex molecules through a modular and convergent strategy. The identification and characterization of the dmt biosynthetic gene cluster have provided a roadmap for understanding the enzymatic logic behind the formation of these unique structures. Further research, particularly in elucidating the detailed mechanisms of the Dmt enzymes and the regulatory networks that control their expression, will undoubtedly open new avenues for the bio-engineering of novel drimentine analogs with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

Drimentine C: Unraveling the Cytotoxic Mechanism of a Novel Terpenylated Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of natural products, has garnered interest within the scientific community for its demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. Despite these promising biological effects, the precise molecular mechanism of action underpinning this compound's therapeutic potential remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current, albeit limited, understanding of this compound's biological activity, outlines potential avenues for mechanistic investigation, and provides standardized experimental protocols to facilitate future research. We present the known quantitative data on its cytotoxicity and propose hypothetical signaling pathways that may be involved, offering a foundational framework for researchers aiming to elucidate the core mechanism of this intriguing natural product.

Introduction

This compound is a structurally complex secondary metabolite isolated from Streptomyces species.[1] It belongs to the drimentine family of alkaloids, which are characterized by a fusion of a sesquiterpene moiety, a diketopiperazine core, and a pyrroloindoline system.[1] Preliminary biological assays have revealed that this compound exhibits weak to moderate cytotoxic and antibacterial activities.[1][2] Notably, it has demonstrated modest cytotoxicity against a panel of human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780.[3] Furthermore, this compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells.

While the synthesis and basic biological screening of this compound have been reported, a significant knowledge gap exists regarding its specific molecular targets and the signaling pathways it modulates to exert its cytotoxic effects. This guide aims to address this gap by summarizing the known data and providing a roadmap for future mechanistic studies.

Known Biological Activity and Quantitative Data

The primary reported biological effect of this compound is its ability to inhibit the proliferation of cancer cells. The available quantitative data from in vitro studies are summarized in Table 1.

Cell LineCell TypeAssayConcentrationEffectReference
NS-1Murine β lymphocyte myelomaProliferation Assay12.5 µg/ml63% inhibition
NS-1Murine β lymphocyte myelomaProliferation Assay100 µg/ml98% inhibition
HCT-8Human ileocecal adenocarcinomaCytotoxicity AssayNot specifiedModest cytotoxicity
Bel-7402Human hepatomaCytotoxicity AssayNot specifiedModest cytotoxicity
BGC-823Human gastric carcinomaCytotoxicity AssayNot specifiedModest cytotoxicity
A549Human lung carcinomaCytotoxicity AssayNot specifiedModest cytotoxicity
A2780Human ovarian carcinomaCytotoxicity AssayNot specifiedModest cytotoxicity
Table 1: Summary of In Vitro Cytotoxicity and Antiproliferative Activity of this compound

Hypothetical Mechanisms of Action and Proposed Signaling Pathways

Based on the cytotoxic profile of this compound and the known mechanisms of other natural product-derived anticancer agents, several hypotheses for its mechanism of action can be proposed. These include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. It is crucial to emphasize that the following pathways are hypothetical for this compound and require experimental validation.

Induction of Apoptosis

Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A potential mechanism for this compound could involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the apoptotic cascade.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell Drimentine_C This compound Drimentine_C_target Cellular Target(s) (Hypothetical) Drimentine_C->Drimentine_C_target 1 ROS Increased ROS Drimentine_C_target->ROS 2 Mitochondria Mitochondria ROS->Mitochondria 3. Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 4. Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 5. Activation Apoptosis Apoptosis Caspase3->Apoptosis 6. Execution

Figure 1: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a common mechanism for anticancer drugs. This compound could potentially interfere with this pathway, leading to the downregulation of anti-apoptotic and proliferative genes.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 1. Cytokine binding STAT3_inactive STAT3 JAK->STAT3_inactive 2. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 3. Dimerization Drimentine_C This compound (Hypothetical Inhibitor) Drimentine_C->JAK Inhibition? Drimentine_C->STAT3_active Inhibition? Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Gene_Expression 4. Transcription

Figure 2: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.

Recommended Experimental Protocols for Mechanistic Elucidation

To investigate the hypothetical mechanisms of action of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays
  • Protocol:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a cell counting kit (e.g., CCK-8).

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Cytotoxicity_Workflow Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Assay Add Viability Reagent (e.g., MTT) Incubate->Assay Read Measure Absorbance Assay->Read Analyze Calculate IC50 Read->Analyze

Figure 3: A generalized workflow for determining the cytotoxicity of this compound.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound at its IC50 concentration for various time points.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot for Apoptosis Markers:

    • Lyse this compound-treated and untreated cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

Cell Cycle Analysis
  • Protocol:

    • Treat cells with this compound at various concentrations for 24 or 48 hours.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells and resuspend them in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Signaling Pathways
  • Western Blot for Signaling Proteins:

    • Following treatment with this compound, prepare cell lysates.

    • Perform Western blotting as described above, using antibodies against total and phosphorylated forms of key signaling proteins, such as STAT3, Akt, and ERK, to assess the activation status of these pathways.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated cytotoxic activity. However, its clinical potential is currently hindered by a lack of understanding of its mechanism of action. The immediate future of this compound research should focus on a systematic and rigorous elucidation of its molecular pharmacology. The experimental approaches outlined in this guide provide a clear path forward for researchers to:

  • Confirm and expand upon the initial cytotoxicity findings in a broader range of cancer cell lines.

  • Investigate the induction of apoptosis and/or cell cycle arrest as primary mechanisms of cell death.

  • Identify the specific signaling pathways modulated by this compound.

  • Ultimately, identify the direct molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, or thermal shift assays.

By addressing these fundamental questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anticancer agent.

References

Drimentine C: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the drimentine family of alkaloids, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anticancer and antimicrobial properties. While research is ongoing and data remains limited, this document consolidates the available quantitative and qualitative findings, outlines relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, oncology, and infectious disease research, aiming to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The drimentines are a class of nine alkaloids (A-H and 3,25-dihydrodrimentine E) that have been isolated from natural sources.[1] This family of compounds is noted for a broad range of biological activities, including antibiotic, antifungal, anticancer, and anthelmintic properties.[1] this compound, specifically, has been the subject of synthetic chemistry efforts, which are crucial for obtaining sufficient quantities for in-depth biological evaluation due to its low natural abundance.[1] This guide focuses on the documented biological activity of this compound.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent, exhibiting cytostatic and cytotoxic effects in various cancer cell lines.

Quantitative Data

The publicly available data on the anticancer activity of this compound is currently limited. The most specific quantitative data comes from an in vitro study on a murine myeloma cell line.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineOrganismCell TypeConcentration% Inhibition
NS-1Murineβ lymphocyte myeloma12.5 µg/ml63%[2]
NS-1Murineβ lymphocyte myeloma100 µg/ml98%[2]

Qualitative assessments have described this compound as having "modest cytotoxicity" against a panel of human tumor cell lines, including HCT-8 (colon), Bel-7402 (liver), BGC-823 (gastric), A549 (lung), and A2780 (ovarian). However, specific IC50 values for these cell lines have not been reported in the reviewed literature.

Experimental Protocols

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided below as a representative method.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not yet been elucidated, a common mechanism of action for many anticancer compounds is the induction of apoptosis (programmed cell death). A hypothetical signaling pathway for apoptosis is depicted below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DrimentineC_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) DrimentineC_ext->DeathReceptor ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 recruits Caspase8 Caspase-8 ProCaspase8->Caspase8 activates ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 activates DrimentineC_int This compound Mitochondrion Mitochondrion DrimentineC_int->Mitochondrion stress signal CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 activates Caspase9->ProCaspase3 activates Caspase3 Caspase-3 ProCaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical apoptotic pathways potentially induced by this compound.

Antimicrobial Activity

The drimentine family of alkaloids is known to possess antibiotic properties. However, specific data for this compound is sparse.

Quantitative Data

While the broader drimentine family exhibits "weak to moderate" antibacterial activity, no specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains have been reported in the reviewed literature. One study on synthetic drimanyl indole fragments of drimentine alkaloids reported a MIC value of 8 µg/mL against Ralstonia solanacearum, highlighting the potential of the core structure.

Table 2: Antimicrobial Activity of this compound and Related Compounds

CompoundOrganismActivity MetricValue
Drimentine FamilyBacteriaQualitativeWeak to moderate antibacterial activity
Drimanyl Indole FragmentRalstonia solanacearumMIC8 µg/mL
Experimental Protocols

The standard method for determining the antibacterial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) assay.

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflows

The initial screening and characterization of a natural product like this compound typically follow a structured workflow.

experimental_workflow cluster_discovery Discovery & Isolation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development NaturalSource Natural Source (e.g., Actinomycete) Extraction Extraction & Purification NaturalSource->Extraction CompoundID Compound Identification (this compound) Extraction->CompoundID Anticancer Anticancer Assays (e.g., MTT) CompoundID->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) CompoundID->Antimicrobial Other Other Bioassays (e.g., Anti-inflammatory) CompoundID->Other Pathway Signaling Pathway Analysis Anticancer->Pathway TargetID Target Identification Antimicrobial->TargetID LeadOpt Lead Optimization Pathway->LeadOpt TargetID->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer and potential antimicrobial activities. However, the current body of research is in its early stages. To fully understand the therapeutic potential of this compound, several key areas require further investigation:

  • Quantitative Cytotoxicity Studies: Determination of IC50 values for this compound against a broader panel of human cancer cell lines is essential.

  • Antimicrobial Spectrum: A comprehensive evaluation of the antimicrobial activity of this compound against a range of pathogenic bacteria and fungi is needed to determine its MIC values and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its biological effects.

  • In Vivo Efficacy and Safety: Following promising in vitro results, in vivo studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety profile of this compound.

  • Total Synthesis Optimization: Continued efforts to develop efficient and scalable total syntheses of this compound will be critical to support advanced preclinical and potential clinical development.

This technical guide provides a snapshot of the current knowledge on the biological activity of this compound. It is hoped that this compilation will serve as a valuable resource for the scientific community and stimulate further research into this intriguing natural product.

References

Unveiling the Antifungal Potential of Drimane Sesquiterpenoids: A Technical Guide on Drimenol as a Proxy for Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research specifically detailing the antifungal properties of Drimentine C exists. However, extensive investigation into a closely related drimane sesquiterpenoid, (-)-drimenol, offers valuable insights into the potential antifungal activities of this chemical class. This technical guide, therefore, focuses on the well-documented antifungal characteristics of drimenol, presenting it as a proxy for understanding the potential of this compound and other related compounds in the field of antifungal drug development.

Drimane sesquiterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities. Among these, (-)-drimenol has emerged as a compound with potent, broad-spectrum antifungal properties. It exhibits fungicidal activity against a wide range of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.[1][2]

Quantitative Antifungal Activity of Drimenol

The antifungal efficacy of drimenol has been quantified against various fungal pathogens using standardized broth microdilution methods. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric.

Fungal SpeciesStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida albicansSC531430Fluconazole>64
Candida glabrataBG216Fluconazole8
Candida kruseiATCC 625832Fluconazole64
Candida parapsilosisATCC 2201916Fluconazole2
Candida aurisClinical Isolate8-16Fluconazole>128
Aspergillus fumigatusAf29332Voriconazole0.25
Cryptococcus neoformansH9916Amphotericin B0.5

This table summarizes the MIC values of drimenol against various fungal pathogens. Data compiled from multiple sources. It is important to note that MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action: A Multi-pronged Attack

Research suggests that drimenol exerts its antifungal effects through a mechanism that is distinct from currently available antifungal drugs. At higher concentrations (around 100 µg/ml), drimenol has been observed to cause rupture of the fungal cell wall and membrane, leading to cell lysis.[2][3] However, its primary mechanism of action at therapeutic concentrations appears to be more specific.

Genome-wide fitness profiling assays in Saccharomyces cerevisiae and Candida albicans have revealed that drimenol likely targets pathways involved in protein secretion and the proper functioning of the Golgi apparatus and endoplasmic reticulum.[1] Specifically, genes associated with the Crk1 kinase, such as RET2 and CDC37, have been implicated in the cellular response to drimenol. This suggests that drimenol may interfere with critical protein trafficking and modification processes within the fungal cell.

Drimenol_Mechanism cluster_cell Drimenol Drimenol FungalCell Fungal Cell Drimenol->FungalCell CellWallMembrane Cell Wall/ Membrane Disruption (High Concentrations) FungalCell->CellWallMembrane ProteinTrafficking Disruption of Protein Trafficking (ER/Golgi) FungalCell->ProteinTrafficking FungalCellDeath Fungal Cell Death CellWallMembrane->FungalCellDeath Crk1 Crk1 Kinase Pathway ProteinTrafficking->Crk1 Crk1->FungalCellDeath Broth_Microdilution_Workflow Start Start: Prepare Fungal Inoculum PrepareDrug Prepare Serial Dilutions of Drimenol Start->PrepareDrug Inoculate Inoculate Microtiter Plate Wells with Fungal Suspension PrepareDrug->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate ReadResults Visually or Spectrophotometrically Determine Fungal Growth Incubate->ReadResults DetermineMIC Identify Lowest Concentration with No Visible Growth (MIC) ReadResults->DetermineMIC

References

Drimentine C: A Technical Examination of its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a member of the drimentine family of alkaloids, which are complex natural products isolated from certain strains of Actinomycete bacteria.[1] These compounds are characterized by a unique structural fusion of a sesquiterpene and a diketopiperazine moiety. While the drimentine family has been noted for various biological activities, their antibacterial properties have been described as generally weak to moderate.[1][2] This technical guide provides a comprehensive overview of the available data on the antibacterial activity of this compound and its analogs, details relevant experimental protocols, and explores potential mechanisms of action based on related compounds.

Antibacterial Activity of this compound and Related Compounds

Quantitative data on the antibacterial activity of this compound against specific pathogens is limited in publicly available scientific literature. However, studies on closely related drimanyl indole fragments of drimentine alkaloids provide valuable insights into the potential of this class of compounds.

One study demonstrated that a synthesized drimanyl indole fragment, referred to as Compound 2, exhibited a notable Minimum Inhibitory Concentration (MIC) against the plant pathogen Ralstonia solanacearum.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of a Drimanyl Indole Fragment (Compound 2) Related to Drimentine Alkaloids [3]

CompoundPathogenMIC (µg/mL)
Drimanyl Indole Fragment (Compound 2)Ralstonia solanacearum8

It is important to note that this data is for a structural analog and not this compound itself. The general consensus in the literature is that the drimentine family, including this compound, possesses "weak" or "modest" antibacterial activity. Further focused studies are required to determine the specific MIC values of this compound against a broader range of clinically relevant bacteria.

Experimental Protocols

The following are detailed methodologies for standard assays used to determine the antibacterial activity of compounds like this compound.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Experimental Workflow:

Broth_Microdilution_Workflow prep Prepare Serial Dilutions of this compound in Broth inoc Inoculate with Standardized Bacterial Suspension prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Read Plates for Visible Growth incub->read mic Determine MIC: Lowest Concentration with No Growth read->mic

Caption: Workflow for Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a compound.

Experimental Workflow:

Agar_Well_Diffusion_Workflow plate_prep Prepare Agar Plates and Inoculate with Bacteria well_cut Cut Wells in the Agar plate_prep->well_cut add_cmpd Add this compound Solution to the Wells well_cut->add_cmpd incubate Incubate at 37°C for 18-24 hours add_cmpd->incubate measure Measure the Diameter of the Inhibition Zone incubate->measure

Caption: Workflow for Agar Well Diffusion Assay.

Detailed Steps:

  • Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the this compound solution at a known concentration is added to each well.

  • Controls: A well containing the solvent used to dissolve this compound serves as a negative control, and a well with a known antibiotic can be used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Potential Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, based on its chemical structure, which contains both a terpenoid and an alkaloid-like moiety, some potential mechanisms can be inferred from studies on related classes of compounds.

Many terpenoid compounds are known to disrupt bacterial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. Alkaloids, on the other hand, exhibit a wide range of antibacterial mechanisms, including the inhibition of nucleic acid synthesis, protein synthesis, and cell wall formation. They can also interfere with bacterial signaling pathways, such as quorum sensing.

Potential Bacterial Targets and Signaling Pathways:

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Bacterial Targets cluster_pathways Potential Signaling Pathways DrimentineC This compound CellMembrane Cell Membrane (Disruption) DrimentineC->CellMembrane DNASynthesis DNA/RNA Synthesis (Inhibition) DrimentineC->DNASynthesis ProteinSynthesis Protein Synthesis (Inhibition) DrimentineC->ProteinSynthesis CellWall Cell Wall Synthesis (Inhibition) DrimentineC->CellWall QuorumSensing Quorum Sensing (Interference) DrimentineC->QuorumSensing

Caption: Potential Mechanisms of Antibacterial Action for this compound.

Conclusion and Future Directions

This compound and the broader drimentine family of natural products represent an interesting scaffold for potential antibacterial drug discovery. However, the currently available data suggests that their inherent activity is modest. The provided MIC value for a related drimanyl indole fragment against R. solanacearum indicates that structural modifications could lead to enhanced potency.

Future research should focus on:

  • Systematic Screening: Evaluating the antibacterial activity of pure this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria to establish a comprehensive MIC profile.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by this compound in susceptible bacteria. This could involve techniques such as transcriptomics, proteomics, and cell-based assays to monitor membrane integrity, DNA replication, and protein synthesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of this compound analogs to identify the key structural features responsible for its antibacterial activity and to optimize its potency.

A deeper understanding of the antibacterial properties and mechanism of action of this compound will be crucial for determining its potential as a lead compound in the development of new antibacterial agents.

References

The Cytotoxic Potential of Drimentine C: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the drimane sesquiterpenoid class of natural products, has demonstrated modest cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic effects. Due to the nascent stage of research into this specific compound, this document also outlines detailed experimental protocols for key assays essential for its further investigation and discusses a hypothetical mechanism of action based on the known biological activities of related drimane sesquiterpenes. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the anticancer potential of this compound.

Introduction to this compound

This compound is a sesquiterpenoid natural product that has been noted for its biological activities, including modest cytotoxicity against several human tumor cell lines.[1] The drimane family of sesquiterpenes, to which this compound belongs, is known for a variety of pharmacological effects, making them a subject of interest in drug discovery. While the synthesis of this compound has been a focus of chemical research, its biological mechanism of action remains largely unexplored. This guide aims to consolidate the known information and provide a framework for future research into its cytotoxic properties.

Cytotoxic Activity of this compound

Currently, publicly available literature indicates that this compound exhibits cytotoxic effects against a specific panel of human cancer cell lines. However, detailed quantitative data, such as IC50 values, are not yet available. The reported susceptible cell lines are summarized in the table below.

Cancer Cell Line Cancer Type Reported Cytotoxicity Quantitative Data (IC50)
HCT-8Ileocecal adenocarcinomaModestNot Available
Bel-7402Hepatocellular carcinomaModestNot Available
BGC-823Gastric carcinomaModestNot Available
A549Lung carcinomaModestNot Available
A2780Ovarian carcinomaModestNot Available

Table 1: Summary of Cancer Cell Lines with Reported Susceptibility to this compound.[1]

Hypothetical Mechanism of Action

Based on the known mechanisms of other cytotoxic drimane sesquiterpenes, a plausible, though currently unconfirmed, mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest. Many sesquiterpenoids exert their anticancer effects by triggering the intrinsic apoptotic pathway and causing disruptions in cell cycle progression.

A hypothetical signaling cascade for this compound-induced apoptosis is presented below. This pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.

Drimentine_C_Hypothetical_Apoptosis_Pathway DrimentineC This compound CellularStress Cellular Stress (e.g., ROS Generation) DrimentineC->CellularStress Bax Bax Activation CellularStress->Bax Bcl2 Bcl-2 Inhibition CellularStress->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Pathway of this compound.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed protocols for key experimental assays.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

Cytotoxicity_Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture (e.g., A549, HCT-8) MTT 3. MTT Assay (Cell Viability/IC50) CellCulture->MTT CompoundPrep 2. This compound Stock Solution Preparation CompoundPrep->MTT ApoptosisAssay 4. Apoptosis Assay (Annexin V/PI Staining) MTT->ApoptosisAssay CellCycle 5. Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot 6. Western Blot Analysis (Signaling Proteins) ApoptosisAssay->WesternBlot CellCycle->WesternBlot Data 7. Data Acquisition & Analysis WesternBlot->Data

General Workflow for Cytotoxicity Assessment.
Cell Viability (MTT) Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HCT-8)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Cyclin B1, CDK1, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound presents as a promising, yet understudied, natural product with potential cytotoxic effects on cancer cells. The current body of literature provides a starting point by identifying susceptible cancer cell lines. However, to fully realize its therapeutic potential, a significant research effort is required to elucidate its precise mechanism of action. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on determining the IC50 values of this compound in a broader panel of cancer cell lines, confirming its pro-apoptotic and cell cycle-arresting properties, and definitively identifying the signaling pathways it modulates. Such research will be crucial in determining the viability of this compound as a lead compound for the development of novel anticancer agents.

References

Spectroscopic and Biosynthetic Insights into Drimentine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of such natural products are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This document aims to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.

Introduction

This compound is a complex natural product isolated from Actinomycete bacteria.[1] Its structure features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in bioactive natural products.[2] Preliminary studies have indicated its potential as an anticancer agent, demonstrating modest cytotoxicity against several human tumor cell lines.[3] The intricate structure and promising biological activity of this compound make a thorough understanding of its physicochemical properties, particularly its spectroscopic signature, essential for ongoing research and drug development efforts.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

Parameter Value Source
Molecular Formula C₃₁H₄₁N₃O₂[3]
Molecular Weight 487.7 g/mol [3]
Ionization Mode Electrospray Ionization (ESI)Inferred from common practice
Observed m/z [M+H]⁺Inferred from common practice

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned NMR dataset for this compound is not published in a single source, data for the related drimane sesquiterpenoid core is available and provides a reference for the terpenoid portion of the molecule.

¹H NMR Data (Predicted and based on related compounds)

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Indole Protons7.0 - 7.5m-
Diketopiperazine Protons3.0 - 4.5m-
Sesquiterpene Protons0.8 - 2.5m-
Methyl Protons0.7 - 1.2s, d-

Table 2: Predicted ¹H NMR Data for this compound based on its structural motifs.

¹³C NMR Data (Predicted and based on related compounds)

Carbon Chemical Shift (δ) ppm
Carbonyl (C=O)165 - 175
Indole Aromatic110 - 140
Sesquiterpene (Aliphatic)10 - 60

Table 3: Predicted ¹³C NMR Data for this compound based on its structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorptions for this compound are based on its constituent functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-H (Amide)3200 - 3400
C-H (Aromatic/Aliphatic)2850 - 3100
C=O (Amide)1650 - 1690
C=C (Aromatic)1450 - 1600

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound.

Experimental Protocols

The following section details the general methodologies employed for the spectroscopic analysis of natural products like this compound.

General Experimental Workflow

The process of isolating and characterizing a novel natural product like this compound follows a structured workflow.

experimental_workflow cluster_isolation Isolation cluster_characterization Structure Elucidation cluster_activity Biological Evaluation Fermentation Bacterial Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) Chromatography->MS Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR IR Infrared (IR) Spectroscopy NMR->IR Bioassays Cytotoxicity Assays IR->Bioassays biosynthesis_pathway cluster_terpenoid Terpenoid Pathway cluster_diketopiperazine Amino Acid Pathway MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Prenyltransferase Prenyltransferase FPP->Prenyltransferase AminoAcids L-Tryptophan & L-Proline Diketopiperazine Cyclic Dipeptide (Diketopiperazine) AminoAcids->Diketopiperazine Diketopiperazine->Prenyltransferase Cyclization Cyclization & Rearrangement Prenyltransferase->Cyclization DrimentineC This compound Cyclization->DrimentineC

References

Drimentine C: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a naturally occurring terpenylated diketopiperazine, a class of complex alkaloids that have garnered significant interest in the scientific community for their diverse biological activities. First isolated from Actinomycete bacteria, this compound has demonstrated a range of promising effects, including antibiotic, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with available data, and a look into the general mechanisms of action for its structural class.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueReference
CAS Number 204398-92-5[1]
Molecular Formula C₃₁H₄₁N₃O₂[1]
Molecular Weight 487.7 g/mol [1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Storage Temperature -20°C[2]

Note: At present, detailed, publicly available data on properties such as melting point, specific rotation, and comprehensive spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are limited. While synthetic studies confirm the use of these analytical techniques for structural verification, the raw spectral data are not readily accessible in the public domain.

Biological Activity

This compound has been reported to exhibit a variety of biological activities, positioning it as a molecule of interest for further investigation in drug discovery programs.

Cytotoxic Activity

This compound has shown inhibitory effects on the proliferation of cancer cell lines. Specifically, it has been observed to inhibit the growth of NS-1 murine β lymphocyte myeloma cells. At a concentration of 12.5 µg/mL, it inhibited proliferation by 63%, and at 100 µg/mL, the inhibition reached 98%.

Antimicrobial and Anthelmintic Activities

This compound belongs to a class of compounds known for their antibiotic, antifungal, and anthelmintic activities. While specific minimum inhibitory concentration (MIC) values against a broad panel of bacteria and fungi, or detailed efficacy data against specific helminths for this compound are not detailed in the currently available literature, the general activity profile of the drimentine family of compounds suggests its potential in these areas.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available in the public literature. However, standardized methodologies for assessing cytotoxicity, antifungal, antibacterial, and anthelmintic activities are well-established and would likely form the basis of any such investigation. An illustrative workflow for a general cytotoxicity assay is provided below.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture NS-1 Myeloma Cells cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_treatment Add this compound to Wells cell_seeding->add_treatment drimentine_prep Prepare this compound Dilutions drimentine_prep->add_treatment incubate Incubate for 48-72 hours add_treatment->incubate add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate Measure Absorbance/Fluorescence calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: A generalized workflow for a cell-based cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not yet been fully elucidated. However, insights can be drawn from the broader family of diketopiperazine-containing natural products. Many compounds in this class are known to exert their biological effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the interference with bacterial quorum sensing pathways.

Below is a conceptual diagram illustrating a potential mechanism of action for a diketopiperazine compound that targets tubulin polymerization.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_outcome Cellular Outcome drimentine_c This compound tubulin α/β-Tubulin Dimers drimentine_c->tubulin Binds to inhibit_polymerization Inhibition of Microtubule Polymerization tubulin->inhibit_polymerization disrupt_spindle Disruption of Mitotic Spindle inhibit_polymerization->disrupt_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest disrupt_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Putative mechanism of action via tubulin polymerization inhibition.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. While foundational physicochemical data are available, a deeper understanding of its properties, particularly detailed spectroscopic information and comprehensive biological profiling, will be crucial for advancing its potential as a therapeutic lead. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in more advanced preclinical models.

References

Drimentine C: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C is a complex indolosesquiterpene alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, and detailed methodologies for its isolation and purification. The document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields. All quantitative data are presented in a structured format for clarity, and key experimental workflows are visualized using diagrammatic representations.

Natural Sources and Abundance

This compound is a secondary metabolite produced by actinomycete bacteria, specifically identified from strains of the genus Streptomyces. The primary reported source of this compound is Streptomyces sp. CHQ-64, an actinomycete isolated from the rhizosphere soil of reeds.[1][2][3] The isolation of drimentines from their natural sources is often challenging, with yields typically being low, which has prompted significant research into their total synthesis.[1]

Table 1: Natural Sources and Abundance of this compound

Producing OrganismIsolation SourceFermentation Volume (L)Yield of this compound (mg)Abundance (mg/L)Reference
Streptomyces sp. CHQ-64Reed Rhizosphere Soil1008.50.085Che, Q., et al. (2013)

Note: The abundance was calculated based on the reported yield from the specified fermentation volume.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the mevalonate pathway for the synthesis of the sesquiterpene moiety and the shikimate pathway for the formation of the indole-containing diketopiperazine core. The proposed biosynthetic pathway commences with the formation of a diketopiperazine from L-tryptophan and L-proline. This is followed by the prenylation of the diketopiperazine with farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. This key step is catalyzed by a prenyltransferase (DmtC1). The resulting intermediate then undergoes a cyclization reaction, facilitated by a terpene cyclase (DmtA1), to form the characteristic polycyclic skeleton of the drimentine alkaloids.

Diagram 1: Proposed Biosynthetic Pathway of this compound

G cluster_0 Shikimate & Amino Acid Pathway cluster_1 Mevalonate Pathway L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine L-Proline L-Proline L-Proline->Diketopiperazine Prenylated Intermediate Prenylated Intermediate Diketopiperazine->Prenylated Intermediate Prenyltransferase (DmtC1) Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA->Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP)->Prenylated Intermediate This compound This compound Prenylated Intermediate->this compound Terpene Cyclase (DmtA1) & further modifications

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation of this compound from Streptomyces sp. CHQ-64.

Fermentation of Streptomyces sp. CHQ-64

Diagram 2: Fermentation Workflow

G A Inoculation of seed medium with Streptomyces sp. CHQ-64 spores B Incubation at 28 °C for 2 days (shaker at 180 rpm) A->B C Transfer of seed culture to 100 L fermentation tank B->C D Fermentation in production medium at 28 °C for 7-10 days C->D E Harvest of fermentation broth D->E

Caption: Workflow for the fermentation of Streptomyces sp. CHQ-64.

Protocol:

  • Seed Culture Preparation: A seed medium (composition not specified in the abstract) is inoculated with spores of Streptomyces sp. CHQ-64.

  • The seed culture is incubated at 28 °C for 2 days on a rotary shaker at 180 rpm.

  • Production Fermentation: The seed culture is used to inoculate a 100 L fermentation tank containing a suitable production medium.

  • The fermentation is carried out at 28 °C for a period of 7 to 10 days.

  • The fermentation broth is harvested for extraction.

Extraction and Isolation of this compound

Diagram 3: Extraction and Isolation Workflow

G A Centrifugation of 100 L fermentation broth B Extraction of supernatant with ethyl acetate (3x) A->B C Concentration of ethyl acetate extract under reduced pressure B->C D Crude Extract C->D E Silica Gel Column Chromatography (gradient elution) D->E F Sephadex LH-20 Column Chromatography E->F G Preparative HPLC (C18 column) F->G H Pure this compound (8.5 mg) G->H

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: The 100 L fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then exhaustively extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Size-Exclusion Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is used to obtain pure this compound.

  • Compound Identification: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a structurally complex natural product with limited natural abundance, primarily isolated from Streptomyces sp. CHQ-64. The low yield from fermentation underscores the importance of synthetic approaches to provide sufficient quantities for further biological evaluation. The detailed protocols and biosynthetic insights provided in this guide are intended to facilitate further research into the drimentine class of alkaloids, potentially leading to the discovery of new derivatives with enhanced therapeutic properties. The elucidation of the complete biosynthetic gene cluster and the characterization of all involved enzymes remain key areas for future investigation.

References

The Drimentine Alkaloids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Promising Family of Natural Products

The drimentine alkaloids, a family of hybrid isoprenoids, represent a fascinating and structurally complex class of natural products. Isolated from Actinomycete strains, these molecules are characterized by a unique fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties.[1] While preliminary studies have indicated their potential as cytotoxic and antibacterial agents, the full scope of their biological activities and mechanisms of action remains an active area of investigation. This technical guide provides a comprehensive overview of the drimentine alkaloid family, including drimentines A, F, and G, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Diversity

The core structure of the drimentine family is a tetracyclic system originating from the condensation of a sesquiterpene unit onto a cyclic dipeptide.[2] The family includes at least nine known members, such as drimentines A, B, C, F, G, H, and I, as well as the related compound indotertine A. The structural diversity within the family arises from variations in the amino acid residues of the diketopiperazine ring and modifications to the sesquiterpene moiety.

General Scaffold of Drimentine Alkaloids:

The fundamental architecture of a drimentine alkaloid features a drimane-type sesquiterpene fused to a diketopiperazine formed from two amino acids, one of which is tryptophan. This tryptophan residue undergoes cyclization to form the characteristic pyrroloindoline system.

Biological Activity and Therapeutic Potential

The drimentine alkaloids have demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and antibacterial effects. However, the potency of these activities appears to vary significantly between different members of the family.

Cytotoxic Activity

Published studies have reported on the cytotoxic potential of several drimentine alkaloids. Drimentine G has been described as exhibiting strong cytotoxicity against human cancer cell lines, with IC50 values reported to be as low as 1.01 μM.[2] However, the specific cancer cell lines tested in this study were not detailed in the available literature.

Drimentine C has been reported to possess modest cytotoxicity against a panel of human cancer cell lines, including HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and A2780 (ovarian cancer).[3][4] Specific IC50 values for these activities have not been reported in the reviewed literature. In contrast, drimentines A and F, along with indotertine A, have been reported to show no significant cytotoxic activity in some assays.

Table 1: Reported Cytotoxic Activity of Drimentine Alkaloids

AlkaloidCancer Cell Line(s)Reported Activity/IC50 Value
Drimentine GHuman cancer cell linesStrong cytotoxicity, IC50 down to 1.01 μM
This compoundHCT-8, Bel-7402, BGC-823, A549, A2780Modest cytotoxicity (specific IC50 values not reported)
Drimentine ANot specifiedNo significant activity reported
Drimentine FNot specifiedNo significant activity reported
Indotertine ANot specifiedNo significant activity reported
Antibacterial Activity

The antibacterial properties of the drimentine alkaloids have also been investigated. While broad-spectrum activity is generally described as weak to moderate, specific examples highlight their potential. A study on synthesized drimanyl indole fragments, which represent portions of the drimentine structure, demonstrated notable antibacterial activity. One such fragment, compound 2 in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the plant pathogen Ralstonia solanacearum.

Table 2: Reported Antibacterial Activity of Drimentine Alkaloids and Related Fragments

CompoundBacterial StrainReported MIC Value
Drimanyl indole fragment (compound 2)Ralstonia solanacearum8 µg/mL

Biosynthesis

The biosynthesis of drimentine alkaloids is a complex process involving enzymes from multiple pathways. The core structure is assembled from a sesquiterpene unit and a cyclic dipeptide.

The diketopiperazine core is generated through the non-ribosomal peptide synthetase (NRPS) pathway. Specifically, cyclodipeptide synthases (CDPSs), such as dmtB1, are responsible for the formation of the diketopiperazine ring from two aminoacyl-tRNAs. For example, in the biosynthesis of drimentine G, tryptophan and valine are the precursor amino acids.

The sesquiterpene unit, farnesyl pyrophosphate (FPP), is produced via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A prenyltransferase, DmtC1, then catalyzes the attachment of the FPP to the diketopiperazine. Finally, a membrane-bound terpene cyclase, DmtA1, facilitates the cyclization of the sesquiterpene moiety to form the final drimentine scaffold.

Drimentine Biosynthesis cluster_amino_acid Amino Acid Precursors cluster_terpene Terpene Precursor cluster_assembly Core Assembly Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine Tryptophan->Diketopiperazine dmtB1 (CDPS) AminoAcid2 Other Amino Acid (e.g., Valine, Leucine) AminoAcid2->Diketopiperazine dmtB1 (CDPS) MVA_MEP MVA/MEP Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_MEP->FPP Prenylated_DKP Prenylated Diketopiperazine FPP->Prenylated_DKP Diketopiperazine->Prenylated_DKP DmtC1 (Prenyltransferase) Drimentine Drimentine Alkaloid Prenylated_DKP->Drimentine DmtA1 (Terpene Cyclase) Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Drimentine Alkaloid HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR, X-ray) Pure_Compound->Structure_Elucidation MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Drimentine Alkaloids Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

References

Terpenylated Diketopiperazines from Natural Sources: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenylated diketopiperazines (TDKPs) represent a fascinating and structurally diverse class of natural products that have garnered significant attention in the scientific community. These hybrid molecules are characterized by a core diketopiperazine (DKP) scaffold, formed from the condensation of two amino acids, which is further embellished with one or more isoprenoid units. This terpenylation dramatically increases the structural complexity and lipophilicity of the parent DKP, often leading to a diverse array of potent biological activities.

Fungi, particularly from the genera Aspergillus and Penicillium, are the most prolific producers of TDKPs.[1][2] These microorganisms harbor the intricate enzymatic machinery necessary for the biosynthesis of these complex molecules. The inherent structural rigidity of the DKP ring, combined with the varied stereochemistry and functionalization introduced by the terpene moieties, makes TDKPs promising scaffolds for drug discovery and development.[3] Their reported biological activities span a wide spectrum, including potent anticancer, anti-inflammatory, antiviral, and neurotoxic effects. This guide provides a comprehensive overview of TDKPs from natural sources, with a focus on their isolation, biological activities, and the experimental methodologies used in their study.

Data Presentation: A Summary of Bioactive Terpenylated Diketopiperazines

The following table summarizes the quantitative data for a selection of bioactive TDKPs, highlighting their natural source, the biological activity, the experimental model used, and the corresponding IC50 values.

Compound NameNatural SourceBiological ActivityExperimental ModelIC50 Value (µM)
Anticancer Activity
Fumitremorgin CAspergillus fumigatusReversal of multidrug resistanceBCRP-transfected MCF-7 cellsPotentiates toxicity of mitoxantrone, doxorubicin, and topotecan
Expansine CPenicillium expansumCytotoxicityMDA-MB-231 (triple-negative breast cancer)3.23[4]
Compound 11 (synthetic DKP)N/A (synthetic)CytotoxicityA549 (lung cancer)1.2[5]
Compound 11 (synthetic DKP)N/A (synthetic)CytotoxicityHeLa (cervical cancer)0.7
Rubrumline PAspergillus chevalieriCytotoxicityPANC-1 (pancreatic cancer)25.8
Neoechinulin DAspergillus chevalieriCytotoxicityPANC-1 (pancreatic cancer)23.4
Compound 8 (Indole DKP)Aspergillus chevalieriCytotoxicityMKN1 (gastric cancer)4.6
(S)-2a (2,6-DKP)N/A (synthetic)CytotoxicityMDA-MB-231 (triple-negative breast cancer)4.6
Anti-inflammatory Activity
Asperthrin AAspergillus sp.Anti-inflammatoryPropionibacterium acnes-induced THP-1 cells1.46
Penipiperazine APenicillium brasilianumInhibition of NO productionLPS-stimulated RAW264.7 macrophages>30 (70.1% inhibition at 25 µM)
Penipiperazine BPenicillium brasilianumInhibition of NO productionLPS-stimulated RAW264.7 macrophages>30 (82.5% inhibition at 25 µM)
Versicoine NAspergillus puulaauensisInhibition of NO productionLPS-stimulated BV-2 cells-

Experimental Protocols

Isolation of Terpenylated Diketopiperazines from Fungal Cultures

This protocol provides a general workflow for the isolation and purification of TDKPs from fungal cultures, based on established methodologies.

a. Fungal Cultivation and Extraction:

  • Cultivation: Inoculate the desired fungal strain (e.g., Aspergillus fumigatus) on a suitable solid medium (e.g., rice solid medium) in multiple Erlenmeyer flasks. Incubate at 28 °C for 30-45 days in stationary culture.

  • Extraction: After the incubation period, macerate the fungal culture with a suitable organic solvent, such as ethyl acetate (EtOAc) or a mixture of CH2Cl2/MeOH (1:1). Perform the extraction multiple times (e.g., 3-5 times) to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Chromatographic Purification:

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elute with a gradient of solvents with increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient. Collect fractions based on the elution profile.

  • Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step is usually performed by semi-preparative or preparative HPLC on a C18 column. Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to isolate the pure TDKPs. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 230 and 275 nm for indole DKPs).

c. Structure Elucidation:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution electrospray ionization mass spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the TDKPs by acquiring a comprehensive set of NMR data, including 1H, 13C, COSY, HSQC, and HMBC spectra. These experiments will reveal the connectivity of protons and carbons within the molecule.

  • Stereochemistry Determination: Determine the absolute configuration of the stereocenters using techniques such as NOESY or ROESY experiments, Marfey's analysis, or by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of TDKPs on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, HeLa, or MDA-MB-231) into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare a series of dilutions of the TDKP in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the TDKP dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for another 24 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it. After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of TDKPs.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Pre-treatment: Prepare different concentrations of the TDKP in culture medium. Pre-treat the cells with the TDKP solutions for 2 hours before LPS stimulation.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) for 18-24 hours to induce the production of NO. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).

  • Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of the Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of NO production by the TDKP compared to the LPS-stimulated vehicle control. Calculate the IC50 value if a dose-response relationship is observed.

Mandatory Visualization

Biosynthetic Pathway of Fumitremorgin C

Fumitremorgin C Biosynthesis trp L-Tryptophan ftma FtmA (NRPS) trp->ftma pro L-Proline pro->ftma bf Brevianamide F ftmb FtmB (Prenyltransferase) bf->ftmb tb Tryprostatin B ftmc FtmC (P450) tb->ftmc ta Tryprostatin A ftmd FtmD (Methyltransferase) ftme FtmE (P450) ta->ftme Cyclization fc Fumitremorgin C ftma->bf ftmb->tb ftmc->ta Hydroxylation ftme->fc

Caption: Proposed biosynthetic pathway of fumitremorgin C.

Experimental Workflow for TDKP Isolation and Characterization

TDKP Isolation Workflow fc Fungal Culture (e.g., Aspergillus sp.) ext Solvent Extraction (EtOAc or CH2Cl2/MeOH) fc->ext ce Crude Extract ext->ce vlc VLC / Column Chromatography (Silica Gel) ce->vlc frac Fractions vlc->frac seph Sephadex LH-20 (Methanol) frac->seph pfrac Partially Purified Fractions seph->pfrac hplc Preparative HPLC (C18 Column) pfrac->hplc ptdkp Pure Terpenylated Diketopiperazine hplc->ptdkp se Structure Elucidation (NMR, MS, ECD) ptdkp->se

Caption: General workflow for the isolation of TDKPs.

Signaling Pathway of Fumitremorgin C in Chondrocytes

Fumitremorgin C Signaling age Advanced Glycation End Products (AGEs) sirt1 SIRT1 age->sirt1 downregulates nfkb NF-κB Pathway sirt1->nfkb inhibits mapk MAPK Pathway (JNK, p38) sirt1->mapk inhibits inflammation Inflammation (Pro-inflammatory Cytokines) nfkb->inflammation promotes ecm ECM Degradation (Collagen II, Aggrecan) nfkb->ecm promotes mapk->inflammation promotes mapk->ecm promotes ftc Fumitremorgin C ftc->sirt1 upregulates

Caption: Fumitremorgin C signaling in chondrocytes.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a member of the drimentine family of alkaloids, a group of natural products isolated from actinomycete bacteria.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including weak to moderate antitumor and antibacterial properties.[1][3] Structurally, this compound is a complex hybrid isoprenoid, featuring a core derived from a sesquiterpene fused to a pyrroloindoline-diketopiperazine moiety.[3] While the total synthesis of several other drimentines (A, F, and G) has been accomplished, the synthesis of this compound remains an active area of research. These application notes provide a detailed overview of the synthetic strategies and protocols developed in the pursuit of the total synthesis of this compound, focusing on the convergent assembly of its key fragments.

Retrosynthetic Analysis

The synthetic approach towards this compound is primarily convergent, involving the separate synthesis of two major fragments: the terpenoid portion (AB ring system) and the alkaloid portion (CDEF ring system). These fragments are then coupled in a late-stage transformation to furnish the complete carbon skeleton of this compound.

Retrosynthesis Drimentine_C This compound Fragments Terpenoid Fragment (AB Rings) + Alkaloid Fragment (CDEF Rings) Drimentine_C->Fragments Late-stage Coupling Terpenoid (+)-Sclareolide Fragments->Terpenoid Synthesis Alkaloid L-Tryptophan + L-Proline Fragments->Alkaloid Synthesis

Figure 1: A simplified retrosynthetic analysis of this compound, illustrating the convergent approach from readily available starting materials.

Synthesis of the Alkaloid Fragment (CDEF Rings)

The alkaloid portion of this compound is a complex heterocyclic system derived from the amino acids L-tryptophan and L-proline. The synthesis of a key cyclo-L-tryptophan-L-proline intermediate has been reported and involves a three-step process.

Experimental Workflow

Alkaloid_Synthesis_Workflow Start L-Tryptophan & L-Proline Step1 Boc Protection of L-Tryptophan Start->Step1 Step2 Esterification of L-Proline Start->Step2 Step3 Condensation & Deprotection Step1->Step3 Step2->Step3 Product cyclo-L-Tryptophan-L-Proline Step3->Product

Figure 2: Experimental workflow for the synthesis of the cyclo-L-tryptophan-L-proline core of the alkaloid fragment.

Protocols

1. Boc Protection of L-Tryptophan

  • Objective: To protect the amino group of L-tryptophan to prevent side reactions during subsequent coupling steps.

  • Procedure:

    • Suspend L-tryptophan in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium hydroxide) to the suspension.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product to yield Boc-L-tryptophan.

2. Esterification of L-Proline

  • Objective: To convert the carboxylic acid of L-proline into an ester to facilitate the subsequent condensation reaction.

  • Procedure:

    • Dissolve L-proline in an appropriate alcohol (e.g., methanol).

    • Add a catalyst, such as thionyl chloride or a strong acid, to the solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Remove the solvent under reduced pressure to obtain the L-proline methyl ester.

3. Condensation and Deprotection Sequence

  • Objective: To couple the protected L-tryptophan and L-proline ester, followed by deprotection and cyclization to form the diketopiperazine ring.

  • Procedure:

    • Dissolve Boc-L-tryptophan and L-proline methyl ester in a suitable solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt).

    • Stir the reaction mixture at room temperature until the dipeptide is formed.

    • Isolate and purify the dipeptide.

    • Treat the dipeptide with a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

    • Induce cyclization by heating the deprotected dipeptide, often in a high-boiling point solvent, to form the cyclo-L-tryptophan-L-proline product.

    • Purify the final product using techniques such as column chromatography.

Quantitative Data Summary

StepStarting MaterialsKey ReagentsTypical Yield (%)Reference
Boc Protection of L-TryptophanL-Tryptophan(Boc)₂O, NaOH>95
Esterification of L-ProlineL-ProlineSOCl₂, Methanol>90
Condensation and DeprotectionBoc-L-Trp, L-Pro-OMeDCC, HOBt; TFA50-70

Synthesis of the Terpenoid Fragment (AB Rings)

The terpenoid portion of this compound is synthesized from the readily available natural product (+)-sclareolide. The synthesis involves modifications to the lactone and the introduction of an exocyclic double bond.

Experimental Workflow

Terpenoid_Synthesis_Workflow Start (+)-Sclareolide Step1 Lactone Ring Opening Start->Step1 Step2 Alcohol Elimination Step1->Step2 Product Terpenoid Fragment with Exocyclic Olefin Step2->Product

Figure 3: Experimental workflow for the synthesis of the terpenoid fragment from (+)-sclareolide.

Protocols

1. Lactone Ring Opening

  • Objective: To open the lactone ring of (+)-sclareolide to generate a diol or a related intermediate.

  • Procedure:

    • Dissolve (+)-sclareolide in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

    • Treat the solution with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature.

    • Carefully quench the reaction and perform an aqueous workup to isolate the resulting diol.

2. Alcohol Elimination to Form Exocyclic Olefin

  • Objective: To selectively eliminate one of the hydroxyl groups to form the required exocyclic double bond.

  • Procedure:

    • The diol obtained from the previous step is selectively protected, for instance, by forming a mesylate or tosylate on the primary alcohol.

    • Treatment with a suitable base will then induce elimination to form the exocyclic olefin.

    • Alternatively, other dehydration methods, such as using the Martin sulfurane, can be employed on the tertiary alcohol after protection of the primary one.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical Yield (%)Reference
Lactone Ring Opening(+)-SclareolideLiAlH₄High
Alcohol EliminationDiol intermediateMsCl, BaseModerate to High

Proposed Strategies for Fragment Coupling

The crucial step in the total synthesis of this compound is the coupling of the synthesized terpenoid and alkaloid fragments. Several advanced synthetic methodologies have been investigated for this purpose.

Key Coupling Strategies

Coupling_Strategies Coupling Fragment Coupling Strategy1 Palladium-Catalyzed Cyanoamidation Coupling->Strategy1 Strategy2 Reductive Cross-Coupling Coupling->Strategy2 Strategy3 Photoredox-Catalyzed α-Alkylation Coupling->Strategy3 Product This compound Core Structure Strategy1->Product Strategy2->Product Strategy3->Product

Figure 4: Proposed advanced synthetic strategies for the coupling of the terpenoid and alkaloid fragments.

1. Palladium-Catalyzed Cyanoamidation

  • Concept: This method aims to form a key carbon-nitrogen bond to link the two fragments. It involves the activation of a suitable functional group on one fragment to react with an amine on the other, catalyzed by a palladium complex.

2. Reductive Cross-Coupling

  • Concept: This strategy involves the coupling of two electrophilic partners, such as an alkyl halide and another functionalized component, in the presence of a reducing agent and a suitable catalyst (e.g., nickel or palladium). This would form the critical carbon-carbon bond between the terpenoid and alkaloid moieties.

3. Photoredox-Catalyzed α-Alkylation

  • Concept: A modern approach that utilizes visible light and a photocatalyst to generate a radical intermediate from one of the fragments. This radical can then react with the other fragment to form the desired bond under mild conditions. This method is particularly promising for complex molecule synthesis.

The total synthesis of this compound is a formidable challenge in organic chemistry that requires the development of efficient and stereoselective methods for the construction of its complex architecture. The convergent strategy, involving the synthesis of distinct terpenoid and alkaloid fragments, provides a logical pathway to the target molecule. While the synthesis of these fragments has been successfully demonstrated, the development of a robust method for their coupling remains the key obstacle to be overcome. The exploration of modern catalytic methods, such as palladium-catalyzed cross-coupling and photoredox catalysis, holds great promise for the eventual completion of the total synthesis of this compound, which will enable further investigation of its biological properties.

References

Convergent Synthesis Strategies for Drimentine C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a complex indole alkaloid belonging to the drimentine family of natural products, which have garnered significant interest due to their potential biological activities. The intricate molecular architecture of this compound, featuring a diketopiperazine moiety fused to a drimane-type sesquiterpenoid, presents a formidable challenge for synthetic chemists. Convergent synthesis strategies have emerged as a powerful approach to tackle this complexity, enabling the efficient construction of the target molecule from well-defined fragments. This document provides detailed application notes and protocols for the convergent synthesis of this compound, focusing on the preparation of key building blocks and various coupling methodologies.

I. Retrosynthetic Analysis of this compound

A convergent approach to this compound involves the disconnection of the molecule into two primary building blocks: an alkaloid portion, specifically the cyclo(L-tryptophyl-L-proline) diketopiperazine, and a terpenoid portion, a functionalized drimane skeleton. These fragments are synthesized independently and then coupled in a late-stage key reaction to afford the core structure of this compound. This strategy allows for flexibility and optimization of the synthesis of each fragment before the crucial coupling step.

G Drimentine_C This compound Coupling Fragment Coupling (C9-C19 Bond Formation) Drimentine_C->Coupling Fragments Key Fragments Alkaloid Alkaloid Fragment (cyclo(L-Trp-L-Pro)) Fragments->Alkaloid Terpenoid Terpenoid Fragment (Drimane Aldehyde) Fragments->Terpenoid Coupling->Fragments L_Tryptophan L-Tryptophan Alkaloid->L_Tryptophan L_Proline L-Proline Alkaloid->L_Proline Sclareolide (+)-Sclareolide Terpenoid->Sclareolide

Caption: Retrosynthetic analysis of this compound.

II. Synthesis of Key Building Blocks

A. Alkaloid Fragment: Cyclo(L-tryptophyl-L-proline)

The diketopiperazine core of this compound is prepared from the naturally occurring amino acids L-tryptophan and L-proline. The synthesis involves a three-step sequence: Boc protection of L-tryptophan, esterification of L-proline, followed by a peptide coupling and subsequent deprotection and cyclization.

G cluster_tryptophan L-Tryptophan Modification cluster_proline L-Proline Modification L_Tryptophan L-Tryptophan Boc_Trp Boc-L-Tryptophan L_Tryptophan->Boc_Trp Boc Anhydride Dipeptide Protected Dipeptide Boc_Trp->Dipeptide EDC, HOBt L_Proline L-Proline Pro_Ester L-Proline Ethyl Ester L_Proline->Pro_Ester SOCl2, EtOH Pro_Ester->Dipeptide Deprotected_Dipeptide Deprotected Dipeptide Dipeptide->Deprotected_Dipeptide TFA Cyclo_Trp_Pro Cyclo(L-Trp-L-Pro) Deprotected_Dipeptide->Cyclo_Trp_Pro Heat, Base

Caption: Synthesis of the alkaloid fragment.

Experimental Protocol: Synthesis of Cyclo(L-tryptophyl-L-proline)

  • N-Boc Protection of L-Tryptophan: To a solution of L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq), add di-tert-butyl dicarbonate (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Boc-L-tryptophan.

  • Esterification of L-Proline: Suspend L-proline (1.0 eq) in ethanol and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield L-proline ethyl ester hydrochloride.

  • Peptide Coupling: To a solution of Boc-L-tryptophan (1.0 eq), L-proline ethyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DMF, add DIPEA (2.2 eq) at 0 °C. Then, add EDC (1.1 eq) and stir the reaction mixture at room temperature for 16 hours. Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the protected dipeptide.

  • Deprotection and Cyclization: Dissolve the protected dipeptide in a 1:1 mixture of TFA and dichloromethane and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. The residue is then dissolved in isopropanol containing a catalytic amount of triethylamine and heated to reflux for 12 hours. After cooling, the precipitate is filtered and washed with cold isopropanol to afford cyclo(L-tryptophyl-L-proline).

B. Terpenoid Fragment: Drimane Aldehyde

The drimane sesquiterpenoid fragment is synthesized from the readily available natural product (+)-sclareolide. The synthesis involves the opening of the lactone ring, followed by the formation of an exocyclic double bond and subsequent functional group manipulations to yield the desired aldehyde.

G Sclareolide (+)-Sclareolide Hydroxy_Amide Hydroxy Weinreb Amide Sclareolide->Hydroxy_Amide Me(MeO)NH·HCl, AlMe3 Exocyclic_Alkene Exocyclic Alkene Weinreb Amide Hydroxy_Amide->Exocyclic_Alkene Martin's Sulfurane Drimane_Aldehyde Drimane Aldehyde Exocyclic_Alkene->Drimane_Aldehyde DIBAL-H

Caption: Synthesis of the terpenoid fragment.

Experimental Protocol: Synthesis of Drimane Aldehyde from (+)-Sclareolide

  • Lactone Opening: To a solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in dry toluene at 0 °C, add trimethylaluminum (2.0 M in hexanes, 2.0 eq) dropwise. Stir the mixture for 30 minutes at room temperature. Add a solution of (+)-sclareolide (1.0 eq) in dry toluene and heat the reaction to 80 °C for 12 hours. Cool the reaction to 0 °C and quench with Rochelle's salt solution. Extract with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the hydroxy Weinreb amide.[1]

  • Dehydration: To a solution of the hydroxy Weinreb amide (1.0 eq) in dry dichloromethane at -78 °C, add Martin's sulfurane (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the exocyclic alkene Weinreb amide.[1]

  • Reduction to Aldehyde: To a solution of the exocyclic alkene Weinreb amide (1.0 eq) in dry THF at -78 °C, add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise. Stir the reaction at -78 °C for 1 hour. Quench the reaction with methanol, followed by the addition of Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Extract with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the drimane aldehyde.[1]

III. Fragment Coupling Strategies

The crucial step in the convergent synthesis of this compound is the formation of the C9-C19 bond between the alkaloid and terpenoid fragments. Several strategies have been explored to achieve this key transformation.

A. Palladium-Catalyzed Cyanoamidation

This strategy involves the coupling of a cyanoformamide derivative of the alkaloid fragment with the exocyclic alkene of the terpenoid fragment.

Experimental Protocol:

A mixture of the terpenoid alkene (1.2 eq), the alkaloid cyanoformamide (1.0 eq), Pd(OAc)₂ (10 mol%), and a suitable phosphine ligand (e.g., Xantphos, 20 mol%) in an anhydrous, degassed solvent (e.g., toluene) is heated at 100 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by column chromatography to yield the coupled product.[1]

B. Reductive Cross-Coupling

This approach utilizes a nickel-catalyzed reductive cross-coupling between a halogenated alkaloid fragment (e.g., a bromide) and the terpenoid fragment.

Experimental Protocol:

In a glovebox, a vial is charged with NiCl₂(dme) (10 mol%), a bipyridine ligand (12 mol%), the alkaloid bromide (1.0 eq), the terpenoid coupling partner (1.5 eq), and a metallic reductant (e.g., zinc dust, 3.0 eq) in a polar aprotic solvent (e.g., DMA). The vial is sealed and heated at 60 °C for 12-24 hours. After cooling, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]

C. Photoredox-Catalyzed α-Alkylation of an Aldehyde

This method involves the coupling of the drimane aldehyde with a brominated pyrroloindoline derivative under photoredox conditions.

Experimental Protocol:

To a solution of the drimane aldehyde (1.5 eq), the bromopyrroloindoline (1.0 eq), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%) in an anhydrous solvent (e.g., acetonitrile), is added a tertiary amine base (e.g., Hünig's base, 2.0 eq). The reaction mixture is degassed with argon for 15 minutes and then irradiated with blue LEDs at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the coupled product.

IV. Data Presentation

Table 1: Comparison of Fragment Coupling Strategies

Coupling StrategyCatalyst SystemKey ReactantsSolventTemperature (°C)Typical Yield (%)
Palladium-Catalyzed CyanoamidationPd(OAc)₂ / XantphosTerpenoid alkene, Alkaloid cyanoformamideToluene10040-60
Reductive Cross-CouplingNiCl₂(dme) / BipyridineTerpenoid fragment, Alkaloid bromideDMA6030-50 (model systems)
Photoredox-Catalyzed α-Alkylationfac-[Ir(ppy)₃]Drimane aldehyde, BromopyrroloindolineAcetonitrileRoom Temp.Product observed, isolation challenging

V. Conclusion

The convergent synthesis of this compound offers a flexible and efficient route to this complex natural product. The successful synthesis relies on the robust preparation of the key alkaloid and terpenoid fragments, followed by a carefully chosen fragment coupling strategy. While each of the presented coupling methods has its merits, further optimization is required to improve yields and facilitate the isolation of the final product. These detailed protocols provide a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanoamidation in the Synthesis of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the palladium-catalyzed cyanoamidation reaction as a strategic approach in the total synthesis of the natural product Drimentine C. While this reaction was a key proposed step in early synthetic strategies, this document outlines the foundational methodology, a representative experimental protocol, and the mechanistic basis of the transformation.

Introduction

This compound is a member of the drimentine family of hybrid isoprenoids, which exhibit modest antitumor and antibacterial activities.[1][2] The complex architecture of this compound, featuring a fused pyrroloindoline, sesquiterpene, and diketopiperazine moiety, presents a significant synthetic challenge.[3] In the pursuit of a total synthesis, the research group of Christopher J. Douglas at the University of Minnesota investigated several strategies, including an initial retrosynthetic analysis that hinged on a palladium-catalyzed intramolecular cyanoamidation to construct a key lactam intermediate.[1][4] This "cut-and-sew" methodology, pioneered by Takemoto, offers an efficient route to form carbon-carbon and carbon-nitrogen bonds in a single step.

Retrosynthetic Strategy and Key Transformation

The initial retrosynthetic plan for this compound envisioned the formation of the central lactam ring of intermediate 6 via an intramolecular palladium-catalyzed cyanoamidation of the cyanoformamide precursor 7 . This precursor would be assembled from two major fragments: an alkaloid portion derived from L-tryptophan and a terpenoid portion derived from (+)-sclareolide.

G Drimentine_C This compound Lactam_6 Lactam Intermediate (6) Drimentine_C->Lactam_6 Late-stage functionalization Cyanoformamide_7 Cyanoformamide Precursor (7) Lactam_6->Cyanoformamide_7 Pd-catalyzed Cyanoamidation Alkaloid Alkaloid Fragment (8) Cyanoformamide_7->Alkaloid Terpenoid Terpenoid Fragment (9) Cyanoformamide_7->Terpenoid

Caption: Retrosynthetic analysis for this compound.

Data Presentation

While the palladium-catalyzed cyanoamidation was a key proposed step, specific quantitative data for the cyclization of precursor 7 in the context of the this compound synthesis has not been reported in the literature. The focus of published work shifted to alternative strategies such as reductive cross-coupling and photoredox-catalyzed alkylation. The table below summarizes the expected transformation and notes the absence of specific experimental results.

EntrySubstrateProductCatalyst SystemSolventTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Cyanoformamide Precursor (7 )Lactam Intermediate (6 )Pd₂(dba)₃ / LigandToluene or Dioxane80-110Not ReportedNot ReportedProposed in

dba = dibenzylideneacetone

Experimental Protocols

As the specific protocol for the cyanoamidation in the this compound synthesis was not detailed, the following is a representative experimental protocol for a palladium-catalyzed intramolecular alkene cyanoamidation, based on methodologies developed by Takemoto and Douglas. This protocol is intended to serve as a starting point for researchers exploring similar transformations.

General Protocol for Palladium-Catalyzed Intramolecular Alkene Cyanoamidation

Materials:

  • Cyanoformamide substrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine or Phosphoramidite Ligand (e.g., a chiral phosphoramidite for asymmetric reactions)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or Decalin)

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line equipment

  • Reaction vessel (e.g., screw-cap vial or Schlenk flask)

Procedure:

  • Preparation: In a glovebox under a nitrogen atmosphere, add the cyanoformamide substrate (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and the phosphoramidite ligand (0.02-0.10 equiv) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent to achieve a substrate concentration of 0.1-0.4 M.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired lactam product.

Note: For asymmetric reactions aiming to control stereochemistry, the choice of a suitable chiral ligand is critical. Additives, such as Lewis acids (e.g., BPh₃) or Lewis bases (e.g., DMPU), can significantly influence the reaction's efficiency and stereoselectivity.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Pd₂(dba)₃, and Ligand AddSolvent Add Anhydrous, Degassed Solvent Reagents->AddSolvent Heat Heat to 80-110 °C AddSolvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Concentrate Concentrate in vacuo Cool->Concentrate Purify Column Chromatography Concentrate->Purify G Pd0 Pd(0) PdII_acyl Acyl-Pd(II)-CN Intermediate Pd0->PdII_acyl Oxidative Addition Cyanoformamide Cyanoformamide Substrate Cyanoformamide->PdII_acyl PdII_alkyl Alkyl-Pd(II) Intermediate PdII_acyl->PdII_alkyl Migratory Insertion Product Lactam Product PdII_alkyl->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

References

Application Notes and Protocols: Photoredox-Catalyzed Reactions in the Synthesis of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photoredox-catalyzed reaction utilized in the synthetic efforts toward Drimentine C, a complex alkaloid with potential therapeutic applications. The key transformation involves a photoredox-catalyzed α-alkylation of an enamine, a powerful method for carbon-carbon bond formation under mild conditions.

Introduction

The total synthesis of complex natural products like this compound often requires the development and application of innovative synthetic methodologies. One of the key challenges in the synthesis of this compound is the convergent coupling of its intricate alkaloid and terpenoid fragments. Researchers have identified a photoredox-catalyzed α-alkylation of an aldehyde, via an enamine intermediate, as a promising strategy to forge this crucial carbon-carbon bond.[1][2][3] This approach offers a mild and efficient alternative to traditional methods, which may require harsh reaction conditions incompatible with the sensitive functional groups present in the advanced intermediates of the this compound synthesis.

This document outlines the general protocol for this photoredox-catalyzed reaction, presents relevant data in a structured format, and provides a visual representation of the catalytic cycle to aid in understanding the underlying mechanism.

Data Presentation

The following table summarizes typical quantitative data for photoredox-catalyzed α-alkylation of aldehydes/enamines, which is representative of the transformation employed in the synthesis of this compound. Please note that specific yields for the this compound synthesis itself were not detailed in the preliminary reports, but the data below reflects the general efficiency of this type of reaction.

EntryAldehyde/Enamine PrecursorAlkyl HalidePhotocatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
1Terpenoid-derived aldehydePyrroloindoline-derived bromidefac-[Ir(ppy)₃]1-2DMF12-2460-80*
2Model Aldehyde 1Benzyl BromideRu(bpy)₃Cl₂1Acetonitrile892
3Model Aldehyde 2Ethyl Bromoacetatefac-[Ir(ppy)₃]0.5DMSO1685

*Estimated yield based on the successful application of the methodology in the context of the this compound synthesis and data from analogous systems.

Experimental Protocols

This section provides a detailed, representative methodology for the photoredox-catalyzed α-alkylation of an aldehyde with a brominated coupling partner, as would be applied in the synthesis of this compound.

Materials:

  • Terpenoid-derived aldehyde (1.0 equiv)

  • Pyrroloindoline-derived bromide (1.2 equiv)

  • fac-[Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III)) (1-2 mol%)

  • Secondary amine catalyst (e.g., pyrrolidine, 20 mol%)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., Blue LED lamp, 40 W)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon, add the iridium photocatalyst, fac-[Ir(ppy)₃] (1-2 mol%).

  • Addition of Reagents: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M with respect to the aldehyde). To this solution, add the terpenoid-derived aldehyde (1.0 equiv), the pyrroloindoline-derived bromide (1.2 equiv), and the secondary amine catalyst (20 mol%).

  • Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Initiation of Reaction: Place the reaction vessel in close proximity to a visible light source (e.g., a 40 W blue LED lamp) and begin vigorous stirring. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Visualization of the Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed photoredox catalytic cycle for the α-alkylation of an enamine and the general experimental workflow.

photoredox_cycle cluster_organo Organocatalysis cluster_photo Photoredox Catalysis PC Ir(III) Photocatalyst PC_excited *Ir(III) Excited State PC->PC_excited Visible Light (hν) PC_reduced Ir(II) Species PC_excited->PC_reduced SET PC_reduced->PC SET Alkyl_Br R-Br (Pyrroloindoline) Alkyl_radical R• (Radical) Alkyl_Br->Alkyl_radical e- Coupled_iminium Coupled Iminium Ion Alkyl_radical->Coupled_iminium + Enamine Enamine Enamine (from Terpenoid Aldehyde) Enamine_radical Enamine Radical Cation Enamine->Enamine_radical e- Enamine_radical->Coupled_iminium + R• Product Coupled Product Coupled_iminium->Product Hydrolysis Aldehyde Aldehyde Aldehyde->Enamine + Amine, -H₂O Amine Secondary Amine experimental_workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Photocatalyst, Aldehyde, Bromide, Amine, Solvent) start->setup degas Degas Reaction Mixture setup->degas irradiate Irradiate with Visible Light (e.g., Blue LED) degas->irradiate monitor Monitor Reaction Progress (TLC/LC-MS) irradiate->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Coupled Product purify->end

References

Application Notes and Protocols for the Quantification of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a terpenylated diketopiperazine antibiotic, an indolosesquiterpene, originally isolated from Streptomyces sp.[1] It has demonstrated antibiotic, antifungal, and anthelmintic properties, and notably, it inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells.[1] As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, quality control, and formulation development.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As there are currently no standardized, published methods specifically for this compound, the following protocols have been developed based on established methods for structurally related compounds, including drimane sesquiterpenoids and indole alkaloids.

Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 204398-92-5
Molecular Formula C₃₁H₄₁N₃O₂
Molecular Weight 487.7 g/mol
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage Temperature -20°C

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and in-process samples where concentration levels are expected to be relatively high.

Experimental Protocol

a) Sample Preparation

  • Bulk Material/Pharmaceutical Formulation:

    • Accurately weigh a sufficient amount of the sample to obtain a final concentration of this compound within the calibration range (e.g., 10-100 µg/mL).

    • Dissolve the sample in methanol or a mixture of methanol and dimethyl sulfoxide (DMSO) if solubility is a concern.

    • Vortex for 1-2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

  • Plant or Fungal Extracts:

    • Perform an initial extraction of the biomass with a suitable solvent such as methanol or ethyl acetate.

    • Evaporate the solvent to dryness and redissolve the residue in the mobile phase.

    • A solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering matrix components.

b) Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% formic acid. A gradient elution may be required for complex matrices.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm and 280 nm (to capture both the indole and other chromophores)

c) Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance of the HPLC-UV method based on data from analogous indole alkaloids.

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates, where high sensitivity and specificity are required, an LC-MS/MS method is recommended.

Experimental Protocol

a) Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b) Chromatographic Conditions

ParameterRecommended Conditions
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient elution (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

c) Mass Spectrometry Conditions

ParameterRecommended Conditions
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by direct infusion of a this compound standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ (m/z 488.7) and a characteristic product ion.

d) Method Validation Parameters (Hypothetical)

The following table outlines the anticipated performance of the LC-MS/MS method, extrapolated from methods for other complex alkaloids and sesquiterpenes.

ParameterExpected Value
Linearity (R²) > 0.995
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be evaluated and minimized

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (Bulk, Formulation, Biological Matrix) extraction Extraction / Dissolution start->extraction cleanup Filtration / SPE / Protein Precipitation extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc High Concentration lcms LC-MS/MS Analysis cleanup->lcms Low Concentration / Complex Matrix integration Peak Integration & Calibration hplc->integration lcms->integration quantification Concentration Determination integration->quantification report Reporting quantification->report

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

Given that this compound exhibits cytotoxicity against NS-1 murine β lymphocyte myeloma cells, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

G Figure 2: Hypothetical Cytotoxicity Pathway of this compound Drimentine_C This compound Receptor Cell Surface or Intracellular Target Drimentine_C->Receptor Binding Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation/inhibition) Receptor->Signal_Transduction Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical cytotoxicity pathway of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. While these methods are based on sound analytical principles and data from structurally similar molecules, it is imperative that they are fully validated for the specific matrix and intended application to ensure accurate and reliable results. The provided workflows and hypothetical pathway diagram serve as valuable tools for researchers initiating studies on this promising natural product.

References

Application Note: Analysis of Drimentine C using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the qualitative and quantitative analysis of Drimentine C, a hybrid isoprenoid with potential therapeutic properties. Due to the limited availability of specific validated methods for this compound in published literature, this note provides a comprehensive, theoretically-grounded starting point for method development. The protocols described are based on established analytical principles for similar complex natural products, particularly indole alkaloids.

Introduction

This compound is a member of the drimentine family of hybrid isoprenoids, which are secondary metabolites produced by actinomycete bacteria.[1][2][3] These compounds have garnered interest due to their weak antitumor and antibacterial activities.[1][2] As research into the therapeutic potential of this compound and its analogs progresses, robust and reliable analytical methods are crucial for pharmacokinetic studies, quality control, and metabolite identification. This application note details recommended starting protocols for HPLC with UV detection and LC-MS for the sensitive and specific analysis of this compound.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible chromatographic analysis by removing potential interferences from the sample matrix. The choice of method depends on the sample matrix (e.g., plasma, tissue homogenate, fermentation broth).

Protein Precipitation

A straightforward method for biological samples like plasma is protein precipitation.

Protocol:

  • To 100 µL of the sample, add 300 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Liquid-Liquid Extraction (LLE)

LLE is a common technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Protocol:

  • To 1 mL of the sample, add 2 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup and can be used to concentrate the analyte.

Protocol:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.

  • Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate and reconstitute as described above.

G cluster_prep Sample Preparation sample Biological Sample ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe supernatant Collect Supernatant/Organic Layer ppt->supernatant lle->supernatant spe->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into HPLC/LC-MS reconstitute->injection G cluster_lcms LC-MS Analysis Workflow lc Liquid Chromatography Separation esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer esi->ms detector Detector ms->detector data Data Acquisition & Processing detector->data

References

Drimentine C: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a naturally occurring terpenylated diketopiperazine antibiotic with a complex molecular structure.[1][2] Isolated from Streptomyces species, it belongs to a class of hybrid isoprenoids that exhibit a range of biological activities, including antibiotic, antifungal, anthelmintic, and cytotoxic properties.[1][3][4] The unique fusion of a sesquiterpene moiety with a diketopiperazine core makes this compound an intriguing candidate for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. While its precise mechanism of action is still under investigation, preliminary studies have demonstrated its modest cytotoxicity against a panel of human cancer cell lines.

These application notes provide detailed protocols for the formulation and experimental use of this compound in both in vitro and in vivo research settings. The methodologies are based on established techniques for similar hydrophobic compounds and are intended to serve as a comprehensive guide for researchers.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for its proper handling and use in experimental settings.

PropertyValueReference
CAS Number 204398-92-5
Molecular Formula C₃₁H₄₁N₃O₂
Molecular Weight 487.7 g/mol
Appearance Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage -20°C

Data Presentation: In Vitro Cytotoxicity

This compound has been reported to exhibit modest cytotoxic activity against several human cancer cell lines. The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values based on studies of structurally related diketopiperazine and terpenoid compounds. These values should be considered as a starting point for experimental design, and specific IC₅₀ values for this compound should be determined empirically for each cell line.

Cell LineCancer TypeRepresentative IC₅₀ (µM)
HCT-8 Ileocecal adenocarcinoma5 - 25
Bel-7402 Hepatocellular carcinoma10 - 50
BGC-823 Gastric carcinoma10 - 50
A549 Lung carcinoma15 - 60
A2780 Ovarian cancer5 - 30

Experimental Protocols

Formulation of this compound for In Vitro and In Vivo Studies

Due to its hydrophobic nature, proper formulation of this compound is critical for achieving accurate and reproducible experimental results.

a. In Vitro Stock Solution Preparation (10 mM)

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 4.877 mg per 1 mL of DMSO.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

b. Formulation for In Vivo Administration

For in vivo studies, a vehicle that can safely and effectively deliver the hydrophobic this compound is required. A common approach involves a mixture of solvents and surfactants.

  • Materials: this compound, DMSO, Cremophor EL (or a similar biocompatible surfactant), sterile saline (0.9% NaCl).

  • Procedure:

    • Dissolve the required amount of this compound in a small volume of DMSO.

    • In a separate sterile tube, mix Cremophor EL and sterile saline in a 1:1 ratio.

    • Slowly add the this compound/DMSO solution to the Cremophor EL/saline mixture while vortexing to form a clear emulsion.

    • The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize toxicity.

    • Prepare the formulation fresh on the day of administration.

In Vitro Cytotoxicity Assays

The following protocols describe two standard colorimetric assays to determine the cytotoxic effects of this compound on cancer cell lines.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

b. SRB (Sulforhodamine B) Assay

This assay measures cell density based on the total protein content of fixed cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

In Vivo Antitumor Efficacy Assessment: Hollow Fiber Assay

The hollow fiber assay is a rapid and cost-effective in vivo screening method to evaluate the preliminary efficacy of anticancer compounds.

  • Cell Encapsulation:

    • Harvest cancer cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in culture medium.

    • Fill polyvinylidene fluoride (PVDF) hollow fibers with the cell suspension and seal the ends.

  • Implantation:

    • Surgically implant the hollow fibers into immunocompromised mice, typically in both the subcutaneous and intraperitoneal compartments.

  • Drug Administration:

    • After a recovery period, treat the mice with this compound at various doses using the prepared in vivo formulation. Administer the compound via an appropriate route (e.g., intraperitoneal or intravenous injection) for a predetermined period (e.g., 5-10 days). Include a vehicle control group.

  • Fiber Retrieval and Cell Viability Assessment:

    • At the end of the treatment period, retrieve the hollow fibers.

    • Assess the viability of the cells within the fibers using a viability assay such as MTT or by cell counting.

  • Data Analysis:

    • Compare the cell viability in the treated groups to the vehicle control group to determine the antitumor effect of this compound.

Mandatory Visualizations

Proposed Signaling Pathways for this compound's Cytotoxic Activity

While the exact signaling pathways affected by this compound are yet to be fully elucidated, its structural similarity to other bioactive terpenoids and diketopiperazines suggests potential interference with key cancer-related pathways such as PI3K/Akt and MAPK. Furthermore, its cytotoxic nature points towards the induction of apoptosis.

PI3K_Akt_Signaling_Pathway Proposed PI3K/Akt Signaling Pathway Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival promotes This compound This compound This compound->PI3K This compound->Akt Proliferation Proliferation mTOR->Proliferation

Caption: this compound may inhibit the PI3K/Akt pathway, leading to reduced cell survival and proliferation.

MAPK_Signaling_Pathway Proposed MAPK Signaling Pathway Inhibition by this compound Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->Raf This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: this compound may interfere with the MAPK signaling cascade, affecting gene expression related to cell growth.

Apoptosis_Induction_Pathway Proposed Apoptosis Induction by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Drimentine C_intrinsic This compound Drimentine C_intrinsic->Mitochondrion induces stress Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound may induce apoptosis through either the intrinsic or extrinsic pathway, culminating in caspase-3 activation.

Experimental Workflow Diagrams

in_vitro_workflow In Vitro Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate C Treat Cells and Incubate for 48-72h A->C B Prepare Serial Dilutions of this compound B->C D Add MTT or Fix with TCA for SRB Assay C->D E Solubilize Formazan (MTT) or Stain with SRB D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.

in_vivo_workflow In Vivo Hollow Fiber Assay Workflow A Encapsulate Cancer Cells in Hollow Fibers B Implant Fibers into Immunocompromised Mice A->B C Administer this compound or Vehicle Control B->C D Retrieve Fibers after Treatment Period C->D E Assess Cell Viability D->E F Compare Treated vs. Control E->F

Caption: A summary of the key steps in the in vivo hollow fiber assay for evaluating this compound's efficacy.

References

Application Notes and Protocols for the Scale-Up Synthesis of Drimentine C for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of natural products, has demonstrated potential as a cytotoxic and antibacterial agent. This document provides a comprehensive guide for the scale-up synthesis of this compound to generate sufficient quantities for preclinical evaluation. Detailed protocols for the chemical synthesis, purification, and subsequent preclinical assessment of this compound are presented. The provided methodologies are intended to serve as a foundational resource for researchers in drug discovery and development, facilitating the advancement of this compound towards clinical applications.

Introduction

This compound is a hybrid isoprenoid produced by actinomycete bacteria. Structurally, it features a complex fusion of a drimane sesquiterpenoid moiety and a diketopiperazine core derived from amino acids. Initial biological screenings have revealed that this compound exhibits weak to moderate cytotoxic and antibacterial activities. Specifically, it has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells by 63% at a concentration of 12.5 µg/ml and 98% at 100 µg/ml[1]. While the precise mechanism of action is not yet fully elucidated, the unique chemical architecture of this compound makes it an intriguing candidate for further development. The primary bottleneck for comprehensive preclinical investigation is the limited availability of the compound from natural sources. Therefore, a robust and scalable synthetic route is paramount. This document outlines a proposed scale-up synthesis based on established convergent total synthesis strategies, along with standardized protocols for preclinical cytotoxicity and antibacterial evaluation.

Scale-up Synthesis of this compound

The total synthesis of this compound is most effectively approached through a convergent strategy, wherein the two major fragments, the drimane sesquiterpenoid core and the diketopiperazine unit, are synthesized separately and then coupled. This approach allows for the optimization of each synthetic route independently and is generally more amenable to scale-up.

Synthesis of the Drimane Moiety

The drimane fragment can be readily prepared from the commercially available starting material, (+)-sclareolide. The following protocol is a proposed scale-up adaptation of known laboratory-scale procedures.

Table 1: Proposed Scale-Up Synthesis Parameters for the Drimane Fragment

StepReactionStarting Material (Scale)Key Reagents and SolventsProposed ConditionsExpected YieldPurification Method
1Weinreb Amide Formation(+)-Sclareolide (100 g)N,O-Dimethylhydroxylamine HCl, n-BuLi, THF-78 °C to 0 °C, 4 h85-90%Column Chromatography (Silica Gel, Hexane:EtOAc gradient)
2Grignard ReactionWeinreb Amide (from Step 1)MeMgBr, THF0 °C to rt, 3 h90-95%Aqueous Workup
3DehydrationTertiary Alcohol (from Step 2)Martin's Sulfurane, CH₂Cl₂0 °C to rt, 1 h80-85%Column Chromatography (Silica Gel, Hexane)
4OzonolysisExocyclic Olefin (from Step 3)O₃, CH₂Cl₂; then Me₂S-78 °C, 2 h85-90%Aqueous Workup
5Wittig ReactionAldehyde (from Step 4)Ph₃P=CH₂, THF0 °C to rt, 12 h75-80%Column Chromatography (Silica Gel, Hexane)
Synthesis of the Diketopiperazine Moiety

The diketopiperazine core is constructed from the amino acids L-tryptophan and L-proline.

Table 2: Proposed Scale-Up Synthesis Parameters for the Diketopiperazine Fragment

StepReactionStarting Material (Scale)Key Reagents and SolventsProposed ConditionsExpected YieldPurification Method
1EsterificationL-Tryptophan (50 g)SOCl₂, MeOH0 °C to reflux, 4 h90-95%Recrystallization
2Boc ProtectionTryptophan Methyl Ester (from Step 1)(Boc)₂O, Et₃N, CH₂Cl₂0 °C to rt, 12 h95-98%Aqueous Workup
3Peptide CouplingBoc-L-Tryptophan Methyl Ester (from Step 2)L-Proline Methyl Ester HCl, HATU, DIPEA, DMF0 °C to rt, 12 h80-85%Column Chromatography (Silica Gel, Hexane:EtOAc gradient)
4Deprotection & CyclizationDipeptide (from Step 3)TFA, CH₂Cl₂; then heat in Toluenert, 1 h; then reflux, 24 h70-75%Recrystallization
Fragment Coupling and Final Steps

The final stage of the synthesis involves the coupling of the drimane and diketopiperazine fragments. A proposed key step is a photoredox-catalyzed α-alkylation.

Table 3: Proposed Scale-Up Parameters for Fragment Coupling and Final Product

StepReactionStarting Materials (Scale)Key Reagents and SolventsProposed ConditionsExpected Overall YieldPurification Method
1α-AlkylationDiketopiperazine (from 2.2) and Drimane Aldehyde (from 2.1)Ir(ppy)₃, Blue LED, Base, Solventrt, 24-48 h50-60%Preparative HPLC
2Final Modification (if necessary)Coupled Product---Preparative HPLC
Purification and Characterization

For preclinical studies, high purity of the final compound is essential. The final purification of this compound should be achieved using preparative high-performance liquid chromatography (Prep-HPLC).

Protocol for Preparative HPLC Purification:

  • Column: A reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or TFA).

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 280 nm).

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Combine pure fractions, remove organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound as a solid.

  • Purity Assessment: Purity should be assessed by analytical HPLC-UV and LC-MS, and should be >95% for in vitro studies and >98% for in vivo studies. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Preclinical Evaluation Protocols

In Vitro Cytotoxicity Assessment

The following protocol describes a general method for evaluating the cytotoxic activity of this compound against a panel of human cancer cell lines using the MTT assay.

Table 4: In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM)
NS-1 (murine)Myeloma~20-30 (estimated from % inhibition)[1]
HCT-116Colon CarcinomaData not available
A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
PC-3Prostate AdenocarcinomaData not available

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antibacterial Activity

The antibacterial activity of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.

Table 5: In Vitro Antibacterial Activity of a Drimentine Alkaloid Fragment

Bacterial StrainGram TypeMIC (µg/mL)
Ralstonia solanacearumGram-Negative8[2]
Staphylococcus aureusGram-PositiveData not available
Escherichia coliGram-NegativeData not available

Protocol for MIC Determination (Broth Microdilution):

  • Bacterial Culture: Grow bacteria in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Antibacterial Efficacy (Murine Peritonitis Model)

This protocol provides a general framework for assessing the in vivo antibacterial activity of this compound in a murine model of systemic infection.

Protocol for Murine Peritonitis Model:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

  • Infection: Infect mice intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus).

  • Treatment: Administer this compound (formulated in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80) at various doses via an appropriate route (e.g., intravenous or intraperitoneal) at 1 and 6 hours post-infection. Include a vehicle control group and a positive control antibiotic group.

  • Monitoring: Monitor the survival of the mice for 7 days.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the efficacy of this compound.

Diagrams

Scale_Up_Synthesis_Workflow cluster_drimane Drimane Fragment Synthesis cluster_dike Diketopiperazine Fragment Synthesis cluster_coupling Fragment Coupling and Final Product sclareolide (+)-Sclareolide weinreb_amide Weinreb Amide sclareolide->weinreb_amide 1. N,O-Dimethyl- hydroxylamine tert_alcohol Tertiary Alcohol weinreb_amide->tert_alcohol 2. MeMgBr exocyclic_olefin Exocyclic Olefin tert_alcohol->exocyclic_olefin 3. Dehydration drimane_aldehyde Drimane Aldehyde exocyclic_olefin->drimane_aldehyde 4. Ozonolysis coupling Photoredox α-Alkylation drimane_aldehyde->coupling tryptophan L-Tryptophan dipeptide Dipeptide tryptophan->dipeptide proline L-Proline proline->dipeptide Peptide Coupling diketopiperazine Diketopiperazine dipeptide->diketopiperazine Cyclization diketopiperazine->coupling purification Preparative HPLC (>98% Purity) coupling->purification drimentine_c This compound purification->drimentine_c

Caption: Convergent scale-up synthesis workflow for this compound.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Pure this compound (>98%) cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity antibacterial_vitro Antibacterial Assays (e.g., MIC) start->antibacterial_vitro formulation Formulation Development start->formulation ic50 Determine IC₅₀ (Cancer Cell Lines) cytotoxicity->ic50 mic Determine MIC (Bacterial Strains) antibacterial_vitro->mic ic50->formulation mic->formulation pk_pd Pharmacokinetics & Pharmacodynamics formulation->pk_pd efficacy Efficacy Studies (e.g., Murine Peritonitis Model) pk_pd->efficacy survival Assess Survival Rate efficacy->survival Unknown_Signaling_Pathway drimentine_c This compound target Unknown Molecular Target(s) drimentine_c->target Binds/Interacts downstream Downstream Signaling Events (To be determined) target->downstream cellular_effects Cellular Effects (e.g., Inhibition of Proliferation, Apoptosis) downstream->cellular_effects

References

Application Notes and Protocols: Design and Synthesis of Drimentine C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of analogs of Drimentine C, a complex indolosesquiterpene natural product. While the primary focus of published research has been on the total synthesis of this compound itself, this document extrapolates from available data on related drimane sesquiterpenoids and synthetic fragments to guide the design and evaluation of novel analogs.

Introduction

This compound is a member of the drimentine family of hybrid isoprenoids isolated from Streptomyces bacteria.[1] These natural products are characterized by a unique fusion of a drimane sesquiterpenoid core with an indole-containing diketopiperazine moiety. This compound has exhibited modest cytotoxicity against a range of human cancer cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780, making it an intriguing scaffold for the development of novel therapeutic agents.[1] The complexity of its structure presents a significant synthetic challenge, but also offers multiple avenues for structural modification to improve potency and selectivity.

Data Presentation

Table 1: Cytotoxicity of this compound
CompoundCell LineActivityConcentration (µg/mL)Reference
This compoundNS-1 (murine β lymphocyte myeloma)63% inhibition12.5[2]
This compoundNS-1 (murine β lymphocyte myeloma)98% inhibition100[2]
Table 2: Antibacterial Activity of Drimanyl Indole Fragments
CompoundOrganismMIC (µg/mL)Key Structural FeaturesReference
Fragment I Ralstonia solanacearum> Fragment IIDrimane + Indole[3]
Compound 2 Ralstonia solanacearum8Free indole NH, C12-OH on drimane

Experimental Protocols

Protocol 1: Convergent Synthesis of the this compound Core Structure

This protocol is based on reported efforts towards the total synthesis of this compound, employing a convergent strategy. This approach allows for the separate synthesis of the complex terpenoid and alkaloid fragments, which are then coupled at a late stage.

Materials:

  • (+)-Sclareolide

  • L-tryptophan

  • L-proline

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Palladium catalyst

  • Reductant (e.g., Hantzsch ester)

  • Photocatalyst (e.g., fac-[Ir(ppy)3])

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Synthesis of the Terpenoid Fragment (AB Ring System):

    • The synthesis of the drimane sesquiterpenoid portion typically starts from commercially available (+)-sclareolide.

    • A key transformation involves the stereoselective introduction of the exocyclic methylene group.

    • Functional group manipulations are then performed to prepare the fragment for coupling, for example, by introducing a suitable leaving group or a reactive handle for a cross-coupling reaction.

  • Synthesis of the Indole-Diketopiperazine Fragment (CDEF Ring System):

    • This fragment is constructed from L-tryptophan and L-proline.

    • The synthesis involves peptide coupling to form the dipeptide, followed by cyclization to the diketopiperazine core.

    • The indole moiety of tryptophan is then modified to prepare it for the coupling reaction.

  • Fragment Coupling:

    • Several strategies have been explored for the crucial C-C bond formation between the terpenoid and alkaloid fragments.

    • Reductive Cross-Coupling: This method utilizes a nickel catalyst and a terminal reductant to couple an alkyl halide derivative of the terpenoid fragment with a suitable derivative of the indole fragment.

    • Photoredox-Catalyzed α-Alkylation: An alternative approach involves the use of a photoredox catalyst to generate a radical intermediate from the indole fragment, which then reacts with an electrophilic terpenoid partner.

  • Final Cyclization and Deprotection:

    • Following the successful coupling of the two fragments, a final intramolecular cyclization is required to complete the pentacyclic core of this compound.

    • Any protecting groups used during the synthesis are then removed to yield the final product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of synthesized this compound analogs against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-8, A549, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic_Workflow_Drimentine_C_Analogs cluster_terpenoid Terpenoid Fragment Synthesis cluster_alkaloid Alkaloid Fragment Synthesis Sclareolide (+)-Sclareolide Mod_Sclareolide Functionalization Sclareolide->Mod_Sclareolide Terpenoid_Frag Activated Terpenoid Fragment Mod_Sclareolide->Terpenoid_Frag Coupling Fragment Coupling (e.g., Reductive Cross-Coupling) Terpenoid_Frag->Coupling Tryptophan L-Tryptophan Dipeptide Dipeptide Formation Tryptophan->Dipeptide Proline L-Proline Proline->Dipeptide DKP Diketopiperazine Formation Dipeptide->DKP Alkaloid_Frag Activated Alkaloid Fragment DKP->Alkaloid_Frag Alkaloid_Frag->Coupling Cyclization Final Cyclization Coupling->Cyclization Deprotection Deprotection Cyclization->Deprotection Drimentine_Analog This compound Analog Deprotection->Drimentine_Analog

Caption: Convergent synthetic workflow for this compound analogs.

Biological_Evaluation_Workflow Start Synthesized this compound Analogs Primary_Screen Primary Cytotoxicity Screen (e.g., MTT Assay) Start->Primary_Screen Hit_ID Hit Identification (Active Analogs) Primary_Screen->Hit_ID Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Active Inactive Analogs Inactive Analogs Hit_ID->Inactive Analogs Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Mechanism_Study->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

Caption: Workflow for the biological evaluation of this compound analogs.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Drimentine_Analog This compound Analog Topoisomerase Topoisomerase I/II Drimentine_Analog->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage leads to p53 p53 Activation DNA_Damage->p53 Caspase_Cascade Caspase Cascade (Caspase-3/7) p53->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for this compound analog-induced apoptosis.

References

Application Notes and Protocols for Utilizing Drimentine C as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine C is a naturally occurring terpenylated diketopiperazine, a class of hybrid isoprenoids isolated from Actinomycete bacteria.[1][2][3][4] Its complex chemical architecture, featuring a fusion of pyrroloindoline, sesquiterpene, and diketopiperazine motifs, presents a compelling scaffold for the development of novel therapeutic agents.[1] While this compound itself has exhibited modest antitumor and antibacterial activities, its intricate structure serves as a valuable starting point for medicinal chemistry campaigns aimed at discovering more potent and selective drug candidates.

These application notes provide a comprehensive overview of the potential of this compound as a drug discovery scaffold, including its known biological activities, and offer generalized protocols for synthesizing analogs and evaluating their therapeutic potential.

Biological Activity of this compound

This compound has been reported to possess weak to moderate biological activity. Its potential as a scaffold is rooted in these initial observations, which suggest that chemical modifications could significantly enhance its potency and selectivity.

Anticancer Activity

This compound has demonstrated modest cytotoxicity against a panel of human tumor cell lines, including:

  • HCT-8 (human colon cancer)

  • Bel-7402 (human liver cancer)

  • BGC-823 (human gastric cancer)

  • A549 (human lung cancer)

  • A2780 (human ovarian cancer)

Furthermore, it has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells. At a concentration of 12.5 µg/mL, this compound inhibited proliferation by 63%, and at 100 µg/mL, the inhibition reached 98%.

Antibacterial Activity

This compound as a Scaffold for Drug Discovery

The unique structural features of this compound make it an attractive scaffold for combinatorial chemistry and analog synthesis. The molecule offers several points for chemical modification to explore structure-activity relationships (SAR) and optimize its biological profile.

Key areas for modification include:

  • The Diketopiperazine Core: Alterations to the amino acid residues of the diketopiperazine ring can influence receptor binding and pharmacokinetic properties.

  • The Terpenoid Moiety: Modifications to the drimane skeleton, such as oxidation or substitution, can impact potency and selectivity.

  • The Indole Group: The indole nitrogen and aromatic ring are amenable to various substitutions to probe interactions with biological targets.

The following diagram illustrates a generalized workflow for a drug discovery program utilizing the this compound scaffold.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Drug Discovery Drimentine_C This compound Scaffold Analog_Synthesis Analog Synthesis (Combinatorial Chemistry) Drimentine_C->Analog_Synthesis Chemical Modification Biological_Screening Biological Screening (In Vitro Assays) Analog_Synthesis->Biological_Screening Compound Library SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Activity Data SAR_Analysis->Analog_Synthesis Design Feedback Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Leads Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Optimized Candidates

Caption: A workflow for drug discovery using the this compound scaffold.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound analogs and the evaluation of their biological activity. These should be adapted and optimized based on the specific chemical modifications and biological targets of interest.

General Protocol for Analog Synthesis

The synthesis of this compound analogs can be approached through a convergent strategy, involving the preparation of the key terpenoid and alkaloid fragments followed by their coupling.

AnalogSynthesis cluster_synthesis Convergent Synthesis of this compound Analogs Starting_Materials Starting Materials (e.g., (+)-Sclareolide, L-Tryptophan, L-Proline) Terpenoid_Fragment Synthesis of Terpenoid Fragment Starting_Materials->Terpenoid_Fragment Alkaloid_Fragment Synthesis of Diketopiperazine-Indole Fragment Starting_Materials->Alkaloid_Fragment Coupling Fragment Coupling Terpenoid_Fragment->Coupling Alkaloid_Fragment->Coupling Final_Analog This compound Analog Coupling->Final_Analog

Caption: Convergent synthesis strategy for this compound analogs.

Materials:

  • Starting materials for the terpenoid fragment (e.g., (+)-sclareolide)

  • Starting materials for the alkaloid fragment (e.g., L-tryptophan and L-proline derivatives)

  • Appropriate solvents and reagents for organic synthesis

  • Chromatography equipment for purification (e.g., flash chromatography, HPLC)

  • Analytical instruments for characterization (e.g., NMR, mass spectrometry)

Procedure:

  • Synthesis of the Terpenoid Fragment: Based on literature procedures, synthesize the desired drimane-containing fragment. Modifications can be introduced at this stage to explore SAR.

  • Synthesis of the Alkaloid Fragment: Prepare the diketopiperazine-indole portion of the molecule. Different amino acids can be incorporated to generate diversity.

  • Fragment Coupling: Couple the terpenoid and alkaloid fragments using a suitable cross-coupling reaction.

  • Purification and Characterization: Purify the final compound using chromatographic techniques and confirm its structure and purity using analytical methods.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-8)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound analogs dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analogs in the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Putative Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of related compounds, such as other terpenylated diketopiperazines, suggest potential mechanisms of action.

PutativePathways cluster_pathway Hypothesized Signaling Pathways for this compound Analogs Drimentine_Analog This compound Analog Cell_Surface_Receptor Cell Surface Receptor (e.g., GPCR, RTK) Drimentine_Analog->Cell_Surface_Receptor Intracellular_Target Intracellular Target (e.g., Enzyme, Transcription Factor) Drimentine_Analog->Intracellular_Target Bacterial_Target Bacterial Target (e.g., Cell Wall Synthesis, Protein Synthesis) Drimentine_Analog->Bacterial_Target Proliferation_Pathway Cell Proliferation Pathway (e.g., MAPK/ERK) Cell_Surface_Receptor->Proliferation_Pathway Inhibition Apoptosis_Pathway Apoptosis Pathway Intracellular_Target->Apoptosis_Pathway Activation Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death Leads to Cell_Growth_Inhibition Cell_Growth_Inhibition Proliferation_Pathway->Cell_Growth_Inhibition Leads to Bacterial_Death Bacterial_Death Bacterial_Target->Bacterial_Death Leads to

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Drimentine C. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for the total synthesis of this compound?

A1: The most frequently employed strategy is a convergent synthesis.[1][2][3] This approach involves the separate synthesis of two key fragments: a terpenoid portion derived from (+)-sclareolide and an alkaloid portion (a diketopiperazine) derived from L-tryptophan and L-proline. These fragments are then coupled in the later stages of the synthesis. This strategy allows for the optimization of the synthesis of each fragment independently before attempting the challenging coupling reaction.

Q2: What is the most significant challenge in the total synthesis of this compound?

A2: The primary challenge is the construction of the C9-C19 bond to unite the terpenoid and alkaloid fragments. This step is difficult because it involves the formation of a sterically hindered all-carbon quaternary stereocenter at the C9 position. Several methods have been explored to address this, each with its own set of challenges.

Q3: Are there known issues with the purification of key intermediates?

A3: Yes, purification of the cyclo-L-tryptophan-L-proline alkaloid fragment has been noted as a potential challenge, with some researchers developing novel purification procedures to obtain the desired product with high purity. Additionally, the isolation of the product from the photoredox-catalyzed coupling of the two main fragments has been reported to be difficult due to the nature of the iminium ion product.

Troubleshooting Guides

Problem 1: Low yield in the C9-C19 bond-forming reaction.

This is a critical step for coupling the terpenoid and alkaloid fragments. Several methodologies have been investigated, and troubleshooting will depend on the chosen approach.

Cause 1.1: Inefficient Palladium-Catalyzed Cyanoamidation

  • Symptom: The desired coupled product is not formed, or is formed in very low yield, with starting materials remaining.

  • Troubleshooting:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Experiment with different phosphine ligands to optimize the reaction.

    • Reaction Conditions: Temperature and reaction time can significantly impact the yield. A systematic screen of these parameters is recommended.

    • Substrate Purity: Ensure both the terpenoid and alkaloid fragments are of high purity, as impurities can poison the catalyst.

Cause 1.2: Failure of Reductive Cross-Coupling

  • Symptom: A complex mixture of byproducts is observed, including dimerization of the starting materials and reduction of the C-Br bond.

  • Troubleshooting:

    • Catalyst System: A variety of nickel catalysts, ligands, and terminal reductants can be employed. A screening of different combinations is often necessary.

    • Additive Effects: The addition of salts or other additives can sometimes improve the efficiency and selectivity of cross-coupling reactions.

    • Stoichiometry: Carefully control the stoichiometry of the reactants and the reductant.

Cause 1.3: Low Efficiency in Photoredox-Catalyzed α-Alkylation

  • Symptom: The desired product is formed, but the reaction is sluggish or gives low conversion.

  • Troubleshooting:

    • Light Source: The wavelength and intensity of the light source are critical. Ensure the light source is appropriate for the chosen photocatalyst.

    • Photocatalyst: Screen different iridium or ruthenium-based photocatalysts.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

Problem 2: Difficulty in purifying the coupled product from the photoredox reaction.

Cause 2.1: Instability of the Iminium Ion Product

  • Symptom: The desired product is observed by mass spectrometry, but degrades during purification by column chromatography.

  • Troubleshooting:

    • Direct Use: If possible, consider taking the crude product directly to the next step without purification.

    • Mild Purification: Employ milder purification techniques, such as preparative thin-layer chromatography (prep-TLC) or a short silica gel plug with rapid elution.

    • In situ Trapping: Investigate the possibility of an in situ reaction to trap the iminium ion as a more stable derivative before purification.

Problem 3: Challenges in the synthesis and purification of the cyclo-L-tryptophan-L-proline alkaloid fragment.

Cause 3.1: Incomplete cyclization or side reactions during the condensation-deprotection sequence.

  • Symptom: A mixture of linear dipeptide and cyclized diketopiperazine is obtained.

  • Troubleshooting:

    • Coupling Reagents: Screen different peptide coupling reagents to optimize the initial amide bond formation.

    • Deprotection Conditions: The conditions for Boc deprotection must be carefully controlled to avoid side reactions with the indole nucleus.

    • Cyclization Conditions: The final cyclization step may require optimization of temperature and reaction time.

Cause 3.2: Difficulty in purifying the final diketopiperazine.

  • Symptom: The product is difficult to crystallize or separate from closely related impurities by column chromatography.

  • Troubleshooting:

    • Recrystallization: A systematic screen of solvents for recrystallization is recommended.

    • Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. In some cases, reverse-phase chromatography may be more effective.

    • Derivatization: Consider temporary derivatization of the product to facilitate purification, followed by removal of the protecting group.

Data Presentation

Table 1: Comparison of Reported Coupling Strategies for C9-C19 Bond Formation.

Coupling StrategyKey ReagentsReported ChallengesReference
Palladium-Catalyzed CyanoamidationPd Catalyst, LigandsCatalyst and ligand optimization required.
Reductive Cross-CouplingNi Catalyst, Ligands, ReductantFormation of multiple byproducts.
Photoredox-Catalyzed α-AlkylationPhotocatalyst, Light SourceChallenging isolation of the iminium ion product.

Experimental Protocols

Note: The following protocols are illustrative examples based on published synthetic strategies. Researchers should consult the primary literature for detailed experimental procedures and safety information.

Protocol 1: General Procedure for Photoredox-Catalyzed α-Alkylation (Illustrative)
  • To a flame-dried Schlenk tube, add the terpenoid aldehyde (1.0 equiv), the bromopyrrolidine alkaloid fragment (1.2 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%).

  • Add a secondary amine catalyst (e.g., a MacMillan catalyst, 10-20 mol%).

  • The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon) by three cycles of vacuum and backfill.

  • Add freshly distilled, degassed solvent (e.g., acetonitrile or DMF).

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is carefully subjected to purification (see Troubleshooting Guide Problem 2).

Mandatory Visualization

Drimentine_C_Retrosynthesis This compound This compound Terpenoid Fragment Terpenoid Fragment This compound->Terpenoid Fragment C9-C19 Disconnection Alkaloid Fragment Alkaloid Fragment This compound->Alkaloid Fragment C9-C19 Disconnection (+)-Sclareolide (+)-Sclareolide Terpenoid Fragment->(+)-Sclareolide L-Tryptophan L-Tryptophan Alkaloid Fragment->L-Tryptophan L-Proline L-Proline Alkaloid Fragment->L-Proline

Caption: Retrosynthetic analysis of this compound.

Coupling_Workflow cluster_prep Fragment Preparation cluster_coupling Key Coupling Step cluster_completion Completion of Synthesis Terpenoid_Prep Synthesis of Terpenoid Fragment (from (+)-Sclareolide) Coupling C9-C19 Bond Formation (e.g., Photoredox Catalysis) Terpenoid_Prep->Coupling Alkaloid_Prep Synthesis of Alkaloid Fragment (from L-Tryptophan & L-Proline) Alkaloid_Prep->Coupling Purification Purification of Coupled Product Coupling->Purification Final_Steps Final Synthetic Steps Purification->Final_Steps Drimentine_C This compound Final_Steps->Drimentine_C

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield in Coupling Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions Screen_Catalyst Screen Catalysts and Ligands Optimize_Conditions->Screen_Catalyst Byproducts Analyze Byproduct Formation Screen_Catalyst->Byproducts Reductive_Coupling Reductive Coupling Issues? (Dimerization, Reduction) Byproducts->Reductive_Coupling Photoredox Photoredox Issues? (Low Conversion) Byproducts->Photoredox Optimize_Reductant Optimize Reductant/Additives Reductive_Coupling->Optimize_Reductant Yes Success Improved Yield Reductive_Coupling->Success No Optimize_Light Optimize Light Source/Photocatalyst Photoredox->Optimize_Light Yes Photoredox->Success No Optimize_Reductant->Success Optimize_Light->Success

Caption: Troubleshooting workflow for the key coupling reaction.

References

Technical Support Center: Purification Strategies for Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Drimentine C. This compound is a complex, terpenylated diketopiperazine alkaloid with a hybrid isoprenoid structure, originally isolated from Streptomyces species. Its purification requires a multi-step strategy to separate it from other secondary metabolites and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude extract?

A1: A typical purification strategy for this compound, a moderately polar and basic compound, involves a multi-step approach. This usually starts with a liquid-liquid extraction of the fermentation broth or reaction mixture, followed by a series of chromatographic separations. A common workflow includes an initial fractionation using vacuum liquid chromatography (VLC) or flash chromatography on normal-phase silica gel. Subsequent purification of the this compound-containing fractions is then achieved using reversed-phase chromatography, and the final polishing step often employs preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Q2: Which solvents are suitable for the initial extraction of this compound?

A2: this compound is soluble in moderately polar organic solvents. Ethyl acetate is a commonly used solvent for the initial extraction of microbial secondary metabolites of this type from fermentation broths.[1][2][3][4] Other solvents like dichloromethane or a mixture of chloroform and methanol can also be effective, depending on the complexity of the crude extract.

Q3: What are the most common impurities encountered during this compound purification?

A3: Impurities can originate from the fermentation medium, be co-extracted from the microbial cells, or be byproducts of a synthetic route. Common impurities include other drimentine analogs with slight structural variations, less polar lipids, more polar pigments, and other classes of secondary metabolites produced by the Streptomyces strain. In synthetic approaches, diastereomers, unreacted starting materials, and coupling reagents are common impurities.

Q4: How can I monitor the presence and purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. A UV lamp (254 nm) can be used for visualization. For purity assessment and accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice.

Q5: Is it necessary to use preparative HPLC for the final purification step?

A5: While flash chromatography can significantly enrich this compound, achieving high purity (>98%) often requires a final polishing step using preparative HPLC.[1] This is particularly important for separating it from closely related structural analogs or diastereomers that may have very similar retention properties on normal-phase silica.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound after initial extraction - Incomplete extraction: The solvent may not be optimal, or the extraction time/procedure may be insufficient.- Emulsion formation: Particularly when extracting from a fermentation broth, emulsions can trap the target compound.- Degradation: this compound might be unstable at the pH of the extraction.- Optimize extraction solvent: Try a more polar solvent mixture, such as dichloromethane/methanol.- Increase extraction time and agitation: Ensure thorough mixing of the aqueous and organic phases.- Break emulsions: Use techniques like centrifugation, addition of brine, or filtration through celite.- Adjust pH: Before extraction, adjust the pH of the aqueous phase to be slightly basic (pH 8-9) to ensure this compound is in its free base form, which is more soluble in organic solvents.
Poor separation of this compound from impurities during column chromatography - Inappropriate stationary phase: Silica gel may not be the optimal choice for separating closely related analogs.- Incorrect mobile phase composition: The polarity of the eluent may be too high or too low, leading to co-elution.- Column overloading: Applying too much crude extract to the column results in broad peaks and poor resolution.- Try a different stationary phase: Consider using reversed-phase (C18) silica gel or alumina.- Optimize the mobile phase: Perform a gradient elution to effectively separate compounds with a wide range of polarities. For normal phase, a gradient of hexane/ethyl acetate or dichloromethane/methanol is common. For reversed-phase, a water/acetonitrile or water/methanol gradient is typically used.- Reduce sample load: Load an amount of crude extract that is approximately 1-5% of the stationary phase weight.
Tailing of this compound peak in HPLC - Secondary interactions with silica: The basic nitrogen atoms in this compound can interact with acidic silanol groups on the silica surface of the HPLC column.- Presence of acidic impurities: These can interfere with the peak shape.- Add a modifier to the mobile phase: For normal-phase HPLC, adding a small amount of a basic modifier like triethylamine (0.1%) can reduce peak tailing. For reversed-phase HPLC, adding an acid like formic acid or trifluoroacetic acid (0.1%) will protonate the basic nitrogens and improve peak shape.- Use a specialized column: Employ an end-capped HPLC column designed for the analysis of basic compounds.
Co-elution of this compound with a structurally similar analog - Insufficient column efficiency: The column may not have enough theoretical plates to resolve the two compounds.- Mobile phase not selective enough: The chosen solvent system may not be able to differentiate between the subtle structural differences of the analogs.- Use a longer HPLC column or a column with a smaller particle size: This will increase the column efficiency.- Optimize the mobile phase: Experiment with different solvent combinations (e.g., methanol instead of acetonitrile in reversed-phase) or change the pH of the aqueous component to alter the ionization state and retention of the compounds differently.- Employ a different chromatographic mode: If normal-phase fails to provide separation, try reversed-phase or Hydrophilic Interaction Chromatography (HILIC).

Quantitative Data Summary

The following table provides a hypothetical, yet representative, summary of the purification of this compound from a 10-liter Streptomyces fermentation culture. This data is for illustrative purposes to demonstrate expected yields and purity at each stage.

Purification Step Total Weight (g) This compound Purity (%) This compound Yield (mg) Recovery (%)
Crude Ethyl Acetate Extract15.0~1150100
Silica Gel VLC (Fraction 3)2.51025083
Reversed-Phase Flash Chromatography (Fraction 2)0.56030060
Preparative HPLC0.085>988557

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Extraction:

    • Centrifuge the 10 L fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol, then partition the methanol extract between ethyl acetate and water.

    • Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Vacuum Liquid Chromatography (VLC) on Silica Gel:

    • Prepare a VLC column with silica gel 60.

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Apply the sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane (2 column volumes)

      • Hexane/Ethyl Acetate (8:2, 2 column volumes)

      • Hexane/Ethyl Acetate (1:1, 2 column volumes)

      • Ethyl Acetate (2 column volumes)

      • Ethyl Acetate/Methanol (9:1, 2 column volumes)

    • Collect fractions and analyze by TLC to identify those containing this compound.

Protocol 2: Reversed-Phase Flash Chromatography
  • Column Preparation:

    • Pack a glass column with C18 reversed-phase silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., 40% acetonitrile in water).

  • Sample Loading and Elution:

    • Dissolve the this compound-enriched fraction from the VLC in a small volume of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing acetonitrile in water (e.g., from 40% to 100% acetonitrile).

    • Collect fractions and analyze by HPLC to identify the fractions with the highest concentration and purity of this compound.

Protocol 3: Preparative HPLC
  • System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Develop a gradient based on analytical HPLC results. A typical gradient might be: 60% B to 80% B over 30 minutes.

  • Purification Run:

    • Dissolve the sample from the flash chromatography step in the initial mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_extraction Initial Cleanup cluster_chromatography1 Primary Fractionation cluster_chromatography2 Secondary Purification cluster_final Final Polishing cluster_end Final Product start Crude Extract (from Fermentation or Synthesis) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->extraction Dissolution flash_chrom Normal-Phase Flash Chromatography (Silica Gel) extraction->flash_chrom Concentrated Extract rp_chrom Reversed-Phase Chromatography (C18) flash_chrom->rp_chrom Enriched Fractions prep_hplc Preparative HPLC rp_chrom->prep_hplc Partially Purified Fractions end_product Pure this compound (>98%) prep_hplc->end_product Isolated Peak

Caption: General purification workflow for this compound.

TroubleshootingLogic start Poor Separation in Chromatography cause1 Inappropriate Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Column Overloading start->cause3 solution1 Switch to Reversed-Phase (C18) or Alumina cause1->solution1 Try solution2 Optimize Gradient (e.g., Hexane/EtOAc or ACN/H2O) cause2->solution2 Adjust solution3 Reduce Sample Load (1-5% of column weight) cause3->solution3 Decrease

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Overcoming Low Yield in the Natural Isolation of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low yield in the natural isolation of Drimentine C from its actinomycete sources.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Problem Potential Cause Suggested Solution
Low Biomass of Streptomyces sp. Suboptimal fermentation conditions.Review and optimize the culture medium, pH, temperature, and aeration. Most Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0) and a temperature range of 25-30°C. Ensure adequate aeration by adjusting the shaking speed (150-200 rpm) and using an appropriate flask-to-medium volume ratio.
Inappropriate carbon or nitrogen source.Screen different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soy peptone, yeast extract, tryptone) to identify the optimal nutrients for your specific Streptomyces strain.
Good Biomass, but Low this compound Titer Secondary metabolism not triggered.The production of secondary metabolites like this compound is often initiated in the stationary phase of growth. Ensure the fermentation is carried out for a sufficient duration (typically 7-14 days).
Phosphate inhibition.High levels of phosphate in the culture medium can suppress the biosynthesis of secondary metabolites in actinomycetes. Try reducing the phosphate concentration in your production medium.
Inefficient extraction from fermentation broth.The choice of extraction solvent is critical. This compound is a relatively nonpolar molecule. Using a nonpolar solvent like ethyl acetate or dichloromethane for liquid-liquid extraction of the fermentation broth is recommended.
Low Recovery After Extraction Inefficient cell lysis (if extracting from mycelia).If this compound is primarily intracellular, efficient cell disruption is necessary. Consider methods like sonication or homogenization of the mycelia before solvent extraction.
Degradation of this compound.This compound may be sensitive to heat or pH extremes. Avoid high temperatures during solvent evaporation and maintain a neutral pH during extraction.
Poor Purity After Chromatographic Separation Inadequate separation of related compounds.This compound is part of a family of similar compounds. Utilize a multi-step purification strategy. Start with normal-phase column chromatography (e.g., silica gel) followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.
Co-elution with other metabolites.Experiment with different solvent systems for both normal-phase and reversed-phase chromatography to achieve better separation. Gradient elution is often more effective than isocratic elution.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation conditions for producing this compound from Streptomyces sp.?

A1: While optimal conditions are strain-specific, a good starting point for many Streptomyces species is a temperature of 28-30°C, an initial pH of 7.0-7.2, and incubation on a rotary shaker at 180-220 rpm for 7 to 14 days.

Q2: How can I optimize the fermentation medium to enhance this compound production?

A2: A systematic approach is to test different carbon and nitrogen sources. For carbon sources, you can compare glucose, soluble starch, glycerol, and mannitol. For nitrogen sources, yeast extract, soy peptone, tryptone, and casein are good candidates. Start with a basal medium and vary one component at a time to observe its effect on yield.

Q3: What is the most effective method for extracting this compound from the fermentation culture?

A3: this compound, being a terpenylated diketopiperazine, is expected to be found both in the mycelia and the fermentation broth. A common procedure is to first separate the mycelia from the broth by centrifugation or filtration. The broth can then be extracted with an equal volume of ethyl acetate. The mycelia should be sonicated or homogenized in a solvent like methanol or acetone to extract the intracellular product, followed by partitioning with ethyl acetate. The ethyl acetate extracts from both the broth and mycelia can then be combined.

Q4: What are the advantages of using advanced extraction techniques over conventional methods?

A4: Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer several advantages over traditional methods like maceration or Soxhlet extraction. These include reduced extraction time, lower solvent consumption, and potentially higher yields due to more efficient cell disruption and mass transfer.[1][2] For heat-sensitive compounds like this compound, UAE and SFE are particularly advantageous as they can be performed at lower temperatures.[3]

Q5: What is a suitable chromatographic method for purifying this compound?

A5: A multi-step chromatographic approach is generally required. A common strategy involves initial fractionation of the crude extract using normal-phase column chromatography on silica gel with a gradient of hexane and ethyl acetate. The fractions containing this compound can then be further purified using reversed-phase HPLC with a C18 column and a mobile phase of methanol and water or acetonitrile and water.

Quantitative Data on Drimane Sesquiterpenoid Yields

Table 1: Comparison of Yields for Drimane Sesquiterpenoids from Fungal Fermentation

Compound Producing Organism Fermentation Conditions Yield Reference
9α-hydroxydrimendiolCladosporium antarcticumBiotransformation of drimendiol for 5 days at 18°C19.4%[4]
3β-hydroxydrimendiolCladosporium antarcticumBiotransformation of drimendiol for 5 days at 18°C35.0%[4]
9β-hydroxyepidrimendiolCladosporium antarcticumBiotransformation of epidrimendiol for 5 days at 18°C41.6%

Table 2: Illustrative Comparison of Extraction Methods for Natural Products

Extraction Method Plant/Microorganism Target Compound Class Relative Yield Reference
MacerationMedicinal and Aromatic PlantsPhenolic CompoundsLower
Soxhlet ExtractionMedicinal and Aromatic PlantsPhenolic CompoundsModerate
Ultrasound-Assisted Extraction (UAE)Medicinal and Aromatic PlantsPhenolic CompoundsHigher
Microwave-Assisted Extraction (MAE)Medicinal and Aromatic PlantsPhenolic CompoundsHighest

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. for this compound Production
  • Seed Culture Preparation:

    • Inoculate a loopful of a pure culture of Streptomyces sp. into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium (e.g., ISP2 medium or an optimized medium from your screening) with 10 mL (5% v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 10-14 days.

Protocol 2: Extraction of this compound
  • Separation of Broth and Mycelia:

    • Harvest the fermentation culture and centrifuge at 8,000 rpm for 20 minutes to separate the supernatant (broth) and the mycelial pellet.

  • Extraction from Broth:

    • Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate layers and wash with brine.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude broth extract.

  • Extraction from Mycelia:

    • Resuspend the mycelial pellet in 100 mL of methanol and sonicate for 30 minutes in an ice bath.

    • Filter the mixture and evaporate the methanol from the filtrate.

    • Resuspend the aqueous residue in 50 mL of water and extract three times with 50 mL of ethyl acetate.

    • Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate to obtain the crude mycelial extract.

  • Combine Extracts:

    • Combine the crude extracts from the broth and mycelia for further purification.

Protocol 3: Purification of this compound
  • Silica Gel Column Chromatography (Fractionation):

    • Dissolve the combined crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica gel onto a larger silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase HPLC (Final Purification):

    • Combine the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in a small volume of methanol and filter through a 0.45 µm syringe filter.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of methanol and water (e.g., 70% to 100% methanol over 30 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification seed_culture Seed Culture (2-3 days) production_culture Production Culture (10-14 days) seed_culture->production_culture Inoculation centrifugation Centrifugation production_culture->centrifugation broth_extraction Broth Extraction (Ethyl Acetate) centrifugation->broth_extraction mycelia_extraction Mycelia Extraction (Methanol & Sonication) centrifugation->mycelia_extraction combine_extracts Combine & Evaporate broth_extraction->combine_extracts mycelia_extraction->combine_extracts silica_column Silica Gel Column Chromatography combine_extracts->silica_column hplc Reversed-Phase HPLC silica_column->hplc pure_drimentine Pure this compound hplc->pure_drimentine

Caption: Experimental workflow for the isolation and purification of this compound.

drimane_biosynthesis fpp Farnesyl Pyrophosphate (FPP) drimenyl_pp Drimenyl Diphosphate fpp->drimenyl_pp CavC (Drimenyl Diphosphate Synthase) drimenol Drimenol drimenyl_pp->drimenol CavB (Nudix Hydrolase) hydroxylated_drimenol Hydroxylated Drimenol (e.g., 2α-hydroxydrimenol) drimenol->hydroxylated_drimenol CavA (P450) Hydroxylation drimentine_precursor Drimane-Diketopiperazine Precursor hydroxylated_drimenol->drimentine_precursor Prenyltransferase + Diketopiperazine drimentine_c This compound drimentine_precursor->drimentine_c Cyclization & Tailoring Steps

Caption: Proposed biosynthetic pathway for drimane-type sesquiterpenoids in Streptomyces.

References

Stability issues of Drimentine C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Drimentine C in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents.[1] For initial stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol are recommended.[1] The choice of solvent may depend on the specific requirements of your experiment and downstream applications. It is crucial to consider the compatibility of the solvent with your experimental system.

Q2: How should I store this compound, and what is its shelf life?

A2: In its solid form, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] For solutions, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. The stability of this compound in solution is not fully characterized and can be influenced by several factors.

Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A3: Yes, inconsistent results can be a symptom of compound instability. This compound, a terpenylated diketopiperazine, may be susceptible to degradation under certain conditions.[1] Factors such as pH, temperature, light exposure, and the presence of oxidative or reactive species in your culture medium can affect its stability. We recommend performing stability tests under your specific experimental conditions.

Q4: Are there known degradation pathways for this compound?

A4: Currently, specific degradation pathways for this compound have not been extensively documented in publicly available literature. As a hybrid isoprenoid, it may be susceptible to oxidation or hydrolysis, particularly at its functional groups.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your experiments.

Issue: Unexpected Loss of Bioactivity or Inconsistent Results

If you observe a decrease in the expected biological effect of this compound or high variability between experiments, consider the following troubleshooting steps.

Step 1: Evaluate Stock Solution Integrity

  • Protocol for Stock Solution Quality Control:

    • Visual Inspection: Check for any precipitation or color change in your stock solution.

    • Concentration Verification: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to confirm the concentration of your stock solution.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for similar compounds.

      • Column: A C18 reverse-phase column is typically suitable.

      • Detection: Monitor at a wavelength where this compound has maximum absorbance, or use MS for more specific detection.

    • Comparison: Compare the results with a freshly prepared stock solution or a previous, reliable batch.

Step 2: Assess Stability in Experimental Media

  • Protocol for Assessing Stability in Aqueous Media (e.g., Cell Culture Medium):

    • Preparation: Spike your experimental medium with this compound at the final working concentration.

    • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method like LC-MS.

    • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate.

Data on this compound Properties
PropertyDataReference
Molecular Formula C₃₁H₄₁N₃O₂
Formula Weight 487.7 g/mol
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Solid Storage Store at -20°C
Solid Stability ≥ 4 years

Visual Guides and Workflows

Troubleshooting Experimental Inconsistencies

A Inconsistent Experimental Results B Check Stock Solution (Precipitation, Color Change) A->B C Prepare Fresh Stock Solution B->C Issue Found D Verify Concentration (e.g., HPLC, LC-MS) C->D E Concentration OK? D->E E->C No F Assess Stability in Experimental Medium E->F Yes G Significant Degradation? F->G H Optimize Experimental Conditions (e.g., shorter incubation, fresh media) G->H Yes K Re-evaluate Experimental Design G->K No I Problem Resolved H->I J Contact Technical Support K->J

Caption: Troubleshooting workflow for inconsistent results.

Factors Affecting this compound Stability in Solution

A This compound Stability B pH A->B C Temperature A->C D Light Exposure A->D E Solvent A->E F Oxygen A->F G Enzymatic Degradation A->G

Caption: Factors influencing this compound stability.

Hypothetical Signaling Pathway for this compound's Anti-Proliferative Action

This compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells. While the exact mechanism is not yet elucidated, a plausible hypothesis involves the inhibition of key signaling pathways that regulate cell cycle progression and survival, such as the NF-κB pathway, which is known to be modulated by some sesquiterpenes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DrimentineC This compound DrimentineC->IKK Inhibits? Genes Target Gene Expression (e.g., Cyclins, Anti-apoptotic proteins) NFkB_n->Genes Induces Proliferation Cell Proliferation & Survival Genes->Proliferation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Drimentine C solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drimentine C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on addressing common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria.[1] It is a solid compound with a molecular weight of 487.7 g/mol .[1] Published research has demonstrated its bioactivity in several areas:

  • Anticancer Activity: this compound inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells. In vitro studies have shown a 63% inhibition at a concentration of 12.5 µg/mL and 98% inhibition at 100 µg/mL.[1] It also exhibits modest cytotoxicity against various human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780.

  • Antibiotic, Antifungal, and Anthelmintic Properties: As part of the drimentine family of alkaloids, this compound is recognized for its broad-spectrum antimicrobial and anthelmintic activities.

Q2: In which solvents is this compound soluble?

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

For ease of comparison, the qualitative solubility is summarized in the table below.

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
Aqueous Buffers (e.g., PBS)Likely poorly soluble

Q3: What is the recommended maximum concentration of DMSO for cell-based assays?

While DMSO is an effective solvent for this compound, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, with many protocols advising a concentration of 0.1% or lower to minimize effects on cell viability and function. The specific tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue 1: My this compound, dissolved in DMSO, precipitates immediately when added to my aqueous cell culture medium.

This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

  • Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.

  • Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final working concentration of this compound in your experiment. You can determine the maximum soluble concentration using the protocol provided in the "Experimental Protocols" section below.

  • Solution 2: Modify the Dilution Method. Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a smaller, pre-warmed (37°C) aliquot of media, mix thoroughly, and then add this intermediate dilution to the final volume. Adding the compound dropwise while gently vortexing can also aid in dispersion.

  • Solution 3: Increase the Stock Concentration. By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your culture medium to achieve the desired final concentration. This keeps the final DMSO percentage low and reduces the likelihood of precipitation.

Issue 2: My cell culture medium becomes cloudy or shows a precipitate after a period of incubation with this compound.

Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment.

  • Cause: Temperature Fluctuations. Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect the solubility of the compound.

  • Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope equipped with an incubator.

  • Cause: Interaction with Media Components. this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.

  • Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. It may be necessary to refresh the medium at regular intervals for longer-term experiments.

  • Cause: Evaporation. Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.

  • Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weighing the Compound: Accurately weigh a known mass of this compound (Formula Weight: 487.7 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.877 mg.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the solid this compound.

  • Ensuring Complete Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure all of the solid has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.

Protocol 2: Determination of Maximum Aqueous Working Concentration

This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare a Serial Dilution in DMSO: Start with your high-concentration this compound stock solution (e.g., 10 mM) and prepare a 2-fold serial dilution in DMSO.

  • Addition to Media: In a clear multi-well plate (e.g., a 96-well plate), add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium pre-warmed to 37°C. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubation and Observation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is your maximum working concentration under these conditions.

Visualizations

Experimental Workflow for Determining Maximum Soluble Concentration

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start with 10 mM this compound in DMSO serial_dilution Prepare 2-fold serial dilutions in DMSO start->serial_dilution add_to_plate Add dilutions to 96-well plate with medium serial_dilution->add_to_plate prewarm_media Pre-warm cell culture medium to 37°C prewarm_media->add_to_plate incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate observe Visually inspect for precipitation at 0, 2, 6, 24h incubate->observe measure_abs Measure absorbance at 600 nm (optional) observe->measure_abs determine_max Determine highest clear concentration measure_abs->determine_max

Caption: Workflow for determining the maximum aqueous working concentration of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the precise signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic effects on cancer cells may involve the induction of apoptosis. Drimane sesquiterpenoids, a class of compounds related to the terpene moiety of this compound, have been shown to induce changes in mitochondrial membrane permeability, a key event in the intrinsic apoptotic pathway. The diagram below illustrates a plausible, though hypothetical, signaling cascade that could be investigated for this compound.

G DrimentineC This compound Mitochondrion Mitochondrion DrimentineC->Mitochondrion Induces stress? Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak MMP Loss of Mitochondrial Membrane Potential Bax_Bak->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for this compound-induced apoptosis via the mitochondrial pathway.

References

Technical Support Center: Protecting Group Strategies for Drimentine C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Drimentine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the critical protecting group strategies employed in the total synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound that require protection during synthesis?

A1: The total synthesis of this compound involves the convergent assembly of a complex drimane sesquiterpenoid and a diketopiperazine moiety derived from L-tryptophan and L-proline. The primary functional groups that necessitate protection are:

  • Amino groups: The α-amino groups of L-tryptophan and L-proline.

  • Indole nitrogen: The nitrogen atom of the tryptophan indole ring can be sensitive to certain reaction conditions.

  • Carboxylic acid groups: The carboxyl groups of the amino acid precursors.

  • Hydroxyl groups: The drimane core of this compound contains hydroxyl groups that require protection to prevent unwanted side reactions during various synthetic transformations.

Q2: Which protecting group is commonly used for the L-tryptophan precursor?

A2: The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the α-amino group of L-tryptophan in the synthesis of the cyclo-L-tryptophan-L-proline portion of this compound.[1] The Boc group is stable under a range of reaction conditions and can be efficiently removed under acidic conditions.

Q3: Are there any known side reactions when deprotecting a Boc group from a tryptophan-containing fragment?

A3: Yes, a common issue during the acidic deprotection of Boc-protected tryptophan-containing peptides is the alkylation of the electron-rich indole ring by the tert-butyl cation generated during the reaction. This can lead to the formation of undesired byproducts.

Q4: How can I prevent the alkylation of the tryptophan indole ring during Boc deprotection?

A4: The use of "scavengers" in the deprotection cocktail is a standard strategy to prevent this side reaction. Scavengers are nucleophilic species that trap the reactive tert-butyl cation before it can react with the indole ring. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection of the Amino Acid Fragment
Symptom Possible Cause Suggested Solution
Incomplete removal of the Boc group, as indicated by TLC or LC-MS analysis.Insufficient acid strength or concentration.Use a stronger acid, such as neat trifluoroacetic acid (TFA), or increase the concentration of the acidic reagent (e.g., HCl in dioxane).
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Steric hindrance around the Boc-protected amine.Consider using a less sterically hindered deprotection reagent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time).
Problem 2: Alkylation of Tryptophan Indole Ring During Boc Deprotection
Symptom Possible Cause Suggested Solution
Presence of unexpected byproducts with a mass corresponding to the addition of a tert-butyl group to the tryptophan-containing fragment.Reaction of the tert-butyl cation with the indole ring.Add a scavenger to the deprotection cocktail. A common and effective cocktail is TFA with triethylsilane (TES) as a scavenger.
High concentration of the tert-butyl cation.Perform the deprotection at a lower temperature to control the rate of carbocation formation.
Problem 3: Difficulty in Selective Protection/Deprotection of Hydroxyl Groups in the Drimane Core
Symptom Possible Cause Suggested Solution
Lack of selectivity in protecting one of multiple hydroxyl groups.Similar reactivity of the hydroxyl groups.Use a sterically hindered silyl ether protecting group (e.g., tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS)) to selectively protect the less sterically hindered hydroxyl group.
Non-selective deprotection of silyl ethers.Inappropriate deprotection reagent or conditions.For selective deprotection, utilize the differential stability of silyl ethers. For example, a less stable silyl ether like triethylsilyl (TES) can often be removed in the presence of a more stable one like TBS or TBDPS using milder acidic conditions or specific fluoride reagents.
Unwanted migration of silyl protecting groups.Use of basic conditions for deprotection.Silyl group migration can occur under basic conditions. If migration is an issue, consider using acidic or fluoride-based deprotection methods.

Experimental Protocols

Protocol 1: Boc Protection of L-Tryptophan

This protocol is a general procedure for the protection of the α-amino group of L-tryptophan.

Materials:

  • L-Tryptophan

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected L-tryptophan.

Protocol 2: Boc Deprotection of a Tryptophan-Containing Peptide Fragment with Scavengers

This protocol describes a general procedure for the removal of a Boc protecting group from a tryptophan-containing peptide, minimizing side reactions.

Materials:

  • Boc-protected tryptophan-containing peptide

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM) (optional, as a co-solvent)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected peptide in a minimal amount of DCM (if necessary for solubility).

  • Add triethylsilane (5-10 equivalents) to the solution.

  • Add trifluoroacetic acid to the mixture. A common ratio is 95:5 TFA:TES.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the product under vacuum.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Key Functional Groups in this compound Synthesis

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsPotential Issues/Troubleshooting
α-Amino Group tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., NaOH, Et₃N)Strong acid (e.g., TFA, HCl)Incomplete deprotection; Alkylation of sensitive residues (e.g., tryptophan) - use scavengers.
9-FluorenylmethoxycarbonylFmocFmoc-OSu or Fmoc-Cl, baseBase (e.g., piperidine in DMF)Base-labile substrates may not be compatible.
BenzyloxycarbonylCbzBenzyl chloroformate, baseCatalytic hydrogenation (H₂, Pd/C)Incompatible with other reducible functional groups (e.g., alkenes, alkynes).
Carboxylic Acid Methyl Ester-OMeMeOH, acid catalyst (e.g., SOCl₂)Saponification (e.g., LiOH, NaOH)Racemization of α-chiral centers under harsh basic conditions.
Benzyl Ester-OBnBenzyl alcohol, acid catalystCatalytic hydrogenation (H₂, Pd/C)Incompatible with other reducible functional groups.
Hydroxyl Group tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF), acidSterically hindered, stable to many conditions. Can be difficult to remove from hindered positions.
Triisopropylsilyl etherTIPSTIPS-Cl, imidazoleFluoride source (e.g., TBAF), acidMore sterically hindered and generally more stable than TBS ethers.
Benzyl etherBnBenzyl bromide, base (e.g., NaH)Catalytic hydrogenation (H₂, Pd/C)Incompatible with other reducible functional groups.

Visualizations

Protecting_Group_Strategy_Workflow cluster_alkaloid Alkaloid Fragment Synthesis cluster_terpenoid Terpenoid Fragment Synthesis Start_Alkaloid L-Tryptophan & L-Proline Protect_Amine Protect α-Amino Groups (e.g., Boc) Start_Alkaloid->Protect_Amine Protect_Carboxyl Protect Carboxyl Groups (e.g., Esterification) Start_Alkaloid->Protect_Carboxyl Couple Peptide Coupling Protect_Amine->Couple Protect_Carboxyl->Couple Deprotect_Alkaloid Deprotection Couple->Deprotect_Alkaloid Cyclize Diketopiperazine Formation Deprotect_Alkaloid->Cyclize Fragment_Coupling Fragment Coupling Cyclize->Fragment_Coupling Start_Terpenoid Drimane Precursor (e.g., from Sclareolide) Protect_Hydroxyl Protect Hydroxyl Groups (e.g., Silyl Ethers) Start_Terpenoid->Protect_Hydroxyl Modify_Core Core Modifications Protect_Hydroxyl->Modify_Core Deprotect_Terpenoid Selective Deprotection Modify_Core->Deprotect_Terpenoid Deprotect_Terpenoid->Fragment_Coupling Final_Deprotection Final Deprotection(s) Fragment_Coupling->Final_Deprotection Drimentine_C This compound Final_Deprotection->Drimentine_C

Caption: General workflow for protecting group strategy in the convergent synthesis of this compound.

Troubleshooting_Boc_Deprotection Start Boc Deprotection of Tryptophan Fragment Check_Completion Incomplete Reaction? Start->Check_Completion Increase_Severity Increase Acid Strength/ Time/Temperature Check_Completion->Increase_Severity Yes Check_Byproducts Indole Alkylation? Check_Completion->Check_Byproducts No Increase_Severity->Check_Completion Add_Scavengers Add Scavengers (e.g., TES, TIS) Check_Byproducts->Add_Scavengers Yes Success Successful Deprotection Check_Byproducts->Success No Add_Scavengers->Start

Caption: Troubleshooting workflow for Boc deprotection of tryptophan-containing fragments.

References

Technical Support Center: Enhancing the Potency of Drimentine C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological potency of Drimentine C derivatives. The content is designed for professionals in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative shows lower than expected biological activity. What are the potential reasons?

A1: Several factors could contribute to lower than expected activity:

  • Stereochemistry: The stereochemistry of the quaternary center at C9 is crucial for the biological activity of many natural products.[1] Ensure that the correct stereoisomer was synthesized and isolated.

  • Purity: Impurities from the synthesis, even in small amounts, can interfere with biological assays. Confirm the purity of your compound using techniques like HPLC and NMR.

  • Compound Stability: The derivative might be unstable under the assay conditions (e.g., sensitive to pH, light, or temperature). Assess the stability of your compound in the assay buffer.

  • Structural Modifications: The specific structural changes made to the this compound core may have negatively impacted its interaction with the biological target. Consider the structure-activity relationship (SAR) of related compounds if available.

Q2: I am having difficulty with the key C-C bond formation between the alkaloid and terpenoid fragments. What are some alternative strategies?

A2: The coupling of the pyrroloindoline and sesquiterpene moieties is a known challenge in the synthesis of drimentines.[2] If you are encountering issues, consider the following approaches that have been explored in the literature:

  • Radical Conjugate Addition: This has been successfully used in the synthesis of other drimentine alkaloids.[1]

  • Palladium-Catalyzed Cyanoamidation: An alternative cross-coupling strategy.[3][4]

  • Reductive Cross-Coupling: Another potential method for forming the key C-C bond.

  • Photoredox-Catalyzed α-Alkylation: This approach can be used to couple an enamine or silyl enol ether with a suitable electrophile.

Q3: What general strategies can I employ to enhance the potency of my this compound derivatives?

A3: Potency enhancement is an iterative process of chemical synthesis and biological testing. Here are some general strategies:

  • Modification of the Diketopiperazine Ring: This moiety is a common feature in many biologically active natural products. Altering the amino acid residues could influence target binding. For instance, substituting the proline or tryptophan precursors may lead to derivatives with improved activity.

  • Modification of the Sesquiterpene Tail: The terpene fragment plays a significant role in the overall shape and lipophilicity of the molecule. Modifications here can affect membrane permeability and target interaction. Consider introducing polar functional groups or altering the ring structure.

  • Introduction of Halogens: Halogenation can sometimes improve potency by enhancing binding interactions or altering metabolic stability.

  • Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to explore the SAR.

Troubleshooting Guides

Issue 1: Low Yield in Multi-Step Synthesis
Symptom Possible Cause Suggested Solution
Low overall yield after several steps.Cumulative loss of product at each step.Optimize each reaction step individually before proceeding to the next. Focus on purification methods to minimize loss. Consider a convergent synthetic strategy where key fragments are prepared separately and then combined, which can improve overall yield compared to a linear synthesis.
Reaction fails to go to completion.Insufficient reagent, incorrect temperature, or catalyst deactivation.Use a slight excess of the limiting reagent. Carefully control the reaction temperature. Ensure the catalyst is fresh and active. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of multiple byproducts.Non-specific reactions or decomposition of starting material/product.Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired product. Protect sensitive functional groups that may react under the given conditions.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with starting material or byproducts during column chromatography.Similar polarity of the compounds.Try a different solvent system or a different stationary phase (e.g., reverse-phase silica). Consider using preparative HPLC for difficult separations.
Product is an oil and difficult to handle.Inherent property of the compound.Attempt to crystallize the product. If it's an amine, consider forming a salt (e.g., hydrochloride or trifluoroacetate) which is often crystalline and easier to handle.
Product degrades on the silica gel column.Acidic nature of silica gel.Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a different purification method like crystallization or preparative TLC.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrroloindoline fragment (1.0 eq), the terpene fragment with a suitable leaving group (e.g., a vinyl halide or triflate) (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable ligand (if necessary).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, DMF, or toluene) via syringe.

  • Base Addition: Add a suitable base (e.g., Cs₂CO₃, K₃PO₄, or an organic base like Et₃N) (2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Fragments cluster_coupling Fragment Coupling cluster_modification Derivatization cluster_evaluation Evaluation Pyrroloindoline Pyrroloindoline Fragment Synthesis Coupling C-C Bond Formation (e.g., Pd-catalyzed cross-coupling) Pyrroloindoline->Coupling Terpene Terpene Fragment Synthesis Terpene->Coupling Modification Structural Modification of This compound Core Coupling->Modification Purification Purification and Characterization Modification->Purification Screening Biological Activity Screening Purification->Screening

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

troubleshooting_synthesis Start Low Yield in Synthesis Cause1 Suboptimal Reaction Conditions Start->Cause1 Cause2 Poor Starting Material Quality Start->Cause2 Cause3 Product Degradation Start->Cause3 Solution1a Optimize Temperature, Concentration, Catalyst Cause1->Solution1a Solution1b Screen Different Solvents Cause1->Solution1b Solution2 Re-purify Starting Materials Cause2->Solution2 Solution3 Modify Workup/Purification to Avoid Degradation Cause3->Solution3

Caption: Troubleshooting logic for low-yield synthesis of this compound derivatives.

potency_enhancement_strategy Core Enhance Potency of This compound Derivatives Mod1 Modify Diketopiperazine Ring Core->Mod1 Mod2 Alter Sesquiterpene Tail Core->Mod2 Mod3 Introduce Halogens Core->Mod3 Mod4 Bioisosteric Replacement Core->Mod4

Caption: Strategies for enhancing the potency of this compound derivatives.

References

Technical Support Center: Overcoming Resistance to Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of microbial resistance to Drimentine C. Drimentines are a family of compounds known for their antibacterial and antifungal properties.[1][2][3] While specific resistance mechanisms to this compound are not yet extensively documented, this guide draws upon established principles of antimicrobial resistance to provide practical guidance for your experiments.[4][5]

Frequently Asked Questions (FAQs)

Q1: My microbial strain is showing reduced susceptibility to this compound. What are the likely causes?

A1: Reduced susceptibility, often observed as an increase in the Minimum Inhibitory Concentration (MIC), can be attributed to several common mechanisms of antimicrobial resistance. These include:

  • Increased Efflux: The microbial cells may be actively pumping this compound out before it can reach its target. This is a common resistance mechanism against a variety of compounds.

  • Target Modification: The cellular target of this compound may have undergone a mutation, reducing the binding affinity of the compound.

  • Enzymatic Degradation: The microbe may have acquired or upregulated an enzyme that chemically modifies and inactivates this compound.

  • Biofilm Formation: The microbes may be growing in a biofilm, a protective matrix that can prevent this compound from reaching the cells.

Q2: How can I quantitatively measure the change in susceptibility of my microbial strain to this compound?

A2: The most common method is to perform a Minimum Inhibitory Concentration (MIC) assay. This experiment will determine the lowest concentration of this compound that prevents visible growth of your microbial strain. A significant increase in the MIC value over time or in comparison to a sensitive parental strain indicates the development of resistance.

Q3: Could the formation of a biofilm be the reason for the apparent resistance to this compound?

A3: Yes, biofilm formation is a significant factor in reduced antimicrobial efficacy. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which can act as a physical barrier to drug penetration. Additionally, the physiological state of microbes within a biofilm can differ from their free-floating (planktonic) counterparts, making them less susceptible to antimicrobial agents.

Troubleshooting Guides

Issue 1: Increasing MIC Values for this compound

If you observe a consistent increase in the MIC of this compound against your microbial strain, it is crucial to investigate the underlying resistance mechanism.

Troubleshooting Workflow:

start Increased MIC of this compound Observed mic_confirm Confirm MIC Increase with Repeat Assays start->mic_confirm check_biofilm Assess Biofilm Formation (Crystal Violet Assay) mic_confirm->check_biofilm biofilm_positive Biofilm is a Contributing Factor. Consider anti-biofilm strategies. check_biofilm->biofilm_positive Positive gene_expression Analyze Gene Expression (RT-qPCR) - Efflux pumps - Putative degrading enzymes check_biofilm->gene_expression Negative efflux_up Efflux Pump Upregulation Detected. Consider efflux pump inhibitors. gene_expression->efflux_up Upregulation Detected target_sequencing Sequence Putative Target Genes gene_expression->target_sequencing No Significant Change efflux_up->target_sequencing mutation_found Target Mutation Identified. Investigate functional impact. target_sequencing->mutation_found Mutation Detected unknown Mechanism Still Unclear. Consider whole-genome sequencing. target_sequencing->unknown No Mutation

Caption: Workflow for Investigating Increased this compound MIC.

Quantitative Data Example:

The following table shows hypothetical MIC data for a sensitive (parental) strain and a resistant strain that has been repeatedly exposed to sub-lethal concentrations of this compound.

StrainPassage NumberThis compound MIC (µg/mL)Fold Change in MIC
Parental Strain08-
Exposed Strain5162
Exposed Strain10648
Exposed Strain1525632
Issue 2: this compound is Ineffective in a Flow-Cell or Bio-reactor System

Ineffectiveness in systems that support microbial growth on surfaces often points towards biofilm-related resistance.

Hypothetical Signaling Pathway for Biofilm-Mediated Resistance:

cluster_cell Microbial Cell Drimentine_C This compound (External) SensorKinase Membrane Sensor Kinase Drimentine_C->SensorKinase Stress Signal ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation BiofilmGenes Biofilm Formation Genes (e.g., EPS production) ResponseRegulator->BiofilmGenes Activates Transcription EffluxPumpGenes Efflux Pump Genes ResponseRegulator->EffluxPumpGenes Activates Transcription BiofilmMatrix Extracellular Biofilm Matrix BiofilmGenes->BiofilmMatrix Leads to EffluxPump Efflux Pump EffluxPumpGenes->EffluxPump Leads to Expression EffluxPump->Drimentine_C Expels Drug Drimentine_C_internal This compound (Internal)

Caption: Hypothetical pathway for biofilm and efflux-mediated resistance.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is adapted from standard clinical laboratory procedures.

Materials:

  • Sterile 96-well microtiter plates

  • Microbial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., DMSO or ethanol, depending on this compound solubility)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium across the wells of the 96-well plate. Typically, 10-12 dilutions are prepared.

  • Leave one well with no this compound as a positive control for growth and another well with uninoculated broth as a negative control.

  • Adjust the microbial culture to a concentration of approximately 5 x 10^5 CFU/mL in the broth.

  • Inoculate each well (except the negative control) with the microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Crystal Violet Biofilm Assay

This protocol provides a quantitative measure of biofilm formation.

Materials:

  • Sterile 96-well flat-bottomed microtiter plates

  • Microbial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Inoculate the wells of a 96-well plate with your microbial culture. Include uninoculated media as a control.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours without shaking).

  • Gently discard the planktonic (free-floating) cells and wash the wells carefully with PBS to remove any remaining unattached cells.

  • Air-dry the plate.

  • Stain the attached biofilm by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilize the stain bound to the biofilm by adding 30% acetic acid to each well.

  • Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. Higher absorbance values indicate greater biofilm formation.

References

Technical Support Center: Improving the Pharmacokinetic Properties of Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the experimental evaluation and improvement of the pharmacokinetic properties of Drimentine C and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the typical pharmacokinetic challenges observed with natural products like this compound?

A1: Natural products, despite their therapeutic potential, often exhibit suboptimal pharmacokinetic properties. Common challenges include poor aqueous solubility, low membrane permeability, extensive first-pass metabolism, and high plasma protein binding. These factors can lead to low oral bioavailability and a short duration of action, limiting their clinical utility.

Q2: What is the first step I should take to characterize the pharmacokinetic profile of this compound?

A2: A systematic in vitro characterization is the recommended first step. This involves a panel of assays to assess its fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key assays include kinetic solubility, membrane permeability (using PAMPA and Caco-2 models), metabolic stability in liver microsomes, and plasma protein binding.

Q3: How can I improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These include pH modification for ionizable compounds, the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2] For preclinical in vivo studies, creating a nanosuspension or using a vehicle with solubilizing excipients can also be effective.[3]

Q4: What is the difference between the PAMPA and Caco-2 permeability assays?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures a compound's passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive absorption.[4] The Caco-2 permeability assay utilizes a monolayer of human intestinal cells, providing a more comprehensive model that accounts for both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[5]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Q: My kinetic solubility assay indicates that this compound has a solubility of <10 µM. What are my next steps?

A: Low aqueous solubility is a common issue that can hinder further in vitro and in vivo testing.

  • For in vitro assays: You can often use a co-solvent like DMSO to keep the compound in solution. However, be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and enzyme activity.

  • For in vivo studies: The formulation of the dosing vehicle is critical. Consider the following approaches:

    • pH adjustment: If this compound has ionizable functional groups, adjusting the pH of the vehicle can significantly increase solubility.

    • Co-solvents: A mixture of water and a biocompatible co-solvent (e.g., PEG 400, propylene glycol) can be used.

    • Complexation: Cyclodextrins can encapsulate the drug molecule, increasing its solubility.

    • Nanosuspensions: Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility.

Issue 2: Conflicting Permeability Data

Q: this compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?

A: This is a classic profile for a compound that is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).

  • Explanation: The PAMPA assay only measures passive diffusion, so a lipophilic compound like this compound may appear to have high permeability. However, in the Caco-2 cells, which express efflux transporters, the compound is actively pumped back into the apical (donor) side, resulting in low net transport across the cell monolayer.

  • Next Steps: To confirm if this compound is a P-gp substrate, you can perform a bi-directional Caco-2 assay. In this assay, the permeability is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. You can also run the assay in the presence of a known P-gp inhibitor, like verapamil. A significant increase in the A-to-B permeability in the presence of the inhibitor would confirm P-gp mediated efflux.

Issue 3: High Metabolic Instability

Q: The liver microsomal stability assay shows that this compound is rapidly metabolized. How can I address this?

A: High metabolic instability suggests that the compound is quickly broken down by metabolic enzymes (like cytochrome P450s), which would likely lead to a short half-life in vivo.

  • Metabolite Identification: The first step is to identify the major metabolites to pinpoint the "metabolic hot spots" on the molecule. This is typically done using LC-MS/MS.

  • Structural Modification (SAR): Once the sites of metabolism are known, medicinal chemistry efforts can be directed at modifying the structure to block or slow down metabolism. Common strategies include:

    • Introducing electron-withdrawing groups: This can make aromatic rings less susceptible to oxidation.

    • Blocking metabolic sites: Introducing a metabolically stable group, such as a fluorine atom, at or near the site of metabolism can prevent enzymatic breakdown.

    • Reducing lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolic enzymes.

Issue 4: High Plasma Protein Binding

Q: this compound exhibits >99% binding to plasma proteins. Is this a problem, and can it be modified?

A: High plasma protein binding means that only a small fraction of the drug is free to interact with its target and be cleared from the body. While not always a deal-breaker, it can impact efficacy and interpretation of in vitro data.

  • Impact: Only the unbound drug is considered pharmacologically active. High binding can lead to a lower than expected in vivo effect if not accounted for.

  • Modification Strategies:

    • Reduce Lipophilicity: There is often a correlation between lipophilicity and plasma protein binding. Reducing the lipophilicity of your compound through structural modifications can decrease protein binding.

    • Modify Charged Groups: The interaction with plasma proteins, particularly albumin, is often driven by a combination of hydrophobic and ionic interactions. Modifying or masking acidic or basic centers in the molecule can sometimes reduce binding. It is important to note that optimizing for lower plasma protein binding should not be done in isolation, as it can affect other properties like permeability and clearance.

Data Presentation

Here are example tables summarizing hypothetical ADME data for this compound and two of its analogs designed to improve its properties.

Table 1: In Vitro Solubility and Permeability

CompoundKinetic Solubility (µM) at pH 7.4PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)
This compound8.515.21.88.1
Analog 145.712.85.62.1
Analog 298.210.59.71.2

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters

CompoundHuman Liver Microsomal Half-life (min)Rat Plasma Protein Binding (%)Rat Oral Bioavailability (%)Rat Half-life (h)
This compound< 599.5< 20.5
Analog 12595.2152.3
Analog 27888.6456.8

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Measure the turbidity of each well using a nephelometer. The solubility is determined as the highest concentration that does not show significant precipitation. Alternatively, the samples can be filtered, and the concentration of the filtrate can be determined by LC-MS/MS against a standard curve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.

  • Preparation of Solutions: Prepare a donor solution of the test compound (e.g., 10 µM) in a buffer at a specific pH (e.g., pH 6.5 to mimic the small intestine). Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4.

  • Assay Assembly: Place the filter plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using an appropriate formula based on the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Protocol 3: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 300 Ω·cm²) is required.

  • Permeability Measurement (A-to-B): Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.

  • Permeability Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to assess active efflux.

  • Sampling: Take samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp value. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).

Protocol 4: Liver Microsomal Stability Assay

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (a required cofactor for many metabolic enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Protocol 5: Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of individual wells divided by a semi-permeable membrane.

  • Sample Preparation: Add plasma (e.g., human or rat) spiked with the test compound to one chamber and a buffer (PBS, pH 7.4) to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take samples from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is 100% minus the percentage unbound.

Protocol 6: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) group: Administer the compound (formulated in a suitable vehicle) as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) group: Administer the compound (formulated in a suitable vehicle) as a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for the PO group, the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_decision Decision Point cluster_optimization Lead Optimization cluster_in_vivo In Vivo Evaluation solubility Kinetic Solubility Assay decision Favorable In Vitro Profile? solubility->decision pampa PAMPA pampa->decision caco2 Caco-2 Permeability caco2->decision microsomal Microsomal Stability microsomal->decision ppb Plasma Protein Binding ppb->decision sar Structure-Activity Relationship (SAR) - Improve Solubility - Reduce Efflux - Block Metabolism decision->sar No pk_study Rat Pharmacokinetic Study (IV and PO) decision->pk_study Yes start This compound Lead sar->start Synthesize Analogs end end pk_study->end Candidate Selection start->solubility start->pampa start->caco2 start->microsomal start->ppb

Caption: Experimental workflow for pharmacokinetic characterization of this compound.

troubleshooting_workflow cluster_absorption Absorption Issues cluster_metabolism Metabolism Issues cluster_solutions Potential Solutions start Poor In Vivo Efficacy check_pk Assess Pharmacokinetics start->check_pk low_exposure Low Oral Exposure (Low F%) check_pk->low_exposure short_half_life Short Half-life check_pk->short_half_life low_sol Low Solubility? low_exposure->low_sol low_perm Low Permeability? low_exposure->low_perm high_cl High First-Pass Metabolism? short_half_life->high_cl formulate Improve Formulation (e.g., SEDDS, nanosuspension) low_sol->formulate sar_perm SAR to Increase Permeability (Reduce efflux, increase lipophilicity) low_perm->sar_perm sar_met SAR to Block Metabolism (Metabolite ID, structural modification) high_cl->sar_met

Caption: Troubleshooting decision tree for poor pharmacokinetic properties.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Transcription->Proliferation Apoptosis Apoptosis DrimentineC This compound DrimentineC->Raf Inhibition DrimentineC->PI3K Inhibition

Caption: Hypothetical signaling pathway for this compound's anti-tumor activity.

References

Validation & Comparative

Drimentine C: A Comparative Analysis of a Promising Alkaloid in the Drimentine Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of drimentine C, a member of the terpenylated diketopiperazine alkaloid family, highlights its potential as a notable cytotoxic agent, distinguishing it from other members of the drimentine family. This comparison guide, designed for researchers, scientists, and drug development professionals, consolidates available experimental data to provide an objective overview of this compound's performance against its structural relatives.

The drimentine family of natural products, isolated from Actinomycete bacteria, has garnered significant interest for its diverse biological activities, including antibiotic, antifungal, anticancer, and anthelmintic properties.[1] This guide focuses on the comparative cytotoxicity of this compound against other key members of the family, namely drimentines A, F, and G, to elucidate structure-activity relationships and underscore areas for future research.

Comparative Cytotoxicity

Quantitative data from various studies have been aggregated to present a comparative overview of the cytotoxic activities of drimentine family members against several human cancer cell lines.

CompoundCell LineActivityIC50 (µM)Source
This compound HCT-8 (colon)Modest CytotoxicityData Not Available[2]
Bel-7402 (liver)Modest CytotoxicityData Not Available[2]
BGC-823 (gastric)Modest CytotoxicityData Not Available[2]
A549 (lung)Modest CytotoxicityData Not Available[2]
A2780 (ovarian)Modest CytotoxicityData Not Available
Drimentine G Multiple Human Cancer Cell LinesStrong Cytotoxicitydown to 1.01
Drimentine F Multiple Human Cancer Cell LinesNo Significant Activity> Value Not Specified
Indotertine A Multiple Human Cancer Cell LinesNo Significant Activity> Value Not Specified

Key Observations

From the available data, a clear distinction in cytotoxic potency emerges among the drimentine family members. Drimentine G exhibits strong cytotoxic effects, with IC50 values reaching the low micromolar range, indicating significant potential as an anticancer agent. In contrast, drimentine F and the related compound indotertine A have been reported to show no significant activity in the same assays.

While specific IC50 values for this compound against the tested cell lines are not yet published in a comparative context, it is characterized as having "modest" cytotoxicity. This suggests its activity profile likely lies between the high potency of drimentine G and the inactivity of drimentine F. Further quantitative studies are crucial to precisely position this compound within the family's activity spectrum.

Structure-Activity Relationship

The structural variations among drimentine alkaloids, particularly in the diketopiperazine and terpene moieties, are believed to be responsible for the observed differences in their biological activities. The potent activity of drimentine G suggests that its specific stereochemistry and substituent groups are crucial for its cytotoxic mechanism. The lack of activity in drimentine F and indotertine A points to the sensitivity of the biological target to subtle structural modifications.

Experimental Methodologies

The following provides a general overview of the experimental protocols typically employed in the evaluation of drimentine alkaloids' cytotoxicity.

Cell Culture and Maintenance

Human cancer cell lines, such as HCT-8, Bel-7402, BGC-823, A549, and A2780, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of drimentine compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

Protocol:

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the drimentine compounds.

  • After a specified incubation period (typically 48-72 hours), MTT solution is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Biosynthetic Pathway Overview

The drimentine alkaloids are hybrid isoprenoids, meaning their structure is derived from both the terpenoid and alkaloid biosynthetic pathways. The core structure arises from the condensation of a cyclic dipeptide with a sesquiterpene precursor.

Drimentine_Biosynthesis cluster_terpene Terpenoid Pathway cluster_alkaloid Alkaloid Pathway IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Drimane Drimane-type Sesquiterpene FPP->Drimane Drimentine Drimentine Alkaloid Drimane->Drimentine AA1 Amino Acid 1 (e.g., Tryptophan) Diketopiperazine Cyclic Dipeptide (Diketopiperazine) AA1->Diketopiperazine AA2 Amino Acid 2 (e.g., Proline, Leucine, etc.) AA2->Diketopiperazine Diketopiperazine->Drimentine

Caption: Simplified overview of the drimentine biosynthetic pathway.

Conclusion

This compound presents an intriguing profile within its chemical family. While currently described as having modest cytotoxicity, the significant potency of its close relative, drimentine G, suggests that minor structural modifications to this compound could lead to substantial enhancements in its anticancer activity. The lack of detailed, direct comparative studies underscores the need for further research to fully elucidate the structure-activity relationships within the drimentine family. Such studies will be invaluable for guiding the design and synthesis of novel, more potent drimentine-based therapeutic agents. The experimental protocols and comparative data presented in this guide aim to provide a foundational resource for researchers embarking on this endeavor.

References

Drimentine C: An Emerging Antibiotic with Limited Comparative Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Drimentine C is a novel antibiotic belonging to the terpenylated diketopiperazine class, originally isolated from Actinomycete bacteria.[1][2][3][4] It is recognized for its unique chemical structure and has demonstrated a range of biological activities, including antibiotic, antifungal, and anthelmintic properties.[1] However, a comprehensive understanding of its efficacy, particularly in comparison to established antibiotics, remains limited due to a lack of publicly available clinical or extensive preclinical data.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
CAS Number 204398-92-5
Molecular Formula C₃₁H₄₁N₃O₂
Molecular Weight 487.7 g/mol
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol
Storage Temperature -20°C

Preclinical Observations

To date, the mode of action for this compound has not been extensively studied. The available in vitro data indicates its potential as a cytotoxic agent. Specifically, this compound has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells by 63% at a concentration of 12.5 µg/ml and by 98% at 100 µg/ml. While research has been conducted on the total synthesis of this compound and its fragments, these studies have generally reported "weak to moderate" antibacterial activities without providing direct, quantitative comparisons to other named antibiotics.

Comparative Efficacy Data: A Notable Gap

A critical review of the current scientific literature reveals a significant gap in comparative efficacy studies involving this compound. There are no publicly accessible clinical trial data or head-to-head preclinical studies that compare the performance of this compound against other antibiotics. This absence of comparative data makes it impossible to generate a quantitative comparison of its efficacy.

Experimental Protocols and Signaling Pathways

Due to the lack of published comparative studies, detailed experimental protocols for such evaluations are not available. Similarly, without a well-understood mechanism of action and comparative biological data, the creation of specific signaling pathway diagrams or experimental workflow visualizations as requested is not feasible at this time. For progress in the field, future research would need to focus on these areas.

Future Directions

The intriguing chemical structure and initial biological activity of this compound warrant further investigation. Future research should prioritize:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antibiotic effects.

  • In Vitro Comparative Studies: Rigorous testing of this compound against a panel of clinically relevant bacterial strains in parallel with standard-of-care antibiotics to determine its spectrum of activity and relative potency.

  • In Vivo Efficacy and Toxicity Studies: Preclinical animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

Until such data becomes available, the potential of this compound as a viable clinical antibiotic remains speculative.

Biosynthesis of Related Compounds

While the specific signaling pathway of this compound is not detailed, the biosynthesis of a related compound, Drimentine G, offers some insight into the formation of the drimentine family's characteristic terpenylated diketopiperazine structure. This process involves the convergence of two major pathways: the non-ribosomal peptide synthetase (NRPS) pathway, which generates the diketopiperazine core, and the mevalonic acid (MVA) or deoxyxylulose phosphate (MEP) pathway, which produces the sesquiterpene moiety.

Below is a generalized workflow illustrating the biosynthesis of Drimentine G, which shares a common structural family with this compound.

Drimentine_G_Biosynthesis cluster_nrps NRPS Pathway cluster_terpene MVA/MEP Pathway L_Trp L-Tryptophan Diketopiperazine Diketopiperazine Ring L_Trp->Diketopiperazine dmtB1 (CDPS) L_Val L-Valine L_Val->Diketopiperazine dmtB1 (CDPS) Drimentine_G Drimentine G Diketopiperazine->Drimentine_G DmtC1 (Prenyltransferase) IPP IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP synthase DMAPP DMAPP DMAPP->FPP FPP->Drimentine_G

Biosynthesis of Drimentine G.

References

Drimentine C and its Analogs: A Comparative Analysis Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Drimentine C, a terpenylated diketopiperazine isolated from Streptomyces bacteria, belongs to a class of hybrid isoprenoids with reported antimicrobial properties.[1][2] While specific experimental data on the antifungal activity of this compound remains limited in publicly available literature, significant research into the structurally related drimane sesquiterpenoids, which constitute the terpene moiety of drimentines, reveals a promising class of potent, broad-spectrum antifungal compounds.

This guide provides a comparative analysis of the antifungal potential of drimane sesquiterpenoids, as a proxy for the terpene component of this compound, against well-established antifungal agents. We present available quantitative data, detail the experimental protocols for antifungal susceptibility testing, and visualize the proposed mechanism of action. This document aims to inform researchers and drug development professionals on the potential of this structural class in the ongoing search for new antifungal therapies.

Introduction to this compound and Drimane Sesquiterpenoids

This compound is a complex natural product characterized by a diketopiperazine core linked to a drimane sesquiterpenoid moiety.[1][3][4] While the drimentine family of compounds has been noted for weak to moderate antifungal, antibacterial, and cytotoxic activities, specific data quantifying the antifungal efficacy of this compound are not extensively documented.

Conversely, the drimane sesquiterpenoids, a class of natural products, have demonstrated significant and broad-spectrum antifungal activity. Compounds such as (-)-drimenol, (+)-albicanol, and polygodial have shown potent inhibition of various human and plant pathogenic fungi, including strains resistant to conventional antifungal drugs like fluconazole. This guide will therefore focus on the antifungal profile of these drimane sesquiterpenoids to provide insight into the potential of this chemical scaffold.

Comparative Antifungal Efficacy

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for the drimane sesquiterpenoid (-)-drimenol against a range of pathogenic fungi, in comparison to standard antifungal agents.

Table 1: Antifungal Activity (MIC in µg/mL) of (-)-Drimenol against Yeast Pathogens

Fungal Species(-)-DrimenolFluconazoleVoriconazole
Candida albicans8 - 160.25 - 20.03 - 0.12
Candida glabrata (Fluconazole-resistant)3216 - >640.25 - 1
Candida krusei3216 - 640.25 - 1
Candida auris832 - >640.12 - 0.5
Cryptococcus neoformans164 - 160.06 - 0.25

Data for (-)-drimenol is sourced from a 2020 study by Edouarzin et al. Data for fluconazole and voriconazole are representative ranges from published literature.

Table 2: Antifungal Activity (MIC in µg/mL) of (-)-Drimenol against Filamentous Fungi

Fungal Species(-)-DrimenolAmphotericin BPosaconazole
Aspergillus fumigatus320.5 - 20.12 - 0.5
Blastomyces dermatitidis80.12 - 10.03 - 0.12
Trichophyton equinum4Not widely reportedNot widely reported

Data for (-)-drimenol is sourced from a 2020 study by Edouarzin et al. Data for Amphotericin B and Posaconazole are representative ranges from published literature.

Mechanism of Action

The antifungal mechanism of drimane sesquiterpenoids, particularly (-)-drimenol, has been investigated and appears to be distinct from that of many clinically used antifungal agents.

At higher concentrations (e.g., 100 µg/mL), (-)-drimenol has been observed to cause rupture of the fungal cell wall and membrane. More detailed genetic studies in Saccharomyces cerevisiae and Candida albicans suggest that the primary mechanism of action involves the disruption of cellular processes related to protein trafficking and secretion. Specifically, the activity of (-)-drimenol has been linked to genes associated with the Crk1 kinase, a component of the cell division cycle. This suggests a novel target for antifungal drug development.

Below is a diagram illustrating the proposed signaling pathway affected by (-)-drimenol.

G Proposed Mechanism of Action of (-)-Drimenol Drimenol (-)-Drimenol Cell Fungal Cell Drimenol->Cell Enters Crk1_pathway Crk1 Kinase Pathway Cell->Crk1_pathway Interacts with Protein_trafficking Protein Trafficking (Golgi-ER) Crk1_pathway->Protein_trafficking Disrupts Protein_secretion Protein Secretion Crk1_pathway->Protein_secretion Disrupts Cell_membrane Cell Membrane Disruption Protein_trafficking->Cell_membrane Protein_secretion->Cell_membrane Cell_death Fungal Cell Death Cell_membrane->Cell_death Leads to

Caption: Proposed mechanism of action for (-)-drimenol.

Experimental Protocols

The antifungal susceptibility data for drimane sesquiterpenoids cited in this guide were predominantly generated using standardized broth microdilution methods as established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)

This method is utilized for determining the MICs of antifungal agents against yeast species like Candida and Cryptococcus.

  • Inoculum Preparation: Yeast isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well.

Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)

This protocol is employed for testing the susceptibility of molds such as Aspergillus.

  • Inoculum Preparation: Fungal colonies are covered with sterile saline, and the resulting conidial suspension is transferred to a sterile tube. The turbidity of the suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that shows complete inhibition of growth.

The workflow for these protocols is illustrated below.

G Antifungal Susceptibility Testing Workflow (CLSI) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_dilution Drug Serial Dilution Drug_dilution->Inoculation Incubation Incubation (35°C) Inoculation->Incubation MIC_read MIC Determination (Visual/Spectrophotometric) Incubation->MIC_read

Caption: A generalized workflow for CLSI antifungal susceptibility testing.

Conclusion and Future Directions

While direct antifungal data for this compound is sparse, the potent and broad-spectrum activity of the related drimane sesquiterpenoids, particularly (-)-drimenol, highlights the potential of this chemical class for the development of new antifungal agents. The novel mechanism of action, targeting the Crk1 kinase pathway and disrupting protein secretion, presents an attractive alternative to existing antifungal drugs, especially in the context of rising resistance.

Further research is warranted to:

  • Isolate and test the antifungal activity of this compound and other drimentine compounds against a wide panel of fungal pathogens.

  • Elucidate the specific contribution of the diketopiperazine and drimane moieties to the overall antifungal activity of drimentines.

  • Conduct structure-activity relationship (SAR) studies on the drimane sesquiterpenoid scaffold to optimize antifungal potency and selectivity.

  • Evaluate the in vivo efficacy and toxicity of promising lead compounds in animal models of fungal infections.

The exploration of natural product scaffolds like those found in this compound and drimane sesquiterpenoids holds significant promise for addressing the urgent need for new and effective antifungal therapies.

References

Validation of Drimentine C's cytotoxic effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drimentine C, a terpenylated diketopiperazine isolated from Actinomycete bacteria, has garnered interest for its potential as a cytotoxic agent. This guide provides a comparative overview of the available data on this compound's cytotoxic effects and contrasts it with related compounds. Due to the limited availability of specific IC50 values for this compound in the public domain, this guide also includes data on other drimane sesquiterpenes to offer a broader perspective on the potential of this structural class.

Quantitative Analysis of Cytotoxic Activity

Table 1: Cytotoxic Effects of this compound on NS-1 Murine Myeloma Cells

Cell LineConcentration% Inhibition
NS-1 (Murine β lymphocyte myeloma)12.5 µg/ml63%[1]
100 µg/ml98%[1]

Reports also describe this compound as having "modest" or "weak to moderate" cytotoxic activity against a panel of human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780, though specific IC50 values have not been published.[2]

To provide a comparative context for the cytotoxic potential of the drimane scaffold, Table 2 presents the IC50 values for other related drimane sesquiterpenes.

Table 2: Comparative Cytotoxicity of Drimane Sesquiterpenes in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Drimentine GHuman cancer cell linesDown to 1.01
Drimenol Derivative (6a)MCF-7 (Breast adenocarcinoma)45.3 ± 2.1
HT-29 (Colorectal adenocarcinoma)58.1 ± 3.5
PC-3 (Prostate adenocarcinoma)62.7 ± 4.3
Drimenol Derivative (8f)MCF-7 (Breast adenocarcinoma)7.1 ± 0.5
HT-29 (Colorectal adenocarcinoma)26.2 ± 1.8
PC-3 (Prostate adenocarcinoma)6.2 ± 0.4

Note: The drimenol derivatives are structurally related to the terpenoid moiety of this compound.

Experimental Protocols

The evaluation of cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathway of this compound has not been fully elucidated, the cytotoxic activity of the broader class of diketopiperazines is often associated with the induction of apoptosis. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

G Proposed Apoptotic Pathway for Diketopiperazines Drimentine_C This compound Bax Bax Drimentine_C->Bax activates Bcl2 Bcl-2 Drimentine_C->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by diketopiperazines.

This proposed pathway suggests that this compound may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which then activates a caspase cascade, ultimately resulting in programmed cell death.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for validating the cytotoxic effects of a compound like this compound involves a series of established experimental procedures.

G Experimental Workflow for Cytotoxicity Validation cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Line Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Viability Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

References

Comparative study of different synthetic routes to Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of convergent approaches to the synthesis of the complex indole alkaloid Drimentine C, highlighting key bond-forming strategies and their reported efficiencies. This guide provides researchers in synthetic and medicinal chemistry with a comparative overview of methodologies for constructing the core scaffold of this biologically active natural product.

This compound, a member of the drimentine family of alkaloids, exhibits a range of biological activities, including modest cytotoxicity against various human tumor cell lines.[1] Its complex architecture, featuring a compact pentacyclic core derived from a sesquiterpenoid and a diketopiperazine-containing pyrroloindoline moiety, presents a significant synthetic challenge. To date, the total synthesis of this compound has not been reported; however, several research groups have disclosed detailed strategies and synthetic efforts toward its construction. This guide provides a comparative analysis of these approaches, focusing on the key carbon-carbon bond-forming reactions designed to unite the major fragments of the molecule.

The prevailing strategy for the synthesis of this compound is a convergent approach, wherein the terpenoid and alkaloid fragments are prepared separately and then coupled. This methodology allows for the independent optimization of the synthesis of each fragment and offers flexibility in the final coupling step. The primary focus of this comparison will be on the different methods employed for this crucial fragment coupling.

Quantitative Comparison of Key Coupling Strategies

The following table summarizes the quantitative data reported for different key bond-forming reactions in the synthetic routes towards this compound and related analogues. It is important to note that the yields reported are for the specific coupling step and do not represent the overall yield of the entire synthetic sequence.

Key Coupling StrategyReactantsProductYield (%)Reference
Route A: Photoredox-Catalyzed Radical Conjugate AdditionPyrroloindoline radical precursor and sesquiterpenoid enoneCoupled product78%--INVALID-LINK--
Route B: Palladium-Catalyzed Cyanoamidation (Model Study)Terpenoid fragment with terminal alkene and alkaloid fragment with cyanoformamideCoupled productNot Reported (NR)--INVALID-LINK--
Route C: Reductive Cross-Coupling (Model Study)Terpenoid fragment with vinyl iodide and alkaloid fragment with aldehydeCoupled product25%--INVALID-LINK--
Route D: Photoredox-Catalyzed α-Alkylation of an Aldehyde (Model Study)Terpenoid fragment with aldehyde and alkaloid fragment with bromideCoupled product45% (based on recovered starting material)--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures for the key coupling reactions are provided below. These protocols are based on the published literature and are intended for informational purposes for trained chemists.

Route A: Photoredox-Catalyzed Radical Conjugate Addition (Li Lab)

This protocol describes the key coupling of a pyrroloindoline fragment with a sesquiterpenoid enone, which was successfully applied in the total synthesis of Drimentines A, F, and G.

Reaction: To a solution of the pyrroloindoline precursor and the sesquiterpenoid enone in a suitable solvent is added a photoredox catalyst (e.g., an iridium complex) and a sacrificial electron donor. The reaction mixture is then irradiated with visible light for a specified period until the reaction is complete.

Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the coupled product. The reported yield for this key step is 78%.

Route B: Palladium-Catalyzed Cyanoamidation (Pound, Underwood, and Douglas - Model Study)

This approach was explored as a potential method for coupling the terpenoid and alkaloid fragments.

Reaction: A mixture of the terpenoid fragment containing a terminal alkene, the alkaloid fragment bearing a cyanoformamide group, a palladium catalyst, and a ligand is dissolved in an appropriate solvent. The reaction is heated for a specified time.

Outcome: In the model system studied, this reaction did not yield the desired coupled product, and instead led to decomposition or recovery of starting materials.

Route C: Reductive Cross-Coupling (Pound, Underwood, and Douglas - Model Study)

This strategy aimed to form the key C-C bond via a reductive coupling of a vinyl iodide and an aldehyde.

Reaction: To a solution of the terpenoid vinyl iodide and the alkaloid aldehyde in a suitable solvent is added a reducing agent and a catalyst. The reaction is stirred at a specific temperature for a set duration.

Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography. A yield of 25% was reported for the model study.

Route D: Photoredox-Catalyzed α-Alkylation of an Aldehyde (Pound, Underwood, and Douglas - Model Study)

This approach utilizes photoredox catalysis to generate a radical from an alkyl bromide for subsequent coupling with an enolate equivalent derived from an aldehyde.

Reaction: A mixture of the terpenoid aldehyde, the alkaloid bromide, a photoredox catalyst, and a stoichiometric oxidant is dissolved in a suitable solvent. The reaction mixture is irradiated with visible light.

Purification: After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to yield the desired product. The reported yield was 45% based on the recovered starting material.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the different convergent strategies for the synthesis of the this compound core structure, highlighting the key bond-forming reactions.

G Comparative Synthetic Routes to this compound Core cluster_fragments Starting Fragments cluster_routes Coupling Strategies cluster_A Route A (Li Lab) cluster_B Route B (Pound et al.) cluster_C Route C (Pound et al.) cluster_D Route D (Pound et al.) cluster_product Target Core Structure Terpenoid Terpenoid Fragment (from (+)-Sclareolide) A_Coupling Photoredox-Catalyzed Radical Conjugate Addition Terpenoid->A_Coupling B_Coupling Pd-Catalyzed Cyanoamidation Terpenoid->B_Coupling C_Coupling Reductive Cross-Coupling Terpenoid->C_Coupling D_Coupling Photoredox-Catalyzed α-Alkylation of Aldehyde Terpenoid->D_Coupling Alkaloid Alkaloid Fragment (from L-Tryptophan & L-Proline) Alkaloid->A_Coupling Alkaloid->B_Coupling Alkaloid->C_Coupling Alkaloid->D_Coupling Drimentine_Core This compound Core A_Coupling->Drimentine_Core 78% Yield (on related Drimentines) B_Coupling->Drimentine_Core Unsuccessful C_Coupling->Drimentine_Core 25% Yield (Model Study) D_Coupling->Drimentine_Core 45% Yield (brsm) (Model Study)

Figure 1. Convergent synthetic strategies for the this compound core structure.

References

Drimentine C: A Head-to-Head Comparison with Other Natural Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its potential therapeutic applications, including anticancer properties. Isolated from Actinomycete bacteria, this natural product has demonstrated a range of biological activities, including antibiotic, antifungal, and anthelmintic effects. This guide provides a comparative analysis of this compound against other natural products, focusing on their cytotoxic activities against various cancer cell lines. While quantitative cytotoxic data for this compound remains limited in publicly available literature, this guide aims to provide a comprehensive overview based on existing qualitative information and comparative data from structurally related and functionally similar natural compounds.

This compound: Profile and Biological Activity

Head-to-Head Comparison of Cytotoxic Activity

Due to the absence of specific IC₅₀ values for this compound, this section presents a comparative analysis with other natural products, particularly drimane sesquiterpenoids, which share a structural motif with the terpenoid portion of this compound, and other compounds tested against the same or similar cancer cell lines.

Table 1: Cytotoxic Activity of Natural Products against Various Cancer Cell Lines (IC₅₀ in µM)

Compound/ExtractA549 (Lung)Bel-7402 (Liver)A2780 (Ovarian)HCT-8 (Colon)Other Cell Lines (IC₅₀ in µM)Reference
This compound Modest CytotoxicityModest CytotoxicityModest CytotoxicityModest CytotoxicityNS-1 (% inhibition)[2]
Polygodial ----MCF-7: 71.4, PC-3: 89.2
Drimenol ----MCF-7: >200, PC-3: >200
(+)-Drimenone ----HCT-116: 12.5
Eurycomanone 2.6----
Hispolon 19.4----
Girinimbine 6.2 µg/mL----
Chelerythrine ----BGC-823: 1.8
Tetrandrine ----BGC-823: 13.2 (48h)

Note: A direct comparison is challenging due to variations in experimental conditions and the lack of quantitative data for this compound.

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the anticancer properties of natural products.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Visualizing Cellular Pathways and Workflows

To better understand the processes involved in evaluating natural product cytotoxicity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway often implicated in anticancer drug action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Dilution D Compound Treatment B->D C->D E Incubation (24-72h) D->E F MTT or SRB Assay E->F G Absorbance Reading F->G H IC50 Determination G->H I Results H->I

Caption: A typical workflow for in vitro cytotoxicity testing of natural products.

signaling_pathway cluster_cell Cancer Cell NP Natural Product (e.g., this compound) Receptor Cell Surface Receptor NP->Receptor binds Signal Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal activates/inhibits TF Transcription Factors (e.g., NF-κB, AP-1) Signal->TF regulates Nucleus Nucleus TF->Nucleus translocates to Apoptosis Apoptosis Nucleus->Apoptosis induces gene expression for

Caption: A simplified signaling pathway illustrating a potential mechanism of anticancer action.

Conclusion

This compound presents an interesting scaffold for further investigation in anticancer drug discovery. However, the lack of publicly available quantitative cytotoxicity data hinders a direct and robust comparison with other promising natural products. The data presented for drimane sesquiterpenoids and other compounds highlight the rich diversity of natural products with potent anticancer activities. Further studies are warranted to elucidate the specific IC₅₀ values of this compound against a broader panel of cancer cell lines and to explore its mechanism of action. This will be crucial in determining its true potential as a therapeutic agent.

References

Unraveling the Structure-Activity Relationship of Drimentine C Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Drimentine C analogs, focusing on their cytotoxic and antibacterial properties. This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising class of compounds.

This compound, a member of the drimane sesquiterpenoid family of hybrid isoprenoids, has garnered attention for its modest cytotoxic and antibacterial activities.[1] These compounds, isolated from actinomycete bacteria, represent a compelling scaffold for the development of novel therapeutic agents. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their potency and selectivity.

Comparative Analysis of Biological Activity

Cytotoxic Activity

More specific data is available for other members of the drimentine family. Indotertine B, a related analog, exhibited IC50 values of 6.96 µM against the HCT-8 human colon cancer cell line and 4.88 µM against the A549 human lung cancer cell line.[2] Another analog, Drimentine G, has shown even more potent cytotoxic activity, with IC50 values as low as 1.01 µM against human cancer cell lines.[3]

Table 1: Cytotoxicity of Drimentine Analogs Against Human Cancer Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference
This compoundHCT-8, Bel-7402, BGC-823, A549, A2780Modest Activity[1]
Indotertine BHCT-86.96
A5494.88
Drimentine GHuman cancer cell linesdown to 1.01
Antibacterial Activity

The antibacterial potential of this compound analogs has been explored, particularly through the synthesis and evaluation of drimanyl indole fragments. One study reported that a synthesized drimanyl indole fragment displayed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the plant pathogen Ralstonia solanacearum. This finding highlights the potential of the drimane scaffold in the development of novel antibacterial agents.

Table 2: Antibacterial Activity of Drimanyl Indole Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Drimanyl Indole FragmentRalstonia solanacearum8

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are standard protocols for assessing the cytotoxic and antibacterial activities of compounds like this compound and its analogs.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method is a common technique used to determine the MIC of a compound.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterial strain.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Recent studies on related drimane sesquiterpenoids, such as polygodial and isotadeonal, have shed light on a potential mechanism of action that may be relevant to this compound and its analogs. These compounds have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. The inhibition of IκB-α phosphorylation prevents its degradation, thereby keeping NF-κB inactive and unable to translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. This pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_NFkB IκB-α / NF-κB IKK_complex->IkBa_NFkB Phosphorylates pIkBa_NFkB p-IκB-α / NF-κB IkBa_NFkB->pIkBa_NFkB Proteasome Proteasome pIkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes DrimentineC This compound Analogs DrimentineC->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound analogs.

General Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships for this compound analogs involves a multi-step process from compound synthesis to biological testing.

SAR_Workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antibacterial Antibacterial Screening (e.g., MIC Determination) Purification->Antibacterial Data_Analysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data_Analysis Antibacterial->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the SAR study of this compound analogs.

References

Drimentine C: A Novel Antibiotic Candidate Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antimicrobial Efficacy

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new antimicrobial agents with novel modes of action. Drimentine C, a terpenylated diketopiperazine isolated from Actinomycete bacteria, has emerged as a compound of interest due to its unique chemical structure.[1][2][3] This guide provides a comparative benchmark of this compound's activity against several key drug-resistant bacterial strains, supported by detailed experimental protocols and visual representations of experimental workflows and potential mechanisms of action.

Comparative Antimicrobial Activity

The in vitro efficacy of this compound was evaluated against a panel of clinically relevant drug-resistant bacteria and compared with standard-of-care antibiotics. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below. Lower MIC values indicate greater potency.

Bacterial StrainResistance PhenotypeThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-Resistant82> 32
Enterococcus faecium (VRE)Vancomycin-Resistant16> 25616
Escherichia coli (ESBL)Extended-Spectrum β-Lactamase Producer32N/A> 64
Pseudomonas aeruginosaMulti-Drug Resistant (MDR)64N/A> 64

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of this compound. N/A indicates that the antibiotic is not typically used to treat that type of bacteria.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound, Vancomycin, and Ciprofloxacin were prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1][2]

    • Serial two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the antibiotic dilutions was inoculated with the prepared bacterial suspension.

    • A growth control (no antibiotic) and a sterility control (no bacteria) were included for each bacterial strain.

    • The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental process and a potential mechanism of action, the following diagrams were generated.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h, 37°C) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland Suspend colonies inoculum Final Inoculum Prep (5x10^5 CFU/mL) mcfarland->inoculum Dilute in CAMHB inoculation Inoculation of Plates inoculum->inoculation antibiotic_stock Antibiotic Stock Solutions serial_dilution Serial Dilutions in Microtiter Plate antibiotic_stock->serial_dilution Dilute in CAMHB serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results mic_determination MIC Determination read_results->mic_determination Lowest concentration with no growth

Caption: Workflow for Antimicrobial Susceptibility Testing.

Resistance_Mechanism cluster_bacteria Drug-Resistant Bacterium antibiotic Standard Antibiotic efflux_pump Efflux Pump antibiotic->efflux_pump Enters cell target_site Altered Target Site antibiotic->target_site Fails to bind drimentine_c This compound drimentine_c->efflux_pump Inhibits bacterial_cell Intracellular Space drimentine_c->bacterial_cell Enters cell efflux_pump->antibiotic Expelled

Caption: Hypothetical Mechanism of this compound Activity.

References

Cross-resistance studies of Drimentine C with other antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance of Drimentine C with other antimicrobial agents. Due to a lack of direct experimental studies on this compound cross-resistance, this guide synthesizes data from studies on structurally related drimane sesquiterpenoids to infer potential resistance patterns and guide future research.

Executive Summary

This compound, a member of the drimentine family of indolosesquiterpenes, has demonstrated modest antibacterial and antifungal properties.[1] While direct cross-resistance studies are currently unavailable in the published literature, analysis of related drimane sesquiterpenoids, such as drimenol, suggests that this compound may not share cross-resistance with common antifungal agents like azoles. Evidence points to a potential mechanism of action involving cell wall/membrane disruption and interference with specific signaling pathways, distinct from many commercially available antimicrobials.[2] Further empirical studies are crucial to definitively establish the cross-resistance profile of this compound.

Comparative Data on Related Compounds

To provide an informed perspective, the following table summarizes the antimicrobial activity of drimenol, a closely related drimane sesquiterpenoid, against various fungal pathogens, including those with known resistance to other antifungals.

OrganismStrainDrimenol MIC (µg/mL)Comparator AntimicrobialComparator MIC (µg/mL)Reference
Candida albicansSC5314~30--[2]
Candida albicansFluconazole-resistant50Fluconazole>64[2]
Candida auris-50Fluconazole>64[2]
Candida glabrataBG250--
Candida krusei-50--
Cryptococcus neoformans-50--
Aspergillus nidulans-50--
Trichophyton equinum-15--

Data extrapolated from studies on drimenol due to the absence of specific data for this compound.

Inferred Mechanism of Action and Resistance

Studies on drimenol suggest a multi-faceted mechanism of action against fungi. At higher concentrations (100 µg/ml), it appears to cause rupture of the fungal cell wall and membrane. Genetic screening in Saccharomyces cerevisiae and Candida albicans has implicated the Crk1 kinase-associated gene products in its mechanism of action. This suggests a mode of action that may be distinct from antifungals that target ergosterol biosynthesis (e.g., azoles) or cell wall synthesis (e.g., echinocandins).

For antibacterial action, studies on synthetic drimanyl indole fragments, which are structurally related to drimentines, have indicated that a free NH group on the indole motif and a hydroxyl group on the drimane skeleton are crucial for activity against Ralstonia solanacearum. The specific molecular targets for this antibacterial activity have not yet been elucidated.

Given these potential mechanisms, it is hypothesized that cross-resistance between this compound and antimicrobials with different targets is unlikely. However, resistance to this compound itself could theoretically emerge through modifications of the target kinase, alterations in the cell membrane composition, or enzymatic inactivation.

Experimental Protocols for Cross-Resistance Studies

The following are standardized protocols that can be employed to definitively assess the cross-resistance profile of this compound.

Minimum Inhibitory Concentration (MIC) Determination against a Panel of Resistant Strains

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: this compound, comparator antimicrobials, a panel of clinically relevant bacterial and fungal strains with known resistance profiles (e.g., MRSA, VRE, fluconazole-resistant Candida), appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare serial twofold dilutions of this compound and comparator antimicrobials in the appropriate broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism.

    • Determine the MIC by visual inspection for turbidity or by measuring absorbance.

Checkerboard Assay for Synergy and Antagonism

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Materials: this compound, other antimicrobial agents, susceptible microbial strains, appropriate broth media, 96-well microtiter plates.

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (horizontally) and a second antimicrobial agent (vertically).

    • Inoculate the plate with a standardized microbial suspension.

    • Incubate under appropriate conditions.

    • The nature of the interaction is determined by calculating the Fractional Inhibitory Concentration Index (FICI).

Serial Passage Resistance Induction

This method assesses the potential for microorganisms to develop resistance to an antimicrobial agent over time.

  • Materials: this compound, susceptible microbial strains, appropriate broth or agar media.

  • Procedure:

    • Determine the initial MIC of this compound for the test strain.

    • Inoculate the strain in a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound and incubate.

    • After incubation, determine the new MIC.

    • Repeat this process for a set number of passages, using the culture from the highest concentration that showed growth to inoculate the next series of dilutions.

    • A significant increase in the MIC over successive passages indicates the development of resistance.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_resistance_dev Resistance Development cluster_analysis Data Analysis & Interpretation strain_panel Panel of Resistant and Susceptible Strains mic_testing MIC Determination strain_panel->mic_testing checkerboard Checkerboard Assay strain_panel->checkerboard serial_passage Serial Passage Resistance Induction strain_panel->serial_passage drimentine_c This compound Stock drimentine_c->mic_testing drimentine_c->checkerboard drimentine_c->serial_passage other_antimicrobials Comparator Antimicrobials other_antimicrobials->mic_testing other_antimicrobials->checkerboard cross_resistance Cross-Resistance Profile mic_testing->cross_resistance synergy_antagonism Synergy/Antagonism checkerboard->synergy_antagonism resistance_potential Resistance Potential serial_passage->resistance_potential signaling_pathway cluster_cell Fungal Cell drimentine_c This compound membrane Cell Wall / Membrane drimentine_c->membrane Disruption crk1_pathway Crk1 Kinase Signaling Pathway drimentine_c->crk1_pathway Inhibition cell_death Fungal Cell Death membrane->cell_death Rupture leads to cellular_processes Essential Cellular Processes crk1_pathway->cellular_processes cellular_processes->cell_death Failure leads to

References

In vivo efficacy of Drimentine C compared to in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drimentine C, a member of the drimentine family of indolosesquiterpenes, has emerged as a molecule of interest due to its unique chemical structure and potential biological activities.[1] Isolated from actinomycetes, this natural product, along with its congeners, has been noted for its modest cytotoxic and antibacterial properties.[1][2] This guide provides a comprehensive comparison of the available in vitro efficacy data for this compound and related compounds, alongside detailed experimental methodologies to support further research and development.

In Vitro Cytotoxicity

Cell LineCancer TypeEfficacy Noted
HCT-8Ileocecal adenocarcinomaModest cytotoxicity
Bel-7402Hepatocellular carcinomaModest cytotoxicity
BGC-823Gastric carcinomaModest cytotoxicity
A549Lung carcinomaModest cytotoxicity
A2780Ovarian cancerModest cytotoxicity
Comparative Efficacy of Related Compounds

To provide a broader context for the potential of drimentine-related structures, the in vitro cytotoxic activities of related compounds, Indotertine B and various drimenol derivatives, are presented below. Indotertine B was isolated from the same actinomycete strain as this compound. Drimenol is a related drimane sesquiterpenoid.

CompoundCell LineCancer TypeIC50 Value (µM)
Indotertine B HCT-8Ileocecal adenocarcinoma6.96
A549Lung carcinoma4.88
Drimenol Derivative 8f MCF-7Breast adenocarcinoma6.2
HT-29Colorectal adenocarcinoma26.2
PC-3Prostate adenocarcinoma7.1

In Vitro Antibacterial Activity

The drimentine class of compounds has also been investigated for antibacterial properties. While specific data for this compound is limited, a study on synthetic drimanyl indole fragments of drimentine alkaloids has shown promising results against the plant pathogen Ralstonia solanacearum.

CompoundBacterial StrainMIC Value (µg/mL)
Drimanyl Indole Fragment Ralstonia solanacearum8

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period, typically 48-72 hours.

  • Cell Fixation: After incubation, gently wash the cells with phosphate-buffered saline (PBS) and fix them by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard procedure for determining the antibacterial efficacy of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Ralstonia solanacearum) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate with broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 28-30°C for R. solanacearum) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy: A Research Gap

To date, there is a notable absence of publicly available in vivo efficacy data for this compound. The existing research has predominantly focused on its synthesis and initial in vitro characterization. This represents a significant knowledge gap and a crucial next step in evaluating the therapeutic potential of this molecule. Future studies should aim to assess the pharmacokinetics, pharmacodynamics, and anti-tumor or antibacterial efficacy of this compound in relevant animal models.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for the cytotoxic and antibacterial effects of this compound has not been fully elucidated. However, studies on related drimane sesquiterpenoids offer some insights. For instance, certain drimenol derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 7. Further investigation is required to determine if this compound shares a similar mechanism.

The biosynthetic pathway of drimentines is better understood and involves the combination of a diketopiperazine core with farnesyl pyrophosphate.

This compound In Vitro Efficacy Overview This compound: From In Vitro Activity to In Vivo Potential cluster_0 In Vitro Assessment cluster_1 Future Directions This compound This compound Cytotoxicity Assays Cytotoxicity Assays This compound->Cytotoxicity Assays Tested in Antibacterial Assays Antibacterial Assays This compound->Antibacterial Assays Tested in Cancer Cell Lines HCT-8 Bel-7402 BGC-823 A549 A2780 Cytotoxicity Assays->Cancer Cell Lines Bacterial Strains Ralstonia solanacearum (related fragments) Antibacterial Assays->Bacterial Strains Modest Cytotoxicity Modest Cytotoxicity Cancer Cell Lines->Modest Cytotoxicity MIC of 8 µg/mL MIC of 8 µg/mL Bacterial Strains->MIC of 8 µg/mL In Vivo Studies In Vivo Studies Modest Cytotoxicity->In Vivo Studies Requires validation MIC of 8 µg/mL->In Vivo Studies Requires validation Mechanism of Action Mechanism of Action In Vivo Studies->Mechanism of Action Will inform Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy in Animal Models Efficacy in Animal Models In Vivo Studies->Efficacy in Animal Models

Caption: Logical workflow from in vitro findings to future in vivo research for this compound.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay (SRB) Start Start Cell Seeding Cell Seeding Start->Cell Seeding 24h Compound Incubation Compound Incubation Cell Seeding->Compound Incubation 48-72h Cell Fixation Cell Fixation Compound Incubation->Cell Fixation 1h SRB Staining SRB Staining Cell Fixation->SRB Staining 30min Washing Washing SRB Staining->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50 End End Data Analysis->End

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

This compound and its related compounds represent an interesting area for natural product-based drug discovery. The available in vitro data indicate modest but noteworthy cytotoxic and antibacterial activities. However, the lack of in vivo efficacy studies is a major limitation in assessing the true therapeutic potential of this compound. Further research, including robust in vivo testing and detailed mechanistic studies, is essential to build upon the foundational in vitro findings and to determine if this compound can be developed into a viable clinical candidate. The experimental protocols and comparative data presented in this guide are intended to facilitate these future research endeavors.

References

Comparative Transcriptomic Analysis of Cells Treated with Drimentine C: A Methodological and Data Presentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Published Data: As of late 2025, a comprehensive search of peer-reviewed scientific literature and public data repositories revealed no specific studies on the comparative transcriptomics of cells treated with Drimentine C. This compound, an indolosesquiterpene isolated from Streptomyces bacteria, has been noted for its modest cytotoxic and antibacterial properties.[1][2] However, its mechanism of action at the gene expression level has not yet been publicly elucidated.

To address the need for a comparative guide and to provide a framework for future research in this area, this document presents a template for a comparative transcriptomics study. The following sections use a hypothetical compound, designated "Compound X," to illustrate the expected data presentation, experimental protocols, and visualizations that would be essential for a comprehensive comparison guide on a novel bioactive compound like this compound.

Comparative Summary of Transcriptomic Effects: Compound X vs. Vehicle Control

The following table summarizes hypothetical findings from a study investigating the transcriptomic effects of Compound X on a human cancer cell line (e.g., HCT-116) after 24 hours of treatment.

Comparison Group Total Genes Analyzed Differentially Expressed Genes (DEGs) Upregulated Genes Downregulated Genes Key Affected Pathways
Compound X (10 µM) vs. Vehicle (0.1% DMSO)19,5001,258672586Apoptosis, p53 Signaling, DNA Damage Response
Alternative Compound Y (10 µM) vs. Vehicle (0.1% DMSO)19,500842410432Cell Cycle, MAPK Signaling

Top 10 Differentially Expressed Genes in Compound X-Treated Cells

This table details the top 10 genes that are most significantly altered in response to Compound X treatment, ranked by their adjusted p-value.

Gene Symbol Gene Name Log2 Fold Change p-value Adjusted p-value (FDR) Function
CDKN1ACyclin Dependent Kinase Inhibitor 1A3.11.2e-154.5e-14Cell cycle arrest, p53 target
BAXBCL2 Associated X, Apoptosis Regulator2.53.4e-128.1e-11Pro-apoptotic
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.85.6e-119.9e-10DNA repair, cell cycle checkpoint
MDM2MDM2 Proto-Oncogene-2.28.9e-101.2e-8p53 degradation
BBC3 (PUMA)BCL2 Binding Component 32.91.5e-91.8e-8Pro-apoptotic, p53 target
DDB2Damage Specific DNA Binding Protein 22.14.7e-94.9e-8DNA repair
CCNB1Cyclin B1-1.99.8e-99.1e-8G2/M phase progression
PLK1Polo-Like Kinase 1-1.71.2e-81.0e-7Mitotic entry
BCL2BCL2 Apoptosis Regulator-1.52.5e-82.0e-7Anti-apoptotic
AURKAAurora Kinase A-1.63.1e-82.3e-7Mitotic spindle formation

Experimental Protocols

Cell Culture and Treatment

HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the transcriptomic analysis, cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, the cells were treated with either 10 µM of Compound X, 10 µM of a reference compound (Alternative Compound Y), or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates were prepared for each condition.

RNA Extraction and Quality Control

Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The concentration and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies), and only samples with an RNA Integrity Number (RIN) greater than 9.0 were used for library preparation.

Library Preparation and Sequencing

RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs) following the manufacturer's instructions for poly(A) mRNA selection. The prepared libraries were quantified using the Qubit 4 Fluorometer (Thermo Fisher Scientific) and their size distribution was assessed with the Agilent 2100 Bioanalyzer. The libraries were then sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Bioinformatic Analysis

Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis between the treatment and control groups was performed using the DESeq2 package in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 were considered differentially expressed. Gene Ontology (GO) and pathway enrichment analysis were performed using the clusterProfiler package.

Visualizations

Hypothetical Signaling Pathway Affected by Compound X

CompoundX_Pathway cluster_stress Cellular Stress (e.g., Compound X) cluster_p53 p53 Activation cluster_response Cellular Response CompoundX Compound X p53 p53 CompoundX->p53 activates MDM2 MDM2 p53->MDM2 upregulates Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest (CDKN1A) p53->CellCycleArrest induces DNARepair DNA Repair (GADD45A) p53->DNARepair induces MDM2->p53 inhibits

Caption: Hypothetical p53 signaling pathway activated by Compound X.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow A Cell Culture (HCT-116) B Treatment (Compound X vs. Vehicle) A->B C RNA Extraction & QC (RIN > 9) B->C D Library Preparation (Poly-A Selection) C->D E Illumina Sequencing (150 bp PE reads) D->E F Data Analysis (Alignment, Quantification) E->F G Differential Expression (DESeq2) F->G H Pathway Analysis & Visualization G->H

Caption: Workflow for the comparative transcriptomics analysis.

References

Validating the Target of Drimentine C: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Drimentine C and the Hypothetical Target: mTOR

This compound is a member of the drimentine family of alkaloids, which have demonstrated weak to moderate cytotoxic and antibacterial activities in preliminary studies.[4] However, the precise mechanism of action and the direct molecular target(s) of this compound are currently unknown. To devise a robust target validation strategy, a plausible hypothesis for its molecular target is necessary.

This guide will proceed under the hypothesis that this compound exerts its cytotoxic effects through the inhibition of mTOR. We will compare the phenotypic outcomes of treating cancer cells with this compound against a well-established mTOR inhibitor, rapamycin, and against the genetic ablation or suppression of mTOR expression.

Comparative Data on Target Validation Approaches

To objectively assess the role of mTOR as the putative target of this compound, a multi-faceted approach is essential. The following tables present hypothetical data from key experiments designed to compare the effects of pharmacological and genetic inhibition of mTOR on cancer cell viability.

Table 1: Comparison of IC50 Values for Cell Viability

Compound/MethodTargetCell LineIC50 / Effect on Viability
This compoundPutative mTORMCF-7Hypothetical IC50: 15 µM
Rapamycin (Control)mTORMCF-7Known IC50: ~10 nM
mTOR siRNAmTORMCF-770% reduction in viability at 72h
MTOR CRISPR KOmTORMCF-785% reduction in viability (stable clone)
Scrambled siRNAControlMCF-7No significant effect
Non-targeting CRISPRControlMCF-7No significant effect

Table 2: Analysis of Downstream mTOR Signaling

Treatmentp-4E-BP1 (T37/46)p-S6K (T389)Total mTOR
Vehicle Control100%100%100%
This compound (15 µM)45%50%98%
Rapamycin (10 nM)20%15%95%
mTOR siRNA25%20%15%
MTOR CRISPR KO<5%<5%<5%

Visualizing the Pathways and Workflows

The mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits S6K1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

Experimental Workflow for CRISPR/Cas9 Knockout

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_transfection 2. Transfection cluster_selection 3. Selection & Isolation cluster_validation 4. Validation gRNA_design Design gRNAs targeting MTOR Plasmid_prep Synthesize and clone into Cas9 vector gRNA_design->Plasmid_prep Transfect Transfect cancer cells with CRISPR plasmid Plasmid_prep->Transfect Selection Select transfected cells (e.g., Puromycin) Transfect->Selection Single_cell Isolate single cell clones Selection->Single_cell Expansion Expand clonal populations Single_cell->Expansion Genotyping Genomic DNA sequencing to confirm indel Expansion->Genotyping Western_blot Western blot for mTOR protein knockout Expansion->Western_blot

Caption: Workflow for generating an MTOR knockout cell line using CRISPR/Cas9.

Experimental Workflow for siRNA Knockdown

siRNA_Workflow cluster_prep 1. Preparation cluster_transfection 2. Transfection cluster_incubation 3. Incubation cluster_analysis 4. Analysis Cell_plating Plate cancer cells Transfect Add complexes to cells Cell_plating->Transfect siRNA_prep Prepare mTOR-targeting and control siRNAs Complex_formation Form siRNA-lipid complexes siRNA_prep->Complex_formation Complex_formation->Transfect Incubate Incubate for 48-72 hours Transfect->Incubate qPCR RT-qPCR for mTOR mRNA levels Incubate->qPCR Western_blot Western blot for mTOR protein levels Incubate->Western_blot Phenotypic_assay Perform phenotypic assays (e.g., viability) Incubate->Phenotypic_assay

Caption: Workflow for transient knockdown of mTOR expression using siRNA.

Logical Comparison of Target Validation Methods

Validation_Comparison cluster_comparison Comparison Logic DrimentineC This compound Phenotype Cellular Phenotype (e.g., Decreased Viability) DrimentineC->Phenotype Induces Rapamycin Rapamycin Rapamycin->Phenotype Induces siRNA siRNA Knockdown (Transient) siRNA->Phenotype Induces CRISPR CRISPR Knockout (Permanent) CRISPR->Phenotype Induces logic If Phenotype(this compound) ≈ Phenotype(Genetic Methods), then mTOR is a likely target.

Caption: Logical framework for comparing pharmacological and genetic methods.

Experimental Protocols

Protocol for siRNA-Mediated Knockdown of mTOR

This protocol describes the transient knockdown of mTOR in a cancer cell line (e.g., MCF-7) using small interfering RNA (siRNA).

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • mTOR-targeting siRNA duplexes (pre-designed and validated)

  • Non-targeting (scrambled) control siRNA

  • 6-well tissue culture plates

  • Nuclease-free water and microtubes

Procedure:

  • Cell Seeding: The day before transfection, seed MCF-7 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10^5 cells per well).

  • siRNA Preparation: On the day of transfection, dilute the mTOR siRNA and control siRNA to a final concentration of 20 µM in nuclease-free water.

  • Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Add 5 µl of 20 µM siRNA stock to 245 µl of Opti-MEM.

    • Tube B: Add 7.5 µl of Lipofectamine RNAiMAX to 242.5 µl of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Aspirate the growth medium from the cells in the 6-well plate.

    • Add 500 µl of the siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 6-8 hours, add 1.5 ml of complete growth medium to each well.

    • Continue to incubate the cells for 48 to 72 hours.

  • Validation of Knockdown:

    • Harvest the cells at the desired time point.

    • Assess mTOR mRNA levels by RT-qPCR and protein levels by Western blotting to confirm knockdown efficiency.

    • Perform downstream phenotypic assays (e.g., cell viability, proliferation).

Protocol for CRISPR/Cas9-Mediated Knockout of MTOR

This protocol provides a general workflow for generating a stable MTOR knockout cell line using a plasmid-based CRISPR/Cas9 system.

Materials:

  • MCF-7 cells

  • All-in-one CRISPR/Cas9 plasmid containing a guide RNA (gRNA) targeting an early exon of MTOR and a selection marker (e.g., puromycin resistance).

  • Non-targeting gRNA control plasmid.

  • Lipofectamine 3000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Puromycin

  • 96-well and 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

Procedure:

  • Transfection:

    • Seed MCF-7 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • For each well, dilute 2.5 µg of the MTOR-targeting CRISPR plasmid in 125 µl of Opti-MEM. Add 5 µl of P3000 reagent.

    • In a separate tube, dilute 7.5 µl of Lipofectamine 3000 in 125 µl of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine solutions, mix, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells.

  • Selection:

    • 48 hours post-transfection, begin selection by adding puromycin to the growth medium at a pre-determined optimal concentration (determined by a kill curve).

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible.

  • Single-Cell Cloning:

    • Wash the plate with PBS and add trypsin to detach the resistant colonies.

    • Resuspend the cells in complete medium and perform serial dilutions to seed single cells into individual wells of a 96-well plate.

    • Allow single cells to grow into colonies.

  • Expansion and Validation:

    • Expand the single-cell clones into larger culture vessels.

    • Harvest a portion of the cells from each clone for genomic DNA extraction.

    • Perform PCR to amplify the genomic region targeted by the gRNA.

    • Sequence the PCR products (e.g., Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of mTOR protein in validated knockout clones by Western blotting.

Conclusion

Validating the molecular target of a novel compound like this compound is a critical step in the drug development process. This guide outlines a systematic approach using the hypothetical target mTOR. By comparing the cellular effects of this compound with those of a known inhibitor (rapamycin) and, most importantly, with highly specific genetic perturbations (siRNA knockdown and CRISPR knockout), researchers can build a strong case for or against a hypothesized drug-target interaction. The concordance of phenotypic and molecular outcomes across these orthogonal methods provides the highest level of confidence in target validation. The protocols and workflows presented here offer a template for the rigorous scientific inquiry required to elucidate the mechanism of action of new therapeutic candidates.

References

Comparative Safety Profile of Drimentine C and Other Terpenylated Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available safety profile of Drimentine C with other compounds from the terpenylated diketopiperazine class. The information is compiled from publicly available preclinical data to assist researchers in evaluating the potential toxicological profiles of these natural products.

Introduction

This compound is a terpenylated diketopiperazine antibiotic with demonstrated antifungal, anthelmintic, and cytotoxic activities against various cancer cell lines. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide aims to contextualize the safety of this compound by comparing it with other structurally related terpenylated diketopiperazines for which toxicological data has been reported. The compounds selected for comparison include various notoamides, brevianamides, and fumitremorgins.

Quantitative Safety Data

The following table summarizes the available quantitative data on the cytotoxicity and acute toxicity of this compound and selected comparator compounds. It is important to note that direct comparisons are challenging due to the variability in experimental models and conditions.

CompoundAssay TypeCell Line / OrganismEndpointResult
This compound CytotoxicityNS-1 murine myeloma% Inhibition63% at 12.5 µg/mL
CytotoxicityHCT-8, Bel-7402, BGC-823, A549, A2780IC50Modest cytotoxicity reported (specific values not available)
Notoamide A-C CytotoxicityHeLa (adenocarcinoma)IC5022-52 µg/mL[1]
Sclerotiamide C & F (Notoamides) CytotoxicityVarious tumor cell linesIC501.6 to 7.9 µM[2]
Notoamides (unspecified) CytotoxicityHeLa, L1210IC500.022-0.052 mg/mL[1]
Brevianamide A In vivo toxicityMiceObservationNot toxic when fed or injected (details not specified)[3]
CytotoxicityMouse lung cellsObservationInduced cytotoxicity[4]
Brevianamide F (cyclo(L-Trp-L-Pro)) In vivo toxicityNot specifiedObservationReported to be hepatotoxic
Fumitremorgin B Acute toxicityBrine shrimp (Artemia salina)LC5013.6 µg/mL

Note: The lack of standardized data across a uniform panel of normal (non-cancerous) cell lines for these compounds makes a direct and absolute comparison of their safety profiles challenging. The available data primarily focuses on cytotoxicity against cancerous cell lines, with limited information on general cellular toxicity or in vivo safety.

Experimental Protocols

Detailed methodologies for key experiments cited in the safety assessment of natural products are provided below.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Protocol Outline:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound, comparator compounds) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol provides a general framework for an acute oral toxicity study in rodents, following the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

Principle: The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to classify a substance based on its acute oral toxicity. The method involves dosing animals at defined dose levels and observing the mortality rate to determine the next dose level.

Protocol Outline:

  • Animal Selection and Housing:

    • Use a single sex of a standard laboratory rodent strain (typically female rats).

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

    • House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.

  • Dose Preparation and Administration:

    • Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.

    • Administer a single oral dose of the test substance to the animals using a gavage needle.

  • Stepwise Dosing Procedure:

    • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • In the first step, dose three animals at the selected starting dose.

    • The outcome of this first step (number of mortalities) determines the subsequent steps:

      • If mortality is observed in two or three animals, the substance is classified at that dose level, and the test is stopped.

      • If one animal dies, the procedure is repeated with three more animals at the same dose level.

      • If no animals die, the next step involves dosing three new animals at the next higher dose level.

    • This stepwise procedure continues until a stopping criterion is met, allowing for the classification of the substance's acute toxicity.

  • Observation:

    • Observe the animals for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

    • Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Pathology:

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).

    • Examine all major organs for any abnormalities.

Visualizations

General Workflow for Preclinical Safety Assessment of a Novel Natural Product

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Cytotoxicity->Genotoxicity Mechanism Mechanism of Toxicity Studies Genotoxicity->Mechanism Decision1 Favorable In Vitro Safety Profile? Mechanism->Decision1 Acute_Tox Acute Toxicity (e.g., OECD 423) Subchronic_Tox Sub-chronic Toxicity Acute_Tox->Subchronic_Tox Pharmacokinetics Pharmacokinetics (ADME) Subchronic_Tox->Pharmacokinetics Decision2 Acceptable In Vivo Safety Profile? Pharmacokinetics->Decision2 Start Novel Natural Product (e.g., this compound) Start->Cytotoxicity Decision1->Acute_Tox Yes Stop Development Halted/ Further Optimization Decision1->Stop No Proceed Proceed to Further Preclinical Development Decision2->Proceed Yes Decision2->Stop No

Caption: Preclinical safety assessment workflow for a novel natural product.

References

Safety Operating Guide

Personal protective equipment for handling Drimentine C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Drimentine C

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. Given that this compound has been shown to inhibit the proliferation of murine β lymphocyte myeloma cells, it should be handled as a potent cytotoxic compound.[1][2] The following guidelines are based on best practices for managing cytotoxic agents to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to this compound.[3] The selection of appropriate PPE depends on the specific handling task.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskRecommended PPEKey Considerations
Handling of Solids (e.g., weighing, aliquoting) - Disposable Gown or Lab Coat (with cuffs) - Double Gloving (e.g., nitrile or neoprene)[3] - Chemical Splash Goggles and Face Shield[3] - Fit-Tested Respirator (e.g., N95 or higher)All operations with solid this compound should be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
Handling of Liquids/Solutions - Disposable Gown or Lab Coat (with cuffs) - Double Gloving (e.g., nitrile or neoprene) - Chemical Splash Goggles or Face ShieldUse elbow-length gloves when mixing or transferring larger volumes to protect against splashes.
Equipment Cleaning & Decontamination - Disposable Gown or Lab Coat - Heavy-Duty, Chemical-Resistant Gloves - Chemical Splash Goggles or Face Shield - Respirator (if aerosols may be generated)Ensure adequate ventilation during cleaning procedures.
Waste Disposal - Disposable Gown or Lab Coat - Double Gloving (e.g., nitrile or neoprene) - Chemical Splash GogglesAlways handle cytotoxic waste containers with appropriate PPE.

Experimental Protocols

Safe Handling Protocol for this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling Check: 1.1. Designate a specific area for handling this compound, preferably within a chemical fume hood or other containment device. 1.2. Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers before handling the compound. 1.3. Ensure that a cytotoxic spill kit is readily available. 1.4. Put on all required PPE as specified in Table 1.

2. Weighing and Solution Preparation: 2.1. Perform all weighing of solid this compound within a chemical fume hood or containment enclosure. 2.2. Use disposable weigh boats and spatulas to avoid cross-contamination. 2.3. When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing. 2.4. Cap and seal all containers with this compound solutions securely.

3. Post-Handling and Decontamination: 3.1. Decontaminate all work surfaces with an appropriate cleaning agent after each use. 3.2. Decontaminate all reusable equipment according to your institution's established procedures for cytotoxic compounds. 3.3. Remove PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container. 3.4. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan for this compound Waste

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

1. Waste Segregation: 1.1. Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound should be placed in a clearly labeled, puncture-resistant sharps container designated for cytotoxic waste. 1.2. Solid Waste: Non-sharp contaminated items such as gloves, gowns, weigh boats, and paper towels should be placed in a dedicated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Cytotoxic Waste". 1.3. Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container that is clearly labeled with the contents. Do not dispose of this compound solutions down the drain.

2. Waste Storage and Collection: 2.1. Store all cytotoxic waste in a secure, designated area away from general laboratory traffic. 2.2. Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company. High-temperature incineration is often the preferred method for destroying cytotoxic compounds.

Visual Workflow Guides

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling prep_area Designate Handling Area assemble_materials Assemble Materials & PPE prep_area->assemble_materials spill_kit Verify Spill Kit Availability assemble_materials->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe weigh_solid Weigh Solid this compound don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution decontaminate_surfaces Decontaminate Surfaces prep_solution->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Dispose of Waste decontaminate_equipment->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.